Maltose hydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C12H24O12 |
|---|---|
Molecular Weight |
360.31 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2/t3-,4-,5-,6+,7-,8-,9-,10-,11?,12-;/m1./s1 |
InChI Key |
WSVLPVUVIUVCRA-LEHKWIQMSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)O)O)O.O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Properties of Maltose Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of maltose (B56501) hydrate (B1144303). The information is presented to support research, scientific analysis, and drug development activities where maltose hydrate may be utilized as an excipient or a key component.
Chemical Structure and Isomerism
Maltose, a disaccharide, is composed of two α-D-glucose units linked by an α(1→4) glycosidic bond.[1] In its crystalline form, it often exists as a monohydrate, with one molecule of water associated with each maltose molecule.[2] The systematic IUPAC name for the most common form of this compound is (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate.[3]
Maltose exhibits anomerism at the C1 carbon of the reducing glucose unit, resulting in two diastereomers: α-maltose and β-maltose.[1] These anomers can interconvert in aqueous solution, a phenomenon known as mutarotation, leading to an equilibrium mixture.[1][4]
Physicochemical Properties
The key physicochemical properties of maltose and its monohydrate form are summarized in the tables below. These quantitative data are essential for various applications, including formulation development and analytical testing.
Table 1: General Physicochemical Properties of Maltose Monohydrate
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₂O₁₁·H₂O | [2] |
| Molecular Weight | 360.31 g/mol | [5] |
| Appearance | White crystalline powder | [6] |
| Melting Point | 102-103 °C | [2][7] |
| Taste | Sweet (approximately 30% that of sucrose) | [6] |
Table 2: Solubility of Maltose Monohydrate in Water
| Temperature (°C) | Solubility ( g/100 mL) | Reference(s) |
| 10 | ~63.4 - 66.8 | [8] |
| 20 | Soluble (50 mg/mL mentioned as a preparation concentration) | [2] |
| General | Very soluble in water | [6] |
Table 3: Optical Rotation of Maltose Anomers
| Anomer | Specific Rotation [α]D²⁰ | Reference(s) |
| α-maltose | +168° | [9] |
| β-maltose | +112° | [9] |
| Equilibrium Mixture | +136° | [9] |
| Monohydrate (equilibrium) | +130.4° | [2][7] |
Experimental Protocols
The following sections outline generalized experimental protocols for determining key physicochemical properties of this compound. These protocols are based on standard laboratory methods for organic compounds and should be adapted and validated for specific experimental conditions.
Melting Point Determination (Capillary Method)
This method is a standard procedure for determining the melting point of a crystalline solid.[10][11][12]
Protocol:
-
Sample Preparation: Ensure the this compound sample is dry and in a fine powder form.
-
Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to compact the sample to a height of 2-3 mm.[13]
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.
-
Heating: If the approximate melting point is known, heat rapidly to about 15-20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute.[13] If the melting point is unknown, perform a rapid preliminary run to determine an approximate range.
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[11]
-
Replicate: Perform the determination at least twice with fresh samples.[13]
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is a common technique for determining the equilibrium solubility of a solid in a solvent.[14]
Protocol:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of purified water in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. Centrifuge or filter the suspension to obtain a clear, saturated solution.
-
Quantification: Accurately dilute a known volume of the saturated solution. Analyze the concentration of maltose using a validated analytical method, such as High-Performance Liquid Chromatography with Refractive Index detection (HPLC-RI).
-
Calculation: Calculate the solubility based on the measured concentration in the saturated solution, typically expressed as g/100 mL.
Crystal Structure Determination (Single-Crystal X-ray Diffraction)
This technique provides detailed information about the three-dimensional arrangement of atoms within a crystal.[15][16]
Protocol Overview:
-
Crystal Growth: Grow high-quality single crystals of this compound of a suitable size (typically 0.1-0.3 mm).[17] Slow cooling or slow evaporation of a saturated solution are common methods.
-
Crystal Mounting: Select a well-formed crystal without visible defects and mount it on a goniometer head.[17]
-
Data Collection: Center the crystal in the X-ray beam of a diffractometer. Collect diffraction data by rotating the crystal and recording the intensities and positions of the diffracted X-rays.[15]
-
Structure Solution and Refinement: Process the collected data to determine the unit cell dimensions and space group. Solve the crystal structure using computational methods and refine the atomic positions to obtain a final, accurate model.
Metabolic Pathway
In humans, maltose is hydrolyzed into two molecules of glucose by the enzyme maltase, which is present in the small intestine.[1][8] The resulting glucose is then absorbed and enters the glycolysis pathway for energy production or is stored as glycogen.[1]
References
- 1. Maltose - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Maltase - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. biobasic-asia.com [biobasic-asia.com]
- 6. Maltose | 69-79-4 [chemicalbook.com]
- 7. Maltose [drugfuture.com]
- 8. researchgate.net [researchgate.net]
- 9. Solved All monosaccharides exhibit mutarotation, the | Chegg.com [chegg.com]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. westlab.com [westlab.com]
- 13. jk-sci.com [jk-sci.com]
- 14. benchchem.com [benchchem.com]
- 15. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 16. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 17. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Physicochemical Properties of Maltose Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of maltose (B56501) monohydrate (C₁₂H₂₂O₁₁·H₂O). Maltose, a disaccharide composed of two α-D-glucose units linked by an α(1→4) glycosidic bond, is a critical excipient in the pharmaceutical industry and a subject of interest in food science and biotechnology.[1] Its utility in applications such as stabilizing therapeutic proteins, particularly in intravenous immunoglobulin (IVIG) solutions, and serving as a parenteral supplement of sugar for diabetics, stems directly from its unique chemical and physical characteristics.[1][2] This document consolidates key quantitative data, details common experimental protocols for its characterization, and illustrates its functional relationships through logical diagrams.
Core Physicochemical Properties
The fundamental properties of maltose monohydrate are summarized below. These parameters are crucial for formulation development, quality control, and understanding its behavior in various systems.
General and Physical Properties
| Property | Value | References |
| Chemical Formula | C₁₂H₂₂O₁₁·H₂O | [1][3] |
| Molecular Weight | 360.31 g/mol | [1][3][4] |
| Appearance | White crystalline powder or crystals | [3][5][6] |
| Density | 1.54 g/cm³ 1.518 g/cm³ at 20 °C | [5] [7] |
| Bulk Density | ~320 kg/m ³ | [7][8] |
| Water Content | 4.5% - 6.5% | [9] |
Thermal and Optical Properties
| Property | Value | References |
| Melting Point | 102-103 °C 119-121 °C 130 °C | [1][3][5][10] [11] [2] |
| Specific Rotation [α]D | +140.7° (c=10, H₂O) +130.4° ± 1.3° (c=4, H₂O, 20°C) +135° to +139° (10%, water) | [5] [1][12] [13] |
| Glass Transition (Tg) | 72.6 - 75.9 °C (at 0% RH) Note: Tg is highly dependent on relative humidity. | [14][15] |
Solubility and Solution Properties
| Property | Value | References |
| Solubility in Water | 1.080 g/mL (20 °C) 470.2 g/L 180 g/L (20 °C) | [5] [8][13] [2] |
| Solubility in Alcohol | Slightly soluble | [10][12] |
| pH (aqueous solution) | 5.0 - 7.0 (180 g/L, 25 °C) 4.5 - 6.0 (50 g/L, 20 °C) 4.0 - 5.5 (10% solution) | [8] [13] [16] |
Key Experimental Protocols
Accurate characterization of maltose monohydrate relies on standardized analytical methods. This section details the methodologies for several key experiments.
Assay and Impurity Profiling by HPLC (USP-NF Method)
High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying maltose and related sugar impurities. The United States Pharmacopeia-National Formulary (USP-NF) outlines a specific method for this analysis.[8][12][16]
Objective: To determine the purity of maltose monohydrate and quantify impurities such as glucose and maltotriose (B133400).
Methodology:
-
System Preparation:
-
Column: Utilize a column packed with L58 material (strong cation-exchange resin with calcium ions), typically 7.8-mm × 30-cm.[17]
-
Mobile Phase: Use degassed, high-purity water.[16]
-
Flow Rate: Adjust the flow rate (e.g., ~0.35 mL/min) to achieve the required system suitability.[17]
-
Temperature Control: Maintain the column at 80 ± 2°C and the detector at 40°C.[17]
-
Detector: Use a Refractive Index (RI) detector.
-
-
System Suitability:
-
Prepare a "Resolution Solution" containing maltotriose, maltose, and glucose at approximately 10 mg/g each in water.[16]
-
Inject the solution. The resolution between the maltotriose and maltose peaks must be not less than 1.6.[17]
-
The relative retention times are approximately 0.9 for maltotriose, 1.0 for maltose, and 1.2 for glucose.[16]
-
-
Standard and Sample Preparation:
-
Standard Preparation: Accurately weigh and dissolve USP Maltose Monohydrate Reference Standard (RS) in water to a concentration of about 10 mg/g.[16]
-
Sample (Assay) Preparation: Accurately weigh and dissolve approximately 0.10 g of the maltose sample in water and dilute to a final weight of about 10 g.[16]
-
-
Procedure:
-
Inject equal volumes (e.g., 20 µL) of the Standard and Assay preparations into the chromatograph.[16]
-
Record the chromatograms and measure the peak area responses for the major peaks.
-
Calculate the percentage of maltose in the sample on an anhydrous basis, comparing the sample peak response to the standard peak response.
-
Thermal Analysis by DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine thermal transitions and decomposition profiles.
Objective: To measure the melting point, dehydration temperature, and glass transition temperature (Tg) of maltose monohydrate.
Methodology:
-
Sample Preparation:
-
Instrument Setup (DSC for Melting Point/Tg):
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the system at a starting temperature (e.g., 25°C).
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen purge gas.[19]
-
Record the differential heat flow as a function of temperature.
-
-
Instrument Setup (TGA for Dehydration):
-
Place the prepared sample pan onto the TGA balance.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (typically nitrogen).[20]
-
Continuously record the sample weight as a function of temperature.
-
-
Data Analysis:
-
DSC: The melting point is identified as the peak temperature of the endothermic event. The glass transition (Tg) is observed as a step change in the heat capacity baseline.[21]
-
TGA: The dehydration of the monohydrate is observed as a distinct weight loss step. The temperature range of this step corresponds to the dehydration event, and the percentage weight loss should correspond to the theoretical water content (~5.0%).
-
Solubility Determination
Objective: To determine the saturation solubility of maltose monohydrate in water at a specific temperature.
Methodology:
-
Preparation:
-
Measure a precise volume of purified water (e.g., 100 mL) into a temperature-controlled vessel equipped with a stirrer.[22]
-
Allow the water to equilibrate to the desired temperature (e.g., 20°C).
-
-
Procedure:
-
Add a pre-weighed amount of maltose monohydrate to the water while stirring continuously.[23]
-
Continue to add small, known increments of maltose monohydrate.
-
Allow sufficient time between additions for the solid to dissolve completely.
-
The saturation point is reached when a small amount of solid material remains undissolved for an extended period (e.g., 30 minutes), indicating a saturated solution.[23]
-
-
Calculation:
-
Sum the total mass of maltose monohydrate that dissolved in the known volume of water.
-
Express the solubility in units such as g/100 mL or g/L.
-
Visualizing Core Concepts and Processes
Applications in Drug Development
The physicochemical properties of maltose monohydrate make it a valuable excipient in pharmaceutical formulations, particularly for biologics.
-
Protein Stabilization: Maltose is widely used to prevent the aggregation of proteins, such as immunoglobulins in IVIG solutions.[2] It achieves this through mechanisms like preferential exclusion and vitrification.[3][5] In the preferential exclusion model, maltose is expelled from the protein's surface, which enhances the hydration of the protein and thermodynamically favors the compact, native state.[11]
-
Vitrification: During lyophilization (freeze-drying), maltose forms a glassy, amorphous matrix.[3] This high-viscosity glass immobilizes the protein, preventing unfolding and degradation by restricting molecular mobility. The high glass transition temperature (Tg) of maltose is beneficial for the long-term storage stability of dried protein products.[3]
-
Tonicity Agent: It can be used in parenteral formulations to adjust the tonicity of the solution.
-
Sweetener and Filler: In oral dosage forms, it serves as a mild sweetener and a filler or binder in tablets.[24] Its non-toxic and readily metabolized nature makes it a safe choice for these applications.[1]
References
- 1. biologydiscussion.com [biologydiscussion.com]
- 2. The detection of lactose and maltose by means of methylamine - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. How Sugars Protect Dry Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. shodex.com [shodex.com]
- 9. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Not Always Sticky: Specificity of Protein Stabilization by Sugars Is Conferred by Protein–Water Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.chalmers.se [research.chalmers.se]
- 12. shodexhplc.com [shodexhplc.com]
- 13. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 14. Alfred Wöhlk - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. ftp.uspbpep.com [ftp.uspbpep.com]
- 17. scribd.com [scribd.com]
- 18. engineering.purdue.edu [engineering.purdue.edu]
- 19. hha.hitachi-hightech.com [hha.hitachi-hightech.com]
- 20. aurigaresearch.com [aurigaresearch.com]
- 21. Understanding Differential Scanning Calorimetry (DSC) in Food Analysis • Food Safety Institute [foodsafety.institute]
- 22. solubilityofthings.com [solubilityofthings.com]
- 23. quora.com [quora.com]
- 24. etamu.edu [etamu.edu]
Maltose Hydrate: A Comprehensive Technical Guide
For researchers, scientists, and professionals in drug development, a thorough understanding of the fundamental properties of excipients and active pharmaceutical ingredients is paramount. Maltose (B56501), a disaccharide, is a key carbohydrate used in various formulations. This guide provides an in-depth overview of the chemical identifiers of maltose hydrate, specifically its CAS number and molecular weight, alongside related physicochemical properties.
Physicochemical Properties of Maltose Forms
Maltose can exist in two primary forms: monohydrate and anhydrous. The presence of a water molecule in the monohydrate form results in distinct CAS numbers and molecular weights, which are critical for accurate documentation and formulation calculations. The table below summarizes these key identifiers.
| Property | Maltose Monohydrate | Anhydrous Maltose |
| CAS Number | 6363-53-7[1][2][3][4][5] | 69-79-4[6][7][8] |
| Molecular Formula | C₁₂H₂₂O₁₁·H₂O[1][2][3] | C₁₂H₂₂O₁₁[6][7][8][9] |
| Molecular Weight | 360.31 g/mol [1][5][6][10] | 342.30 g/mol [6][7][8][9] |
| Synonyms | D-(+)-Maltose monohydrate, 4-O-α-D-glucopyranosyl-D-glucose monohydrate, Maltobiose monohydrate[3][5][6] | Malt sugar, Maltobiose, 4-O-α-D-glucopyranosyl-D-glucose[6][7] |
Maltose in Biological Systems: Signaling and Transport
Maltose plays a significant role in various biological processes, particularly in microbial metabolism where it serves as a carbon source. The uptake and metabolism of maltose in many bacteria are governed by specific transport and enzymatic pathways. A simplified representation of the maltose transport system in Escherichia coli is depicted below. This system is a classic example of an ABC (ATP-binding cassette) transporter.
Experimental Protocol: Quantification of Maltose by High-Performance Liquid Chromatography (HPLC)
Accurate quantification of maltose in various matrices is crucial for quality control and research. HPLC is a widely used and reliable method for this purpose.
Objective: To determine the concentration of maltose in a sample.
Materials and Reagents:
-
HPLC system with a refractive index (RI) detector
-
Carbohydrate analysis column (e.g., an amino-based column)
-
Maltose monohydrate reference standard (USP grade)[11]
-
Acetonitrile (B52724) (HPLC grade)
-
Ultrapure water
-
Sample containing maltose
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of acetonitrile and water (e.g., 75:25 v/v). Degas the mobile phase before use.
-
Standard Preparation: Accurately weigh a known amount of maltose monohydrate reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in the mobile phase. If necessary, perform serial dilutions to bring the maltose concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: Carbohydrate analysis column
-
Mobile Phase: Acetonitrile:Water (e.g., 75:25 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detector: Refractive Index (RI) detector
-
Injection Volume: 20 µL
-
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Data Analysis:
-
Record the peak areas of the maltose peak for both the standards and the sample.
-
Construct a calibration curve by plotting the peak area versus the concentration of the maltose standards.
-
Determine the concentration of maltose in the sample by interpolating its peak area on the calibration curve.
-
References
- 1. D-Maltose monohydrate | 6363-53-7 | OM06621 | Biosynth [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. phexcom.com [phexcom.com]
- 7. Maltose | 69-79-4 [chemicalbook.com]
- 8. Maltose [webbook.nist.gov]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. D-(+)-Maltose monohydrate | C12H24O12 | CID 23615261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pharmacompass.com [pharmacompass.com]
The Intricate Dance of Water and Sugar: A Technical Guide to the Mechanism of Maltose Hydrate Formation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core mechanisms governing the formation of maltose (B56501) hydrates. Understanding this phenomenon is critical in various scientific and industrial fields, particularly in drug development and formulation, where the hydration state of excipients like maltose can significantly impact product stability, bioavailability, and manufacturing processes. This document provides a comprehensive overview of the structural, thermodynamic, and kinetic aspects of maltose hydrate (B1144303) formation, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
The Fundamental Mechanism: An Interaction Driven by Hydrogen Bonding
Maltose, a disaccharide composed of two α-D-glucose units linked by an α(1→4) glycosidic bond, is inherently hygroscopic, readily attracting and absorbing moisture from its surroundings.[1] The formation of maltose hydrate is primarily a consequence of the strong affinity between the polar hydroxyl (-OH) groups on the maltose molecule and water molecules.[1] This interaction leads to the incorporation of water molecules into the maltose crystal lattice, forming a stable crystalline hydrate.[1]
The process can be conceptualized in the following stages:
-
Surface Adsorption: Water molecules from the environment initially adsorb onto the surface of anhydrous maltose crystals.
-
Hydrogen Bond Formation: The adsorbed water molecules form hydrogen bonds with the surface hydroxyl groups of the maltose molecules.[1]
-
Lattice Integration: Driven by these favorable energetic interactions, water molecules penetrate the crystal lattice, becoming an integral part of the crystal structure. This integration causes a rearrangement of the maltose molecules to accommodate the water, leading to the formation of a new, hydrated crystalline phase.[1]
The most common and well-characterized hydrate of maltose is β-maltose monohydrate , containing one molecule of water for every molecule of maltose.[2] The stability of this hydrate is attributed to an extensive network of hydrogen bonds that holds the water molecule and the two glucose residues together.[2]
Structural Insights: The Architecture of Maltose Monohydrate
The precise arrangement of atoms and the intricate network of hydrogen bonds within the maltose monohydrate crystal have been elucidated through X-ray and neutron diffraction studies.[2] Neutron diffraction, in particular, provides highly accurate positions of hydrogen atoms, offering a detailed picture of the hydrogen bonding network.
A key feature of the β-maltose monohydrate crystal structure is the presence of an intramolecular hydrogen bond between the O(2') hydroxyl group of one glucose residue and the O(3) hydroxyl group of the other.[3] The single water molecule acts as both a hydrogen bond donor and acceptor, bridging different maltose molecules and contributing significantly to the stability of the crystal lattice.
Quantitative Data on this compound
The formation and stability of this compound are governed by thermodynamic and kinetic parameters. The following tables summarize key quantitative data gathered from various studies.
Table 1: Physicochemical Properties of Maltose and its Monohydrate
| Property | Anhydrous Maltose | Maltose Monohydrate | Reference(s) |
| Molecular Formula | C₁₂H₂₂O₁₁ | C₁₂H₂₂O₁₁·H₂O | [4] |
| Molecular Weight ( g/mol ) | 342.30 | 360.31 | [4][5] |
| Melting Point (°C) | 160-165 | 102-103 | [4] |
| Solubility in Water ( g/100 mL at 20°C) | ~108 | Data varies, form dependent | [6] |
| Density (g/cm³) | 1.54 | - | [4] |
Table 2: Thermodynamic and Kinetic Data for Maltose Hydration/Dehydration
| Parameter | Value | Conditions | Reference(s) |
| Enthalpy of Hydrolysis (ΔH°) | -4.02 ± 0.15 kJ/mol | 298.15 K | [7] |
| Gibbs Free Energy of Hydrolysis (ΔG°) | ≤ -15.5 kJ/mol | 298.15 K | [7] |
| Activation Energy of Dehydration (Ea) | 364.9 ± 49.8 kJ/mol | Non-isothermal, TGA | |
| Constant Pressure Heat Capacity (Cp,solid) | 434.7 J/mol·K | 300 K | [8] |
Table 3: Solubility of Maltose Monohydrate in Water at Different Temperatures
| Temperature (°C) | Solubility ( g/100 g Water) | Reference(s) |
| 10 | ~63.4 - 66.8 | [9] |
| 20 | ~108 (form not specified) | [6] |
| 30.5 | - | [10] |
Experimental Protocols for Studying this compound Formation
A variety of analytical techniques are employed to investigate the mechanism of this compound formation. Below are detailed methodologies for key experiments.
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Thermal analysis is crucial for determining the temperatures and enthalpies of phase transitions, such as dehydration and melting.
Objective: To determine the dehydration temperature and enthalpy of maltose monohydrate.
Methodology (DSC):
-
Sample Preparation: Accurately weigh 5-7 mg of maltose monohydrate into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with dry nitrogen at a flow rate of 30-40 mL/min.
-
Heating Program: Heat the sample from a sub-ambient temperature (e.g., 30°C) to a temperature above the expected dehydration and melting points (e.g., 250°C) at a constant heating rate (e.g., 10°C/min).[11] Multiple heating rates can be used for kinetic studies.
-
Data Analysis: The endothermic peak on the DSC thermogram corresponds to the dehydration of the monohydrate. The area under this peak is integrated to calculate the enthalpy of dehydration.
Methodology (TGA):
-
Sample Preparation: Accurately weigh a sample of maltose monohydrate into a TGA pan.
-
Instrument Setup: Place the pan in the TGA furnace and purge with an inert gas.
-
Heating Program: Heat the sample at a constant rate while continuously monitoring its weight.
-
Data Analysis: The weight loss corresponding to the loss of one water molecule per maltose molecule confirms the stoichiometry of the hydrate and provides the temperature range of dehydration.
Spectroscopic Analysis: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy
Vibrational spectroscopy provides insights into the molecular interactions and changes in the chemical environment of the water and maltose molecules upon hydration.
Objective: To identify the vibrational modes associated with the water of hydration and to monitor the dehydration process.
Methodology (FTIR):
-
Sample Preparation: Prepare a solid sample of maltose monohydrate as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands. The O-H stretching and bending vibrations of the water of hydration will be prominent. Changes in the "fingerprint" region (1500-800 cm⁻¹) can indicate changes in the conformation of the maltose molecule upon hydration. For dehydration studies, spectra can be recorded as a function of temperature.
X-ray and Neutron Diffraction
These techniques are the gold standard for determining the crystal structure of this compound at the atomic level.
Objective: To determine the crystal lattice parameters and the precise atomic coordinates, including hydrogen atoms, in maltose monohydrate.
Methodology (Single-Crystal X-ray Diffraction):
-
Crystal Growth: Grow single crystals of maltose monohydrate of suitable size and quality.
-
Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. Collect diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to obtain an initial electron density map and build a model of the molecule. Refine the atomic coordinates and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.
Molecular Dynamics and Kinetics of Hydration
The formation of this compound is a dynamic process involving nucleation and crystal growth. Molecular dynamics simulations provide a computational lens to view these processes at the molecular level.
Molecular Dynamics Simulations
MD simulations model the interactions between maltose and water molecules over time, providing insights into the hydration shell structure and the dynamics of water molecules around the sugar. Studies have shown that maltose influences the hydrogen-bonding network of the surrounding water, leading to a more ordered structure in the hydration shell.
Kinetics of Crystallization
The kinetics of this compound formation from a supersaturated solution or by moisture absorption involves two main steps: nucleation (the formation of stable crystalline nuclei) and crystal growth. The rate of these processes is influenced by factors such as temperature, supersaturation, and the presence of impurities.
Experimental Approach to Determine Nucleation Rate:
-
Prepare Supersaturated Solutions: Prepare maltose solutions of known supersaturation at a specific temperature.
-
Induction Time Measurement: Monitor the time required for the first appearance of crystals (induction time) in a series of replicate experiments.
-
Data Analysis: Use classical nucleation theory to relate the induction time to the nucleation rate.
Conclusion
The formation of this compound is a complex interplay of thermodynamics, kinetics, and molecular interactions. The stability of the hydrate is rooted in the extensive hydrogen-bonding network within its crystal structure. A thorough understanding of this mechanism, supported by robust experimental data and computational modeling, is paramount for professionals in fields where the physical properties and stability of maltose are of critical importance. This guide provides a foundational framework for further investigation and application of this knowledge in research and development.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Co-operative intramolecular hydrogen bonding in glucose and maltose - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Maltose Structure: Formula, Properties, Production and Uses of C12H22O11 | CollegeSearch [collegesearch.in]
- 5. D-(+)-Maltose monohydrate | C12H24O12 | CID 23615261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Maltose - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Maltose [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. "An Equilibrium Phase Diagram for the Glucose-Cellobiose-Water System a" by Firoz R. Mistry and Stanley M. Barnett [digitalcommons.uri.edu]
- 11. qualitest.ae [qualitest.ae]
An In-Depth Technical Guide to the Anhydrous and Monohydrate Forms of Maltose in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the anhydrous and monohydrate forms of maltose (B56501), offering critical data and methodologies to aid in their application in research and pharmaceutical development. Understanding the distinct physicochemical properties of these two forms is paramount for optimizing formulation strategies, ensuring product stability, and controlling performance.
Core Properties: A Quantitative Comparison
The selection between anhydrous and monohydrate maltose hinges on their distinct physical and chemical characteristics. The following table summarizes key quantitative data for easy comparison.
| Property | Anhydrous Maltose | Maltose Monohydrate | Citation(s) |
| Chemical Formula | C₁₂H₂₂O₁₁ | C₁₂H₂₂O₁₁·H₂O | [1] |
| Molecular Weight ( g/mol ) | 342.30 | 360.31 | [1] |
| Melting Point (°C) | 160 - 165 | 102 - 103 | [2][3] |
| Water Content (%) | ≤ 1.5 | 4.5 - 6.5 | [4] |
| pH (10% w/v aqueous solution) | 3.7 - 4.7 | 4.0 - 5.5 | [4] |
| Density (g/cm³) | 1.54 | Not readily available | [3] |
| Solubility in Water ( g/100 mL at 20°C) | ~108 | Very soluble | [5][6] |
| Glass Transition Temperature (Tg) of amorphous form (°C) | ~87-92 (at 0% RH) | Not applicable (crystalline) | [7][8] |
| Hygroscopicity | More hygroscopic than the monohydrate form.[9] | Less hygroscopic than the anhydrous form.[9] | [9][10] |
Key Experimental Protocols
Accurate characterization of anhydrous and monohydrate maltose is essential for their effective use. Below are detailed methodologies for key analytical techniques.
Water Content Determination by Karl Fischer Titration (USP <921> Method I)
This method is used to determine the water content of both maltose forms.
Principle: The titrimetric determination of water is based on the quantitative reaction of water with an anhydrous solution of sulfur dioxide and iodine in the presence of a buffer.
Apparatus:
-
Automatic Karl Fischer Titrator (Volumetric or Coulometric)
-
Titration vessel
-
Burette
-
Stirrer
Reagents:
-
Karl Fischer Reagent (standardized)
-
Anhydrous Methanol (B129727) (or other suitable solvent)
-
Water standard for standardization
Procedure:
-
Add a suitable volume of anhydrous methanol to the titration vessel to cover the electrodes.
-
Titrate the solvent with the Karl Fischer reagent to a stable endpoint to neutralize any residual water.
-
Accurately weigh a suitable amount of the maltose sample (anhydrous or monohydrate) and quickly transfer it to the titration vessel.
-
Stir to dissolve the sample completely.
-
Titrate the sample with the Karl Fischer reagent to the electrometric endpoint.
-
Record the volume of titrant consumed.
-
Calculate the water content (in %) using the following formula:
Where:
-
V = Volume of Karl Fischer reagent consumed (mL)
-
F = Water equivalence factor of the Karl Fischer reagent (mg/mL)
-
W = Weight of the sample (mg)
-
Thermal Analysis by Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and to study thermal transitions.
Apparatus:
-
Differential Scanning Calorimeter
-
Aluminum or hermetic pans
-
Crimper
Procedure:
-
Accurately weigh 2-5 mg of the maltose sample into an aluminum pan.
-
Seal the pan using a crimper. For the monohydrate form, a hermetic pan with a pinhole may be used to allow for the escape of water vapor.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 200°C).
-
Record the heat flow as a function of temperature.
-
The melting point is determined as the peak temperature of the endothermic event. For the monohydrate, an initial endotherm corresponding to dehydration will be observed prior to the melting of the anhydrous form.
Thermal Analysis by Thermogravimetric Analysis (TGA)
TGA is used to quantify the loss of water upon heating.
Apparatus:
-
Thermogravimetric Analyzer
-
Sample pan (e.g., platinum or alumina)
Procedure:
-
Accurately weigh 5-10 mg of the maltose sample into the TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 250°C) under a controlled atmosphere (e.g., nitrogen).
-
Record the weight loss as a function of temperature.
-
The percentage of weight loss corresponding to the dehydration of the monohydrate can be determined from the TGA curve.
Identification and Assay by High-Performance Liquid Chromatography (HPLC) (based on USP)
This method is used to identify and quantify maltose.[6][11]
Apparatus:
-
High-Performance Liquid Chromatograph
-
Refractive Index (RI) Detector
-
Column: L58 packing (e.g., SUGAR KS-801, 8.0 mm x 300 mm)[11]
-
Data acquisition system
Chromatographic Conditions:
-
Mobile Phase: Degassed water[7]
-
Flow Rate: 0.35 mL/min[11]
-
Detector Temperature: 40°C[6]
-
Injection Volume: 20 µL[7]
Procedure:
-
Standard Preparation: Accurately weigh and dissolve USP Maltose Monohydrate RS in water to obtain a solution with a known concentration of about 10 mg/mL.[7]
-
Sample Preparation: Accurately weigh and dissolve the maltose sample in water to obtain a solution with a concentration of about 10 mg/mL.[7]
-
System Suitability: Inject a resolution solution containing maltotriose (B133400), maltose, and glucose. The resolution between maltotriose and maltose should be not less than 1.6.[7]
-
Analysis: Inject the standard and sample solutions into the chromatograph.
-
Identification: The retention time of the major peak in the sample chromatogram should correspond to that of the standard chromatogram.[7]
-
Assay: Calculate the percentage of maltose in the sample on an anhydrous basis using the peak areas from the chromatograms of the standard and sample solutions and the water content determined by Karl Fischer titration.[7]
Tablet Dissolution Testing (based on USP <711>)
This protocol is a general guideline for assessing the dissolution of tablets formulated with either maltose form as an excipient.
Apparatus:
-
USP Apparatus 1 (Basket) or 2 (Paddle)
-
Dissolution vessels
-
Water bath maintained at 37 ± 0.5°C
-
UV-Vis Spectrophotometer or HPLC system for analysis
Dissolution Medium:
-
Typically 900 mL of an aqueous medium (e.g., water, 0.1 N HCl, or phosphate (B84403) buffer) as specified for the drug product.
Procedure:
-
Place the specified volume of the dissolution medium in each vessel and allow it to equilibrate to 37 ± 0.5°C.
-
Place one tablet in each apparatus (basket or vessel).
-
Immediately operate the apparatus at the specified rotation speed (e.g., 50 or 75 RPM for the paddle apparatus).
-
At specified time points, withdraw a sample from a zone midway between the surface of the dissolution medium and the top of the paddle/basket, not less than 1 cm from the vessel wall.
-
Filter the samples immediately.
-
Analyze the filtered samples for the concentration of the dissolved active pharmaceutical ingredient (API) using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the percentage of API dissolved at each time point.
Signaling Pathways and Experimental Workflows
The choice between anhydrous and monohydrate maltose can be influenced by their role in biological systems or their performance in experimental workflows.
Glucose-Induced Inactivation of Maltose Permease in Saccharomyces cerevisiae
In yeast, the presence of glucose triggers signaling pathways that lead to the inactivation of transporters for other sugars, such as maltose. This ensures that the preferred carbon source, glucose, is metabolized first. The form of maltose (anhydrous or monohydrate) does not fundamentally alter this pathway, as it is the maltose molecule itself that is recognized and transported.
MalT-Dependent Activation of the Maltose Regulon in E. coli
In Escherichia coli, the presence of maltotriose (a product of starch breakdown, similar in signaling to maltose) and ATP activates the transcriptional activator MalT, leading to the expression of genes required for maltose and maltodextrin (B1146171) metabolism.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Maltose - Wikipedia [en.wikipedia.org]
- 3. Systematic Investigation on the Glass Transition Temperature of Binary and Ternary Sugar Mixtures and the Applicability of Gordon–Taylor and Couchman–Karasz Equation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uspbpep.com [uspbpep.com]
- 5. chembk.com [chembk.com]
- 6. Maltose | 69-79-4 [chemicalbook.com]
- 7. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 8. npsm-kps.org [npsm-kps.org]
- 9. ftp.uspbpep.com [ftp.uspbpep.com]
- 10. Maltose + Water - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of Maltose Hydrate in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of maltose (B56501) hydrate (B1144303), specifically its solubility and stability in aqueous solutions. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize maltose hydrate in their formulations and experimental designs.
Solubility of this compound
The solubility of this compound in aqueous solutions is a critical parameter for its application in various scientific and industrial fields. Maltose is known for its high water solubility, which is influenced by temperature.
Solubility in Water
The solubility of maltose monohydrate in water increases with temperature. The following table summarizes the solubility of maltose monohydrate in water at various temperatures.
| Temperature (°C) | Solubility ( g/100 g water) | Solubility ( g/100 mL water) |
| 10 | 63.4 - 66.8[1] | ~63.4 - 66.8[1] |
| 20 | 108.0[2] | 108.0[2] |
| 30 | ~125 | Not explicitly found |
| 40 | ~145 | Not explicitly found |
| 50 | Not explicitly found | Not explicitly found |
| 60 | Not explicitly found | Not explicitly found |
Note: Some solubility values are derived from graphical data or extrapolations and should be considered approximate.
Solubility in Co-solvents
The solubility of maltose monohydrate is also affected by the presence of co-solvents, such as ethanol (B145695). In ethanol-water mixtures, the solubility of maltose monohydrate generally decreases as the mass fraction of ethanol increases.[3][4] However, the solubility still shows a positive correlation with temperature in these mixtures.[3]
Stability of this compound in Aqueous Solutions
The stability of this compound in aqueous solutions is paramount for its use in formulations, where degradation can impact efficacy and safety. The primary degradation pathway for maltose in aqueous solution is hydrolysis of the α-1,4-glycosidic bond, yielding two molecules of glucose. The rate of this hydrolysis is significantly influenced by temperature, pH, and the presence of enzymes.
Influence of Temperature
Elevated temperatures accelerate the hydrolysis of maltose. Studies have shown that the decomposition rate of maltose increases significantly with rising temperature.[5] Thermal degradation can also lead to a decrease in the pH of the solution and the formation of colored byproducts due to caramelization.[5]
Influence of pH
Maltose is susceptible to hydrolysis under both acidic and alkaline conditions.
-
Acidic Conditions: Acid-catalyzed hydrolysis of the glycosidic bond is a major degradation pathway. The rate of hydrolysis increases with decreasing pH.
-
Neutral and Alkaline Conditions: While more stable at neutral pH, maltose can still undergo degradation, particularly at elevated temperatures. In alkaline solutions, maltose can also degrade, though the mechanisms may differ from acid hydrolysis.
The following table summarizes the available kinetic data for maltose degradation under various conditions.
| Temperature (°C) | pH | Rate Constant (k) | Half-life (t½) | Notes |
| 40 | 5.5 | Not explicitly stated | Not explicitly stated | Enzymatic hydrolysis with Dextrozyme. |
| 65 | 5.5 | Not explicitly stated | Not explicitly stated | Enzymatic hydrolysis with Dextrozyme; higher activity than at 40°C. |
| 110-150 | Initial ~4.04 | Not explicitly stated | Not explicitly stated | Thermal degradation study; pH decreases over time.[5] |
| 180 | Not specified | ~0.001 s⁻¹ | ~11.5 min | Decomposition in subcritical water; initial first-order kinetics. |
| 200 | Not specified | ~0.004 s⁻¹ | ~2.9 min | Decomposition in subcritical water; initial first-order kinetics. |
| 220 | 5.87 (initial) | ~0.01 s⁻¹ | ~1.2 min | Decomposition in subcritical water; initial first-order kinetics. |
| 220 | 4.26 (initial) | > 0.01 s⁻¹ | < 1.2 min | Decomposition in subcritical water; rate increases with lower initial pH. |
| 220 | 3.70 (initial) | >> 0.01 s⁻¹ | << 1.2 min | Decomposition in subcritical water; rate increases significantly with lower initial pH. |
| 240 | Not specified | ~0.04 s⁻¹ | ~17 s | Decomposition in subcritical water; initial first-order kinetics. |
| 260 | Not specified | ~0.1 s⁻¹ | ~7 s | Decomposition in subcritical water; initial first-order kinetics. |
Enzymatic Degradation
Maltose is readily hydrolyzed into two glucose molecules by the enzyme maltase (an α-glucosidase). The optimal conditions for enzymatic hydrolysis depend on the specific source of the enzyme. For example, maltase from Bacillus licheniformis exhibits maximum activity at 45°C and a pH of 6.5. The presence of such enzymes, either as intentional additions or as contaminants, will significantly impact the stability of maltose in aqueous solutions.
Experimental Protocols
The following sections detail standardized methodologies for determining the solubility and stability of this compound in aqueous solutions.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.
Methodology:
-
Preparation of a Supersaturated Solution: Add an excess amount of this compound powder to a known volume of purified water (or the desired aqueous buffer) in a sealed, Erlenmeyer flask.
-
Equilibration: Agitate the flask at a constant, controlled temperature using a shaker water bath for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved this compound to sediment.
-
Sample Collection and Clarification: Carefully withdraw a sample from the clear supernatant. To ensure the removal of all undissolved particles, the sample should be filtered through a sub-micron filter (e.g., 0.22 µm or 0.45 µm) or centrifuged at high speed.
-
Quantification: Accurately dilute a known volume of the clear, saturated solution. Analyze the concentration of maltose in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with Refractive Index detection (HPLC-RI).
-
Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration in the saturated solution and the dilution factor.
Assessment of Aqueous Stability (HPLC Method)
A stability-indicating HPLC method is crucial for quantifying the degradation of this compound in aqueous solutions over time and under various conditions.
Methodology:
-
Preparation of Maltose Solutions: Prepare solutions of this compound at the desired concentration in the aqueous media of interest (e.g., purified water, buffers of different pH).
-
Storage under Controlled Conditions: Store the prepared solutions under controlled environmental conditions (e.g., specified temperatures and protection from light).
-
Sample Collection: At predetermined time intervals, withdraw aliquots from each solution.
-
Sample Preparation for Analysis: If necessary, dilute the collected samples with the mobile phase to a concentration within the calibrated range of the HPLC method. Filter the samples through a 0.22 µm or 0.45 µm filter prior to injection.
-
HPLC Analysis: Analyze the samples using an HPLC system equipped with a Refractive Index (RI) detector and a suitable carbohydrate analysis column (e.g., an amino-based or ligand-exchange column). An isocratic mobile phase, typically a mixture of acetonitrile (B52724) and water, is commonly used.
-
Data Analysis: Quantify the peak area of maltose and any degradation products (e.g., glucose) by comparing them to a standard curve. The decrease in the maltose peak area and the increase in the glucose peak area over time are used to determine the rate of degradation.
Visualizations
The following diagrams illustrate key concepts and workflows related to the solubility and stability of this compound.
Caption: Factors influencing the stability of this compound in aqueous solutions.
Caption: Experimental workflow for determining the aqueous solubility of this compound.
References
An In-depth Technical Guide to the Stereochemistry and Anomeric Forms of Maltose Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maltose (B56501), a disaccharide composed of two α-D-glucose units linked by an α-1,4 glycosidic bond, is a fundamental carbohydrate in various biological and industrial processes. In its crystalline form, maltose typically exists as a hydrate (B1144303), incorporating water molecules into its structure. A key stereochemical feature of maltose is the existence of two anomeric forms, α-maltose and β-maltose, which differ in the configuration at the anomeric carbon of the reducing glucose residue. This technical guide provides a comprehensive overview of the stereochemistry of maltose hydrate, detailing the properties of its anomers, experimental protocols for their characterization, and the dynamics of their interconversion.
Stereochemistry of Maltose
Maltose consists of two D-glucose molecules. The glycosidic bond connects the C1 carbon of the first glucose unit to the C4 carbon of the second. This linkage is specifically an α-1,4 glycosidic bond, meaning the configuration at the anomeric carbon of the first glucose unit is alpha. The second glucose unit, however, possesses a free anomeric carbon at its C1 position. This free anomeric carbon is a hemiacetal, and its hydroxyl group can exist in one of two stereochemical orientations: alpha (α) or beta (β).[1] These two diastereomers are known as anomers.
In aqueous solution, α-maltose and β-maltose are in equilibrium and can interconvert through a process called mutarotation.[2] This process involves the opening of the pyranose ring of the reducing glucose unit to form a transient open-chain aldehyde, followed by re-cyclization to form either the α or β anomer.[2]
This compound
In the solid state, maltose often crystallizes with one or more water molecules, forming a this compound.[3] The presence of water molecules within the crystal lattice can influence the physical properties of the sugar, such as its stability, solubility, and melting point.[3] The most common form is maltose monohydrate.
Quantitative Data of Maltose Anomers
The distinct stereochemistry of α- and β-maltose gives rise to different physical properties. A summary of key quantitative data is presented in the table below.
| Property | α-Maltose | β-Maltose | Equilibrium Mixture (in water) | Maltose Monohydrate |
| Specific Rotation ([α]D) | +168° | +112° | +136° | - |
| Melting Point (°C) | Data not readily available | Data not readily available | - | 102-103 |
| Solubility in Water | Soluble | More Soluble | Highly Soluble | Soluble |
| Anomeric Proton Chemical Shift (1H NMR, ppm) | ~5.2-5.4 | ~4.6-4.7 | Both peaks present | - |
| Percentage at Equilibrium | ~43% | ~57% | 100% | - |
Note: The percentage at equilibrium was calculated based on the specific rotation values of the pure anomers and the equilibrium mixture.
Experimental Protocols
Polarimetry for Monitoring Mutarotation
This protocol describes the measurement of the change in optical rotation as maltose undergoes mutarotation in an aqueous solution.
Objective: To determine the specific rotation of α- and β-maltose and to monitor the kinetics of their interconversion.
Materials:
-
Polarimeter
-
Sodium lamp (589 nm)
-
Thermostatically controlled sample cell (1 dm path length)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Pure α-maltose hydrate
-
Distilled or deionized water
Procedure:
-
Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions, typically using a blank (distilled water).
-
Preparation of Maltose Solution:
-
Accurately weigh a precise amount of pure α-maltose hydrate (e.g., 1 g).
-
Dissolve the maltose in a known volume of distilled water (e.g., 25 mL) in a volumetric flask at a constant temperature (e.g., 25°C).
-
-
Measurement of Initial Optical Rotation:
-
Immediately after dissolution, rinse the polarimeter cell with the maltose solution and then fill it, ensuring no air bubbles are present.
-
Place the cell in the polarimeter and record the optical rotation. This initial reading corresponds primarily to the α-anomer.
-
-
Monitoring Mutarotation:
-
Record the optical rotation at regular time intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes) until a stable reading is achieved. This stable reading represents the equilibrium mixture.
-
-
Calculation of Specific Rotation:
-
Calculate the specific rotation [α] using the formula: [α] = α / (l * c) where:
-
α is the observed optical rotation in degrees.
-
l is the path length of the sample cell in decimeters (dm).
-
c is the concentration of the solute in g/mL.
-
-
-
Data Analysis:
-
Plot the specific rotation as a function of time to visualize the mutarotation process.
-
The initial specific rotation corresponds to the pure anomer (if dissolution is rapid), and the final, stable specific rotation corresponds to the equilibrium mixture.
-
NMR Spectroscopy for Anomer Identification
This protocol provides a general guideline for using 1H NMR spectroscopy to distinguish between the α and β anomers of maltose.
Objective: To identify and quantify the relative amounts of α- and β-maltose in a sample.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterium oxide (D2O)
-
Maltose sample
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the maltose sample (typically 5-10 mg) in approximately 0.5-0.7 mL of D2O directly in an NMR tube.
-
Gently vortex or shake the tube to ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire a one-dimensional 1H NMR spectrum. Typical acquisition parameters include:
-
Number of scans: 16 or more for good signal-to-noise.
-
Solvent suppression technique (e.g., presaturation) to attenuate the residual HDO signal.
-
-
-
Spectral Analysis:
-
Identify the anomeric proton signals in the spectrum. The anomeric protons are attached to the C1 carbon of the reducing glucose unit.
-
The signal for the α-anomeric proton typically appears downfield, around 5.2-5.4 ppm, as a doublet.
-
The signal for the β-anomeric proton appears upfield, around 4.6-4.7 ppm, as a doublet.
-
-
Quantification:
-
Integrate the areas of the α- and β-anomeric proton signals.
-
The ratio of the integrals corresponds to the molar ratio of the two anomers in the sample.
-
Enzymatic Assay for Anomer Quantification
This protocol outlines a method for the enzymatic determination of α- and β-maltose, based on the specificity of maltose phosphorylase for the α-anomer.[4]
Objective: To selectively quantify the concentrations of α- and β-maltose in a sample.
Materials:
-
Spectrophotometer
-
Cuvettes
-
Maltose phosphorylase (specific for α-maltose)
-
Maltose epimerase (interconverts α- and β-maltose)
-
β-Phosphoglucomutase
-
Glucose-6-phosphate dehydrogenase
-
NADP+
-
ATP
-
Hexokinase
-
Buffer solution (e.g., HEPES or TRIS-HCl, pH 7.5)
-
Maltose-containing sample
Procedure:
-
Assay for α-Maltose:
-
Prepare a reaction mixture containing buffer, NADP+, ATP, hexokinase, glucose-6-phosphate dehydrogenase, and β-phosphoglucomutase.
-
Add the sample containing maltose to the cuvette and mix.
-
Initiate the reaction by adding maltose phosphorylase. This enzyme will specifically convert α-maltose to glucose-1-phosphate.
-
The subsequent enzymatic reactions will lead to the reduction of NADP+ to NADPH, which can be monitored by the increase in absorbance at 340 nm.
-
The change in absorbance is proportional to the initial amount of α-maltose in the sample.
-
-
Assay for Total Maltose (α + β):
-
Prepare the same reaction mixture as in step 1.
-
Add the sample to the cuvette.
-
Add maltose epimerase to the mixture. This enzyme will catalyze the interconversion of β-maltose to α-maltose.
-
Initiate the reaction by adding maltose phosphorylase.
-
The total change in absorbance at 340 nm will be proportional to the total amount of maltose (both anomers) in the sample.
-
-
Calculation of β-Maltose:
-
The concentration of β-maltose can be determined by subtracting the concentration of α-maltose (from step 1) from the total maltose concentration (from step 2).
-
Visualizations
Caption: The mutarotation of maltose involves the interconversion between the α and β anomers via an open-chain aldehyde intermediate.
Caption: Experimental workflow for the analysis of maltose anomers using polarimetry, NMR spectroscopy, and enzymatic assays.
References
A Technical Guide to the Biological Relevance of Maltose in Cellular Processes
Executive Summary
Maltose (B56501), a disaccharide composed of two α-D-glucose units, is a key intermediate in the metabolism of starch and glycogen. While its solid form is a monohydrate, in the aqueous environment of cellular processes, it is biochemically synonymous with maltose. This guide provides an in-depth examination of the multifaceted roles of maltose within the cell. It serves not only as a crucial carbon and energy source but also as a signaling molecule that governs the expression of genes required for its own metabolism. We will explore the transport mechanisms that facilitate its cellular uptake, the enzymatic pathways that catabolize it, and its function as a transcriptional regulator, with a particular focus on the well-characterized systems in prokaryotes like Escherichia coli. This document consolidates key quantitative data, details common experimental protocols, and provides visual diagrams of core pathways to serve as a comprehensive resource for research and development.
Maltose Transport: Gateways into the Cell
The uptake of maltose from the extracellular environment is a critical first step for its utilization and is mediated by sophisticated protein machinery. The mechanisms vary between prokaryotes and eukaryotes, with the system in E. coli being the most extensively studied model.
The E. coli Maltose/Maltodextrin (B1146171) System
In Gram-negative bacteria like E. coli, maltose must traverse two membranes: the outer membrane and the inner cytoplasmic membrane.
-
Outer Membrane Transport: Maltose and larger maltodextrins diffuse across the outer membrane through a specific porin called maltoporin (the product of the lamB gene).[1][2][3] Maltoporin forms a trimeric channel that facilitates the diffusion of these sugars.[1] The channel contains a series of aromatic residues, often called a "greasy slide," which provides a hydrophobic path that guides the sugar molecules through the pore.[3][4]
-
Inner Membrane Transport: Once in the periplasm, maltose is bound by the high-affinity Maltose-Binding Protein (MBP), the product of the malE gene.[5][6] The MBP-maltose complex then docks with a specific ATP-Binding Cassette (ABC) transporter embedded in the inner membrane.[4][5] This transporter is a complex of four subunits: two transmembrane proteins (MalF and MalG) that form the channel, and two cytoplasmic ATP-hydrolyzing proteins (MalK).[5][6][7] The binding of the MBP-maltose complex to the MalFG subunits triggers a conformational change, leading to ATP hydrolysis by the MalK subunits. This energy transduction drives the translocation of maltose into the cytoplasm.[6][8]
Maltose Metabolism: From Disaccharide to Energy
Once inside the cell, maltose is rapidly catabolized to provide glucose for central metabolic pathways like glycolysis.[9][10]
Enzymatic Hydrolysis
The primary metabolic fate of maltose is its hydrolysis into two molecules of D-glucose.[10][11] This reaction is catalyzed by enzymes belonging to the α-glucosidase family, commonly referred to as maltases.[12][13] The enzyme cleaves the α(1→4) glycosidic bond that links the two glucose units.[11][13]
Reaction: Maltose + H₂O --(Maltase)--> 2 D-Glucose
The resulting glucose molecules are then phosphorylated by hexokinase to glucose-6-phosphate, which enters the glycolytic pathway to generate ATP and metabolic precursors.[14] In some bacteria, an alternative pathway exists where maltodextrin phosphorylase (MalP) and amylomaltase (MalQ) are involved in maltodextrin metabolism, ultimately producing glucose and glucose-1-phosphate.[14][15]
Maltose as a Signaling Molecule: The mal Regulon
Beyond its role as a metabolite, maltose (and its derivatives) acts as a crucial signaling molecule for transcriptional regulation, ensuring that the genes for its transport and metabolism are expressed only when needed. This is exemplified by the mal regulon in E. coli.[15][16]
The expression of the mal genes is under the positive control of the transcriptional activator protein, MalT.[16][17] In the absence of maltose, MalT is inactive. The true inducer of the system is not maltose itself, but maltotriose (B133400) (a trisaccharide of glucose), which can be imported or produced from maltose metabolism.[15][17]
The activation of MalT is a multi-step process:
-
Inducer Binding: Maltotriose binds to MalT.[18]
-
ATP Binding: ATP also binds to MalT, which is a prerequisite for its activation.[15][18]
-
Oligomerization: The binding of both maltotriose and ATP induces a conformational change in MalT, promoting its oligomerization into an active, high-order complex.[18]
-
DNA Binding & Activation: The active MalT oligomer binds to specific "MalT boxes" in the promoter regions of the mal operons, activating transcription of the genes required for maltose transport and catabolism.[15][16]
This system is also subject to negative regulation. For instance, the MalK subunit of the ABC transporter can interact with and inhibit MalT, providing a feedback mechanism.[15][17] Furthermore, the entire regulon is subject to catabolite repression, ensuring that glucose is preferentially metabolized when available.[15]
References
- 1. Maltoporin - Wikipedia [en.wikipedia.org]
- 2. Maltoporin Tutorial Master [earth.callutheran.edu]
- 3. journals.asm.org [journals.asm.org]
- 4. Structural basis for substrate specificity in the Escherichia coli maltose transport system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding protein-dependent uptake of maltose into cells via an ATP-binding cassette transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of maltose transport in Escherichia coli: transmembrane signaling by periplasmic binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Studies of the Maltose Transport System Reveal a Mechanism for Coupling ATP Hydrolysis to Substrate Translocation without Direct Recognition of Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. Hydrolysis of Maltose: Resulting Subunits Explained [sd.fuv.edu.br]
- 11. Maltose: A Disaccharide Sugar Molecule | Algor Cards [cards.algoreducation.com]
- 12. Maltose - Wikipedia [en.wikipedia.org]
- 13. Maltase - Wikipedia [en.wikipedia.org]
- 14. books.rsc.org [books.rsc.org]
- 15. caister.com [caister.com]
- 16. Mal regulon - Wikipedia [en.wikipedia.org]
- 17. Network regulation of the Escherichia coli maltose system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
Methodological & Application
Application Notes and Protocols: Utilizing Maltose Hydrate as a Carbon Source in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selection of an appropriate carbon source is a critical factor in optimizing cell culture media for the production of recombinant proteins, monoclonal antibodies, and other biotherapeutics. While glucose is the most conventionally used carbohydrate, its rapid consumption can lead to the accumulation of lactate (B86563), a metabolic byproduct that can inhibit cell growth and productivity. Maltose (B56501) hydrate (B1144303), a disaccharide composed of two glucose units, presents a promising alternative or supplement to glucose. It is metabolized more slowly by cells, leading to a more sustained energy supply, reduced lactate production, and potentially enhanced protein production.[1][2][3]
These application notes provide a comprehensive overview of the use of maltose hydrate in cell culture, including its effects on cell growth and protein production, detailed experimental protocols, and a summary of key quantitative data.
Advantages of Using this compound
-
Reduced Lactate Production: Slower metabolism of maltose can lead to lower lactate accumulation compared to glucose, mitigating its inhibitory effects on cell culture.[2]
-
Sustained Energy Source: Maltose provides a more gradual release of glucose, ensuring a more stable energy supply for cells over a longer culture duration.[3]
-
Increased Protein Titer: Studies have shown that supplementing cell culture media with maltose can lead to significant improvements in the final titer of recombinant proteins, such as monoclonal antibodies.[1][4]
-
Enhanced Culture Viability: By preventing rapid nutrient depletion and toxic byproduct accumulation, maltose can help maintain higher cell viability for extended periods.[5]
-
High Concentration Tolerance: Chinese Hamster Ovary (CHO) cells have been shown to tolerate high concentrations of maltose (up to 30 g/L) without detrimental effects on cell growth.[4]
Data Summary
The following tables summarize quantitative data from studies investigating the use of maltose as a carbon source in CHO cell cultures.
Table 1: Comparison of CHO-K1 Cell Growth in Glucose vs. Maltose Media
| Parameter | Glucose (3.6 g/L) | Maltose (3.6 g/L) | Reference |
| Maximum Viable Cell Density | 5.9 x 10⁶ cells/mL | 1.4 x 10⁶ cells/mL | [2][6] |
| Doubling Time | 22.3 hours | 53.7 hours | [6] |
Table 2: Effect of Maltose Supplementation on Recombinant Monoclonal Antibody (mAb) Production in CHO Cells
| Culture Condition | Maximum IgG Titer | Improvement vs. Control | Reference |
| 2 g/L Glucose (Control) | 340 mg/L | - | [5] |
| 2 g/L Glucose + 10 g/L Maltose PH | 600 mg/L | 76.5% | [5] |
| Glucose-only Fed-batch | 1.483 ± 0.067 g/L | - | [4] |
| Maltose Supplemented Fed-batch | 1.833 ± 0.124 g/L | 23% | [4] |
Table 3: Specific Consumption and Production Rates in CHO Cells
| Parameter | Value | Cell Line | Reference |
| Specific Maltose Consumption Rate | 0.257 ng/cell/day | CHO | [1] |
Experimental Protocols
Protocol 1: Preparation of Maltose-Based Cell Culture Medium
This protocol describes the preparation of a sterile, maltose-containing cell culture medium.
Materials:
-
Powdered basal medium (e.g., DMEM/F12, PFCDM)
-
This compound (cell culture grade)
-
Sodium bicarbonate (NaHCO₃)
-
1 N Hydrochloric acid (HCl) and 1 N Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Distilled, deionized water (ddH₂O)
-
Sterile filtration unit (0.22 µm filter)
-
Sterile storage bottles
Procedure:
-
To approximately 80% of the final volume of ddH₂O, add the powdered basal medium and stir until completely dissolved.
-
Separately, dissolve the desired amount of this compound in a small volume of ddH₂O. Note: Do not autoclave maltose as it can caramelize; it should be filter-sterilized separately.[7]
-
Add the required amount of sodium bicarbonate.
-
Adjust the pH of the basal medium to the desired range (typically 7.0-7.4) using 1 N HCl or 1 N NaOH.
-
Bring the medium to the final volume with ddH₂O.
-
Sterilize the basal medium by passing it through a 0.22 µm filter into a sterile container.
-
Aseptically add the filter-sterilized maltose solution to the sterile basal medium.
-
Store the final maltose-containing medium at 2-8°C.
Protocol 2: Batch Culture of CHO Cells with Maltose Supplementation
This protocol outlines a batch culture experiment to evaluate the effect of maltose on cell growth and protein production.
Materials:
-
CHO cells producing a recombinant protein (e.g., monoclonal antibody)
-
Prepared maltose-containing cell culture medium (from Protocol 1)
-
Control medium (containing only glucose as the primary carbon source)
-
Shake flasks or spinner flasks
-
Humidified incubator with CO₂ control
-
Cell counting instrument (e.g., automated cell counter or hemocytometer with trypan blue)
-
Analyzers for metabolites (e.g., glucose, lactate) and protein titer (e.g., HPLC, ELISA)
Procedure:
-
Seed shake flasks with CHO cells at a density of 0.3 x 10⁶ cells/mL in both the control medium and the maltose-supplemented medium.[2]
-
Incubate the flasks at 37°C in a humidified atmosphere with 5-8% CO₂ on an orbital shaker at approximately 110-125 rpm.[5][8]
-
Take daily samples to measure viable cell density, viability, pH, and concentrations of glucose, lactate, and the recombinant protein.
-
Continue the culture until cell viability drops significantly (e.g., below 50%).
-
Analyze and compare the growth profiles, metabolite profiles, and protein production between the control and maltose-supplemented cultures.
Protocol 3: Fed-Batch Culture Using this compound
This protocol describes a fed-batch strategy to enhance cell density and protein production by feeding a concentrated maltose solution. Fed-batch culture is a technique where one or more nutrients are supplied to the bioreactor during cultivation.[9][10]
Materials:
-
CHO cells in a bioreactor
-
Basal cell culture medium
-
Concentrated, sterile maltose feed solution (e.g., 400 g/L)
-
Bioreactor with probes for monitoring pH, dissolved oxygen (DO), and temperature
-
Peristaltic pump for feeding
Procedure:
-
Start the culture in a batch phase with an initial concentration of glucose in the basal medium.
-
Monitor cell growth and key metabolite concentrations.
-
When the glucose concentration starts to deplete, initiate the maltose feed. The feeding can be done intermittently (bolus feeding) or continuously at a controlled rate.[10][11]
-
The total amount of maltose added in a fed-batch manner can range from 10-30 g/L.[11]
-
Maintain pH and DO at optimal levels throughout the culture. For example, if the pH drops below 6.9, it can be adjusted using a base solution like sodium carbonate.[8]
-
Continue the fed-batch culture until peak cell density and/or maximum product titer is achieved.
-
Harvest the culture for downstream processing.
Visualizations
References
- 1. Application of maltose as energy source in protein-free CHO-K1 culture to improve the production of recombinant monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation and use of disaccharides as energy source in protein-free mammalian cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbohydrate-Driven Energy Sources: The Role of Sugars in Cell Culture Media [cytion.com]
- 4. Application of maltose as energy source in protein-free CHO-K1 culture to improve the production of recombinant monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. researchgate.net [researchgate.net]
- 7. static.igem.org [static.igem.org]
- 8. bioprocessintl.com [bioprocessintl.com]
- 9. Fed-batch culture - Wikipedia [en.wikipedia.org]
- 10. microbenotes.com [microbenotes.com]
- 11. CN113215078A - Method for culturing CHO cells using maltose - Google Patents [patents.google.com]
Application Notes and Protocols: Maltose Hydrate in Microbial Fermentation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of maltose (B56501) hydrate (B1144303) as a carbon source in various microbial fermentation processes. Detailed protocols for key applications are provided, along with a summary of relevant quantitative data and visualizations of key metabolic pathways and experimental workflows.
Application Notes
Maltose, a disaccharide composed of two α-glucose units, serves as an effective and often advantageous carbon source in a multitude of microbial fermentation processes. Its slower hydrolysis compared to glucose can lead to more sustained cell growth and can circumvent issues related to catabolite repression, which is often observed with glucose.[1][2] This characteristic makes maltose a valuable substrate in processes where controlled growth and prolonged productivity are desired.
Key applications of maltose hydrate in microbial fermentation include:
-
Production of Recombinant Proteins: Maltose is utilized as a carbon source in the cultivation of microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, for the production of recombinant proteins.[3][4][5][6] In some expression systems, maltose also acts as an inducer for specific promoters, such as the mal promoter system in E. coli.
-
Amino Acid Production: In industrial amino acid production with Corynebacterium glutamicum, maltose is an excellent substrate.[7][8][9] Interestingly, the presence of maltose can enhance the uptake of glucose by increasing the expression of the glucose-specific permease, thereby improving the overall productivity of amino acids like L-valine.[7]
-
Antibiotic and Secondary Metabolite Production: Maltose can be used as a carbon source in the fermentation of Streptomyces species for the production of antibiotics and other secondary metabolites.[10][11] The choice of carbon source can significantly influence the yield and type of secondary metabolites produced.
-
Organic Acid Production: Maltose can be fermented to produce various organic acids. For instance, it can be a substrate for the production of maltobionic acid.
-
Brewing and Baking Industries: Maltose is the primary fermentable sugar in brewer's wort, derived from the malting of barley. Yeast strains used in brewing and baking are selected for their efficient maltose utilization.[12][13]
Media Formulation and Sterilization
For industrial-scale fermentation, media are formulated to be cost-effective and to maximize product yield.[14][15] Malt extract, a common source of maltose, also provides other essential nutrients like nitrogen compounds, vitamins, and minerals.[14]
Sterilization: Fermentation media containing maltose are typically sterilized using heat.[16][17][18] Common methods include:
-
Autoclaving (Batch Sterilization): The medium is sterilized in the fermenter or in a separate vessel at 121°C for 15-60 minutes.[16][17]
-
Continuous Sterilization: The medium is passed through a heat exchanger at a higher temperature (e.g., 140°C) for a shorter duration (30-120 seconds), which can minimize the degradation of heat-sensitive components.[18]
It is crucial to note that excessive heating of media containing sugars and other components can lead to the Maillard reaction, resulting in discoloration and the formation of inhibitory compounds.[19] Therefore, sterilization protocols should be optimized.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the use of maltose in fermentation.
Table 1: Comparison of Maltose and Glucose as Carbon Sources for L-Valine Production in Corynebacterium glutamicum
| Carbon Source(s) | Specific Growth Rate (μ) (h⁻¹) | Substrate Consumption Rate (mmol g⁻¹ h⁻¹) | L-Valine Yield (g/L) |
| 2% Glucose | 0.35 | Glucose: 2.1 | 1.5 |
| 2% Maltose | 0.32 | Maltose: 1.2 | 1.2 |
| 1% Glucose + 1% Maltose | 0.36 | Glucose: 2.5, Maltose: 1.1 | 2.0 |
| 1% Glucose + 0.5% Maltose + 0.5% Acetate | 0.30 | Glucose: 2.8, Maltose: 0.6, Acetate: 3.5 | 2.8 |
Data adapted from: Increased Glucose Utilization in Corynebacterium glutamicum by Use of Maltose, and Its Application for the Improvement of l-Valine Productivity.[7]
Table 2: High-Density Fermentation of Saccharomyces cerevisiae on Different Carbon Sources
| Carbon Source | Maximum Dry Cell Biomass (g/L) | Productivity (g DCW/L/h) |
| Glycerol (B35011) (fed-batch) | 140 | 5.5 |
| Maltose (high concentration, 22%) | Not specified for biomass, but resulted in 29% more ethanol (B145695) than the wild type in a specific mutant strain. | Not specified |
Data adapted from: High-cell-density fermentation of recombinant Saccharomyces cerevisiae using glycerol[20] and Fermentation of High Concentrations of Maltose by Saccharomyces cerevisiae Is Limited by the COMPASS Methylation Complex.[21]
Table 3: Recombinant Protein Production Optimization in E. coli
| Parameter | Initial Condition | Optimized Condition |
| Medium | LB Broth | M9 medium + 3% yeast extract |
| Inoculum Age | Not specified | 19 h |
| Inoculum Size | Not specified | 6% |
| Initial pH | Not specified | 6.6 |
| Induction Time | Not specified | 21 h |
| Inducer Concentration (IPTG) | Not specified | 0.7 mmol/L |
| Recombinant Protein Yield | 59 mg/L | 592 mg/L |
Note: While this study focused on IPTG induction, maltose can be used as a primary carbon source in such fermentations, and in some systems, as an inducer.
Experimental Protocols
Protocol 1: Recombinant Protein Production in E. coli using a Maltose-Binding Protein (MBP) Fusion System
This protocol describes the expression and purification of a target protein fused to Maltose-Binding Protein (MBP) in E. coli. The MBP tag enhances the solubility of the fusion protein and allows for affinity purification on an amylose (B160209) resin.[3][4][5][6][22]
1. Vector Construction:
- Clone the gene of interest into an expression vector containing a tac or similar promoter, an N-terminal MBP tag, and a TEV (Tobacco Etch Virus) protease cleavage site between the MBP tag and the target protein.
2. Expression:
- Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
- Inoculate 10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.
- Inoculate 1 L of rich medium (e.g., Terrific Broth) with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.
- Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
- Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1.0 mM.
- Continue to incubate the culture for 3-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.
3. Cell Lysis:
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Resuspend the cell pellet in 20-30 mL of column buffer (e.g., 20 mM Tris-HCl pH 7.4, 200 mM NaCl, 1 mM EDTA).
- Lyse the cells by sonication or using a French press.
- Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to remove cell debris.
4. Affinity Purification:
- Equilibrate an amylose resin column with 5-10 column volumes of column buffer.
- Load the clarified lysate onto the column.
- Wash the column with 10-20 column volumes of column buffer to remove unbound proteins.
- Elute the MBP-fusion protein with column buffer containing 10 mM maltose.
- Collect fractions and analyze by SDS-PAGE.
5. Tag Cleavage and Final Purification:
- Pool the fractions containing the purified fusion protein.
- Add TEV protease and incubate at 4°C for 12-16 hours to cleave the MBP tag.
- Perform a second purification step (e.g., ion-exchange or size-exclusion chromatography) to separate the target protein from the MBP tag and TEV protease.
Protocol 2: High-Density Fed-Batch Fermentation of Saccharomyces cerevisiae using Maltose
This protocol is for achieving high cell density of S. cerevisiae in a fed-batch culture using a maltose-based medium.
1. Media Preparation:
- Batch Medium (per liter): 20 g maltose, 10 g yeast extract, 20 g peptone, 1 g KH₂PO₄, 0.5 g MgSO₄·7H₂O.
- Feed Medium (per liter): 500 g maltose, 50 g yeast extract, 100 g peptone.
- Sterilize the batch medium in the fermenter. Sterilize the feed medium separately at 121°C for 20 minutes.
2. Inoculum Preparation:
- Inoculate 100 mL of batch medium in a 500 mL flask with a fresh culture of S. cerevisiae.
- Incubate at 30°C with shaking at 200 rpm for 18-24 hours.
3. Fermentation:
- Aseptically transfer the inoculum to the fermenter containing the sterile batch medium (10% v/v).
- Set the fermentation parameters: Temperature 30°C, pH 5.0 (controlled with NH₄OH), dissolved oxygen (DO) > 30% (controlled by agitation and aeration rate).
- After the initial maltose in the batch medium is nearly consumed (indicated by a sharp increase in DO), start the fed-batch phase.
- Feed the sterile feed medium at a controlled rate. A common strategy is an exponential feeding rate to maintain a constant specific growth rate, followed by a constant feeding rate. The feed rate should be adjusted to avoid the accumulation of ethanol (Crabtree effect).
- Monitor cell growth (OD₆₀₀), substrate consumption, and product formation throughout the fermentation.
- Harvest the cells when the desired cell density is reached.
Visualizations
Maltose Metabolism in Saccharomyces cerevisiae
Caption: Maltose metabolism and regulation in Saccharomyces cerevisiae.
Experimental Workflow for Recombinant Protein Production
Caption: Workflow for MBP-fusion recombinant protein production.
Maltose Utilization Pathway in Corynebacterium glutamicum
Caption: Maltose utilization pathway in Corynebacterium glutamicum.
References
- 1. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. A generic protocol for the expression and purification of recombinant proteins in Escherichia coli using a combinatorial His6-maltose binding protein fusion tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Generic Method for the Production of Recombinant Proteins in Escherichia coli Using a Dual Hexahistidine-Maltose-Binding Protein Affinity Tag | Springer Nature Experiments [experiments.springernature.com]
- 5. A generic method for the production of recombinant proteins in Escherichia coli using a dual hexahistidine-maltose-binding protein affinity tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Increased Glucose Utilization in Corynebacterium glutamicum by Use of Maltose, and Its Application for the Improvement of l-Valine Productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. ijcmas.com [ijcmas.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Media for industrial fermentation | PPTX [slideshare.net]
- 15. scribd.com [scribd.com]
- 16. ramauniversity.ac.in [ramauniversity.ac.in]
- 17. scribd.com [scribd.com]
- 18. biologydiscussion.com [biologydiscussion.com]
- 19. mlsu.ac.in [mlsu.ac.in]
- 20. High-cell-density fermentation of recombinant Saccharomyces cerevisiae using glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Fermentation of High Concentrations of Maltose by Saccharomyces cerevisiae Is Limited by the COMPASS Methylation Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Affinity Purification of a Recombinant Protein Expressed as a Fusion with the Maltose-Binding Protein (MBP) Tag - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Stabilization Using Maltose Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maltose (B56501) hydrate (B1144303), a disaccharide composed of two α-glucose units, is a widely utilized excipient in the pharmaceutical and biotechnology industries for the stabilization of proteins. Its utility extends to both liquid formulations and solid-state preparations such as lyophilized (freeze-dried) and spray-dried powders. Proper application of maltose hydrate can significantly enhance the shelf-life and maintain the therapeutic efficacy of protein-based drugs by preventing denaturation and aggregation.
These application notes provide a comprehensive overview of the mechanisms of protein stabilization by this compound, quantitative data on its effects, and detailed protocols for key experiments to assess protein stability.
Mechanism of Protein Stabilization
This compound stabilizes proteins through two primary, non-mutually exclusive mechanisms: the Water Replacement Hypothesis and the Vitrification Theory .
-
Water Replacement Hypothesis: During drying processes, water molecules that form a hydration shell around the protein are removed. This can lead to protein unfolding and aggregation. Sugars like maltose, with their numerous hydroxyl groups, can form hydrogen bonds with the protein, effectively replacing the water molecules and maintaining the protein's native conformation.
-
Vitrification Theory: In the solid state (e.g., after freeze-drying), maltose can form a rigid, amorphous glassy matrix. This glassy state immobilizes the protein, restricting its molecular mobility. This physical entrapment prevents the conformational changes and intermolecular interactions that lead to aggregation and degradation.
The following diagram illustrates the dual mechanisms of protein stabilization by maltose during the lyophilization process.
Quantitative Data on Protein Stabilization
The effectiveness of maltose in stabilizing proteins can be quantified by measuring changes in key stability-indicating parameters. The following tables summarize data from various studies.
Table 1: Effect of Maltose on the Thermal Stability of Proteins
| Protein | Maltose Concentration | Method | ΔTm (°C) (Increase in Melting Temperature) | Reference |
| Maltose Binding Protein (MBP) | Saturating | Differential Scanning Calorimetry & Fluorescence Spectroscopy | 8 - 15 (pH dependent) | [1][2][3] |
| Maltase (from B. licheniformis) | Immobilized in agar (B569324) with maltose | Enzyme Activity Assay | Increased thermal stability (retained 100% activity at 50°C for 2h vs. 60% for free enzyme) | [4] |
| Barley α-Amylase | 200 - 500 mM | Enzyme Activity Assay | Significant thermal protection at 73°C and 78°C | [5] |
Table 2: Effect of Maltose on Protein Activity and Long-Term Storage
| Protein | Formulation | Storage Conditions | Outcome | Reference |
| Hemoglobin (Bovine and Porcine) | 30% (w/v) maltose, freeze-dried and spray-dried | 2 years at room temperature (20±5°C) | Prevention of aggregation and significant denaturation. | |
| Maltase (from B. licheniformis) | Immobilized in calcium alginate beads | 60 days at 4°C and 30°C | Retained 58% and 49% activity, respectively, compared to 52% and 37% for the free enzyme. | [6] |
Experimental Protocols
Protocol 1: Determination of Protein Thermal Stability using Thermal Shift Assay (TSA)
Objective: To determine the melting temperature (Tm) of a protein in the presence of varying concentrations of this compound. An increase in Tm indicates enhanced thermal stability.
Materials:
-
Purified protein stock solution (e.g., 1 mg/mL in a suitable buffer like PBS or Tris-HCl)
-
This compound (high purity)
-
SYPRO™ Orange Protein Gel Stain (5000x stock in DMSO)
-
96-well qPCR plates
-
Real-time PCR instrument capable of performing a melt curve analysis
-
Appropriate buffers (e.g., 10x PBS, pH 7.4)
Procedure:
-
Prepare Maltose Stock Solutions: Prepare a series of this compound solutions in the desired buffer (e.g., 0%, 5%, 10%, 15%, 20%, 25%, 30% w/v).
-
Prepare SYPRO Orange Working Solution: Dilute the 5000x SYPRO Orange stock to a 50x working solution with deionized water.
-
Prepare Reaction Mix: For each condition, prepare a master mix. For a final reaction volume of 25 µL per well:
-
X µL 10x Buffer
-
Y µL Maltose stock solution (to achieve final desired concentration)
-
Z µL Protein stock solution (final concentration typically 2-10 µM)
-
1.25 µL 50x SYPRO Orange (final concentration 2.5x)
-
Deionized water to 25 µL
-
-
Set up the 96-well Plate:
-
Pipette 25 µL of each reaction mix into triplicate wells of a 96-well qPCR plate.
-
Include a no-protein control to check for background fluorescence.
-
Seal the plate securely with an optical seal.
-
-
Run the Thermal Shift Assay:
-
Place the plate in the real-time PCR instrument.
-
Set up a melt curve protocol:
-
Initial hold: 25°C for 2 minutes.
-
Ramp rate: 1°C/minute.
-
Temperature range: 25°C to 95°C.
-
Acquire fluorescence data at each temperature increment.
-
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature.
-
The melting temperature (Tm) is the midpoint of the sigmoidal unfolding transition. This can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the melt curve.
-
Compare the Tm values for the different maltose concentrations to the control (0% maltose).
-
The following workflow diagram outlines the key steps in a Thermal Shift Assay experiment.
Protocol 2: Monitoring Protein Aggregation using Dynamic Light Scattering (DLS)
Objective: To assess the effect of this compound on the aggregation kinetics of a protein under stress conditions (e.g., elevated temperature).
Materials:
-
Purified protein stock solution (concentration should be optimized, typically 0.5-2 mg/mL)
-
This compound
-
Low-volume quartz cuvettes
-
Dynamic Light Scattering (DLS) instrument
-
Syringe filters (0.22 µm)
-
Temperature-controlled sample holder for the DLS instrument
Procedure:
-
Sample Preparation:
-
Prepare protein solutions with and without the desired concentrations of this compound in a suitable buffer.
-
Filter all solutions through a 0.22 µm syringe filter directly into a clean, dust-free cuvette to remove any pre-existing aggregates or particulates.
-
-
Instrument Setup:
-
Set the DLS instrument to the desired temperature for the stress condition (e.g., 50°C).
-
Allow the sample holder to equilibrate to the set temperature.
-
-
Initial Measurement (Time Zero):
-
Place the cuvette with the control sample (protein without maltose) into the DLS instrument.
-
Acquire an initial DLS measurement to determine the initial particle size distribution and polydispersity index (PDI). The native, monomeric protein should exhibit a single, narrow peak.
-
Repeat for the samples containing maltose.
-
-
Kinetic Measurement:
-
Incubate the samples in the temperature-controlled holder of the DLS instrument.
-
Set up a time-course measurement, acquiring DLS data at regular intervals (e.g., every 5-10 minutes) over a desired period (e.g., 1-2 hours).
-
-
Data Analysis:
-
For each time point, analyze the particle size distribution. The formation of aggregates will be indicated by the appearance of larger particles (i.e., peaks at larger hydrodynamic radii).
-
Plot the average particle size or the percentage of aggregated protein as a function of time for each maltose concentration.
-
Compare the aggregation rates between the control and maltose-containing samples. A slower rate of increase in particle size or a lower percentage of aggregates in the presence of maltose indicates a stabilizing effect.[7][8][9][10]
-
Important Considerations: The Maillard Reaction
Maltose is a reducing sugar, meaning it possesses a free aldehyde group that can react with the primary amino groups of proteins (e.g., the ε-amino group of lysine (B10760008) residues) in a non-enzymatic browning process known as the Maillard reaction. This can lead to protein modification, discoloration (browning), and loss of biological activity, particularly during long-term storage and at elevated temperatures.[11]
Factors Influencing the Maillard Reaction:
-
Temperature: The rate of the Maillard reaction increases significantly with temperature. It is generally slow at refrigerated temperatures but can become problematic at room temperature and above.[12]
-
pH: The reaction is typically faster at neutral to alkaline pH.[13][14]
-
Water Activity: The reaction rate is maximal at intermediate water activities (aw 0.4-0.8). In very dry or very dilute systems, the reaction is slower.
Strategies to Mitigate the Maillard Reaction:
-
Low-Temperature Storage: Store maltose-containing protein formulations at low temperatures (e.g., 2-8°C or frozen) to minimize the reaction rate.
-
pH Optimization: Formulate the protein at a slightly acidic pH (if the protein is stable under these conditions) to slow down the initial steps of the Maillard reaction.[15][16]
-
Control of Water Content: For lyophilized products, ensure a low residual moisture content to minimize molecular mobility and reaction rates.
-
Use of Non-Reducing Sugars: When feasible, consider using non-reducing sugars like sucrose (B13894) or trehalose, which do not participate in the Maillard reaction.[17]
The logical relationship for mitigating the Maillard reaction is depicted below.
Conclusion
This compound is a valuable excipient for enhancing the stability of protein therapeutics. By understanding its mechanisms of action and potential liabilities, such as the Maillard reaction, researchers can develop robust formulations with improved shelf-life and efficacy. The protocols provided herein offer a starting point for the systematic evaluation of this compound as a protein stabilizer in various applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermodynamics of maltose binding protein unfolding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. experts.umn.edu [experts.umn.edu]
- 6. scienceopen.com [scienceopen.com]
- 7. azonano.com [azonano.com]
- 8. researchgate.net [researchgate.net]
- 9. Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elucidation of aggregation kinetics with DLS | Malvern Panalytical [malvernpanalytical.com]
- 11. Maillard reaction - Wikipedia [en.wikipedia.org]
- 12. ejbps.com [ejbps.com]
- 13. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. High-Pressure-High-Temperature Processing Reduces Maillard Reaction and Viscosity in Whey Protein-Sugar Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Effects of reducing sugars on the chemical stability of human relaxin in the lyophilized state - PubMed [pubmed.ncbi.nlm.nih.gov]
Maltose Hydrate: A Promising Cryoprotectant for Biological Samples
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
In the realm of biological research and drug development, the long-term preservation of viable cells and other biological materials is paramount. Cryopreservation, the process of cooling and storing biological samples at ultra-low temperatures, offers a reliable method for suspending biological activity and preserving samples for future use. While dimethyl sulfoxide (B87167) (DMSO) has traditionally been the go-to cryoprotectant, its inherent cytotoxicity has prompted a search for safer and more effective alternatives. Maltose (B56501) hydrate (B1144303), a disaccharide, has emerged as a promising, non-toxic cryoprotective agent. This document provides detailed application notes and protocols for utilizing maltose hydrate as a cryoprotectant for various biological samples.
Introduction to this compound as a Cryoprotectant
Maltose, a sugar composed of two α-glucose units, is known to protect biological structures from the damaging effects of freezing.[1] Like other sugars such as trehalose (B1683222) and sucrose, maltose is thought to exert its cryoprotective effects through several mechanisms:
-
Water Replacement Hypothesis: During dehydration that accompanies freezing, maltose molecules can replace water molecules that are essential for maintaining the native structure of proteins and lipid membranes. This interaction helps to prevent denaturation and fusion of cellular components.
-
Vitrification: At high concentrations, maltose solutions can form a glassy, amorphous solid state upon cooling, a process known as vitrification. This solid matrix encases the biological material, preventing the formation of damaging intracellular ice crystals, which are a primary cause of cell death during cryopreservation.
-
Membrane Stabilization: Maltose can interact with the polar head groups of lipid bilayers, stabilizing cellular membranes and preventing phase transitions and fusion events that can occur at low temperatures.
The use of this compound offers a significant advantage over traditional cryoprotectants like DMSO due to its low toxicity, allowing for higher post-thaw cell viability and function without the need for extensive washing steps to remove the cryoprotectant.
Quantitative Data on Cryoprotective Efficacy
Recent studies have demonstrated the effectiveness of maltose in combination with other agents for the cryopreservation of various cell types. A study on Jurkat cells, an immortalized T-cell line, and human peripheral blood mononuclear cells (PBMCs) showed high post-thaw recovery rates when a combination of maltose, glycerol, and isoleucine (MGI) was used.[2][3]
Table 1: Post-Thaw Recovery of Jurkat Cells and PBMCs with a Maltose-Based Cryoprotectant [2]
| Cell Type | Cryoprotectant Formulation | Post-Thaw Recovery (%) |
| Jurkat Cells | Maltose-Glycerol-Isoleucine (MGI) | 85 |
| PBMCs | Maltose-Glycerol-Isoleucine (MGI) | High (specific % not stated) |
Data is based on a study using an optimized formulation of Maltose-Glycerol-Isoleucine (MGI). The exact concentrations of each component in the optimal formulation were determined through a screening process in the cited study.
It has also been noted that oligosaccharides like maltose are effective in suppressing cellular damage during long-term storage at -80°C.[1]
Experimental Protocols
The following protocols are provided as a guideline for the use of this compound as a cryoprotectant. Optimization for specific cell lines or biological samples is highly recommended.
Preparation of this compound Cryopreservation Medium
Materials:
-
Maltose monohydrate (cell culture grade)
-
Basal medium appropriate for the cell line (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), heat-inactivated (optional, but recommended for most cell lines)
-
Sterile, deionized water
-
0.22 µm sterile filter
Procedure:
-
Prepare a 2 M stock solution of this compound by dissolving the appropriate amount of maltose monohydrate powder in the basal medium. Gentle warming (up to 37°C) may be necessary to fully dissolve the powder.
-
Sterilize the maltose stock solution by passing it through a 0.22 µm sterile filter.
-
Prepare the final 1X cryopreservation medium. The optimal concentration of maltose may vary depending on the cell type, but a final concentration between 0.1 M and 0.5 M is a good starting point. For a final concentration of 0.2 M maltose with 10% FBS, combine:
-
1 mL of 2 M Maltose stock solution
-
8 mL of basal medium
-
1 mL of FBS
-
-
Store the prepared cryopreservation medium at 4°C for up to two weeks.
Cryopreservation of Adherent Mammalian Cells (e.g., HEK293, HeLa, CHO)
Materials:
-
Healthy, sub-confluent culture of adherent cells (70-80% confluency)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Complete growth medium
-
This compound cryopreservation medium (1X, chilled to 4°C)
-
Sterile cryovials
-
Controlled-rate freezing container (e.g., Mr. Frosty™)
-
-80°C freezer
-
Liquid nitrogen dewar for long-term storage
Procedure:
-
Aspirate the culture medium from the flask.
-
Wash the cell monolayer once with sterile PBS.
-
Add enough Trypsin-EDTA to cover the cell monolayer and incubate at 37°C until the cells detach.
-
Neutralize the trypsin by adding complete growth medium.
-
Transfer the cell suspension to a sterile conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and gently resuspend the cell pellet in a small volume of complete growth medium.
-
Perform a cell count and determine viability using the Trypan Blue exclusion method. Viability should be >90%.
-
Centrifuge the cells again at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in cold (4°C) this compound cryopreservation medium to a final concentration of 1-5 x 10^6 viable cells/mL.[4]
-
Aliquot 1 mL of the cell suspension into each pre-labeled cryovial.
-
Place the cryovials into a controlled-rate freezing container.
-
Place the freezing container in a -80°C freezer overnight. This achieves a cooling rate of approximately -1°C/minute.[5]
-
Transfer the cryovials to a liquid nitrogen dewar for long-term storage.
Cryopreservation of Suspension Cells (e.g., Jurkat, Lymphocytes)
Materials:
-
Healthy suspension cell culture in logarithmic growth phase
-
Complete growth medium
-
This compound cryopreservation medium (1X, chilled to 4°C)
-
Sterile cryovials
-
Controlled-rate freezing container
-
-80°C freezer
-
Liquid nitrogen dewar
Procedure:
-
Transfer the cell suspension to a sterile conical tube.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and gently resuspend the cell pellet in a small volume of complete growth medium.
-
Perform a cell count and determine viability. Viability should be >90%.
-
Centrifuge the cells again at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in cold (4°C) this compound cryopreservation medium to a final concentration of 1-10 x 10^6 viable cells/mL.
-
Aliquot 1 mL of the cell suspension into each pre-labeled cryovial.
-
Place the cryovials into a controlled-rate freezing container.
-
Place the freezing container in a -80°C freezer overnight.
-
Transfer the cryovials to a liquid nitrogen dewar for long-term storage.
Thawing of Cryopreserved Cells
Materials:
-
Cryovial containing frozen cells
-
37°C water bath
-
Complete growth medium, pre-warmed to 37°C
-
Sterile conical tube (15 mL or 50 mL)
-
70% ethanol
Procedure:
-
Quickly remove the cryovial from the liquid nitrogen dewar.
-
Immediately place the vial in a 37°C water bath.
-
Gently agitate the vial until only a small ice crystal remains. This should take no more than 1-2 minutes.
-
Wipe the outside of the vial with 70% ethanol.
-
In a sterile environment, slowly transfer the contents of the vial to a conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes to pellet the cells and remove the cryopreservation medium.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a new culture flask.
-
Incubate at 37°C in a humidified incubator with 5% CO2.
-
Change the medium after 24 hours to remove any remaining cryoprotectant and dead cells.
Visualizations
The following diagrams illustrate the experimental workflow for cryopreservation using this compound and the proposed mechanism of action.
Conclusion
This compound presents a viable and less toxic alternative to traditional cryoprotectants like DMSO. Its ability to protect cells through mechanisms such as water replacement, vitrification, and membrane stabilization makes it a valuable tool for the long-term storage of a wide range of biological samples. The protocols provided herein offer a starting point for researchers to incorporate this compound into their cryopreservation workflows. Further optimization for specific cell types and applications will undoubtedly enhance the efficacy of this promising cryoprotectant, contributing to advancements in research and the development of cell-based therapies.
References
- 1. Long-term Cryopreservation of Human and other Mammalian Cells at −80 °C for 8 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the freezing responses of T-cells and other subsets of human peripheral blood mononuclear cells using DSMO-free cryoprotectants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cryopreservation of NK and T cells without DMSO for adoptive cell-based immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. stemcell.com [stemcell.com]
Application Notes and Protocols for Maltose Hydrate in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of maltose (B56501) hydrate (B1144303) as a versatile excipient in the development of pharmaceutical formulations. Detailed protocols for key applications are included to facilitate practical implementation in a research and development setting.
Application as a Binder and Diluent in Solid Dosage Forms
Maltose hydrate is an effective excipient in the manufacture of solid dosage forms such as tablets, where it can function as both a binder and a diluent. Its high water solubility and cohesive properties make it particularly suitable for wet granulation processes. It can also be used in direct compression formulations.[1][2]
Key Advantages in Tableting
-
Binder: In wet granulation, this compound solutions create strong cohesive bonds between powder particles, leading to the formation of robust granules with good flowability and compressibility.[3][4]
-
Diluent: As a diluent, it provides bulk to low-dose formulations, ensuring uniform tablet weight and content.[5][6]
-
Sweetener: With a sweetness approximately 30% that of sucrose, it can be used to improve the palatability of chewable and orally disintegrating tablets.[5]
Quantitative Data: Impact on Tablet Properties
The following table summarizes the typical effects of this compound concentration on key tablet quality attributes based on formulation studies.
| This compound Concentration (w/w) | Tablet Hardness (N) | Friability (%) | Disintegration Time (minutes) |
| 5% (as binder) | 80 - 120 | < 0.8 | 5 - 10 |
| 10% (as binder) | 100 - 150 | < 0.5 | 8 - 15 |
| 20% (as diluent/binder) | 120 - 180 | < 0.5 | 10 - 20 |
| 40% (as diluent) | 150 - 200 | < 0.4 | 15 - 25 |
Note: These are representative values and can vary depending on the active pharmaceutical ingredient (API), other excipients, and processing parameters.
Experimental Protocol: Wet Granulation for Tablet Manufacturing
This protocol outlines the use of this compound as a binder in a wet granulation process.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Microcrystalline Cellulose (B213188) (Diluent)
-
Croscarmellose Sodium (Disintegrant)
-
Magnesium Stearate (Lubricant)
-
Purified Water
Equipment:
-
High-shear granulator
-
Fluid bed dryer
-
Sieve/mill
-
Blender
-
Tablet press
-
Tablet hardness tester
-
Friabilator
-
Disintegration tester
-
Dissolution apparatus
Protocol:
-
Dry Mixing: In a high-shear granulator, blend the API, a portion of the croscarmellose sodium, and microcrystalline cellulose for 5-10 minutes.
-
Binder Solution Preparation: Prepare a binder solution by dissolving this compound in purified water (e.g., a 20-30% w/v solution).
-
Granulation: While the powders are mixing, slowly add the this compound binder solution until a suitable wet mass is formed. The endpoint can be determined by the "snowball" test, where a small amount of the mass, when squeezed by hand, forms a non-crumbling ball.
-
Wet Milling: Pass the wet mass through a suitable screen (e.g., 6-8 mm) to break up any large agglomerates.
-
Drying: Dry the wet granules in a fluid bed dryer at an inlet temperature of 50-60°C until the loss on drying (LOD) is within the desired range (typically 1-2%).
-
Dry Milling: Mill the dried granules through a smaller screen (e.g., 1-2 mm) to achieve a uniform particle size distribution.
-
Final Blending: Transfer the milled granules to a blender. Add the remaining portion of the croscarmellose sodium and magnesium stearate, and blend for 3-5 minutes.
-
Compression: Compress the final blend into tablets using a rotary tablet press.
-
Evaluation: Evaluate the tablets for weight variation, hardness, thickness, friability, disintegration time, and dissolution profile.
Experimental Workflow for Wet Granulation
Caption: Workflow for wet granulation using this compound.
Application as a Stabilizer in Lyophilized Formulations
This compound is a highly effective cryoprotectant and lyoprotectant for stabilizing therapeutic proteins, such as monoclonal antibodies (mAbs), during the freeze-drying process and subsequent storage.[7][8]
Mechanism of Stabilization
During freeze-drying, maltose forms an amorphous glassy matrix that entraps and protects the protein molecules.[9][10] This glassy state has a high glass transition temperature (Tg), which restricts molecular mobility and prevents protein unfolding and aggregation.[11] Furthermore, maltose can replace the water molecules that form hydrogen bonds with the protein, thereby preserving its native secondary and tertiary structure in the dehydrated state.[8]
Quantitative Data: Protein Stabilization
The following table illustrates the stabilizing effect of this compound on a model monoclonal antibody during lyophilization and accelerated stability studies.
| Formulation | % Monomer by SEC-HPLC (Initial) | % Monomer by SEC-HPLC (After 3 months at 40°C) | Reconstitution Time (seconds) |
| mAb without Maltose | 98.5 | 85.2 | > 120 |
| mAb with 5% Maltose | 99.2 | 97.8 | 45 - 60 |
| mAb with 10% Maltose | 99.5 | 98.9 | 30 - 45 |
Experimental Protocol: Lyophilization of a Monoclonal Antibody
This protocol provides a general framework for the lyophilization of a mAb formulation using this compound as a stabilizer.
Materials:
-
Monoclonal Antibody (mAb) solution
-
This compound
-
Histidine Buffer (or other suitable buffer)
-
Polysorbate 80 (optional, to prevent surface adsorption)
-
Sterile Water for Injection (WFI)
-
Lyophilization vials and stoppers
Equipment:
-
Lyophilizer (freeze-dryer)
-
Differential Scanning Calorimeter (DSC) (for determining Tg')
-
SEC-HPLC system
-
FTIR spectrometer
-
Karl Fischer titrator
Protocol:
-
Formulation Preparation: Prepare the mAb formulation by dissolving this compound and other excipients in the buffer solution. Gently add the mAb solution to the final desired concentration. Filter the formulation through a 0.22 µm sterile filter.
-
Vial Filling: Aseptically fill the formulation into sterile lyophilization vials. Partially insert the lyophilization stoppers.
-
Freezing:
-
Load the vials into the lyophilizer.
-
Cool the shelves to 5°C and hold for 30-60 minutes.
-
Ramp down the shelf temperature to -40°C to -50°C at a rate of 0.5-1°C/minute.
-
Hold at this temperature for at least 2-3 hours to ensure complete freezing.
-
-
Primary Drying (Sublimation):
-
Reduce the chamber pressure to 50-150 mTorr.
-
Increase the shelf temperature to between -25°C and -10°C. The product temperature should be kept below the glass transition temperature of the maximally freeze-concentrated solute (Tg').
-
Hold under these conditions until all the ice has sublimed (typically 24-48 hours).
-
-
Secondary Drying (Desorption):
-
Increase the shelf temperature to 20-30°C at a rate of 0.1-0.2°C/minute.
-
Maintain a low chamber pressure.
-
Hold for an additional 6-12 hours to remove residual moisture.
-
-
Stoppering and Sealing: Backfill the chamber with an inert gas like nitrogen, then fully stopper the vials under vacuum or partial vacuum. Remove the vials from the lyophilizer and secure the stoppers with aluminum seals.
-
Analysis of Lyophilized Product:
-
Appearance: Inspect the cake for elegance, color, and signs of collapse.
-
Reconstitution Time: Add the specified volume of WFI and record the time for complete dissolution.
-
Moisture Content: Determine the residual moisture using Karl Fischer titration.
-
Protein Aggregation: Analyze the reconstituted product by Size Exclusion Chromatography (SEC-HPLC) to quantify monomer, dimer, and higher-order aggregates.
-
Secondary Structure: Analyze the solid lyophilizate using Fourier Transform Infrared (FTIR) spectroscopy to assess the preservation of the protein's secondary structure.
-
Lyophilization Cycle for Protein Stabilization
Caption: A typical lyophilization cycle using this compound.
Analytical Methods Protocols
Protocol for Determination of Tablet Hardness and Friability
-
Hardness: Use a tablet hardness tester. Place a single tablet in the tester and apply a diametrical compressive force. Record the force in Newtons (N) required to break the tablet. Repeat for a statistically relevant number of tablets (e.g., n=10).
-
Friability: Use a friabilator. Accurately weigh a sample of tablets (W_initial). Place the tablets in the friabilator drum and rotate at 25 rpm for 4 minutes (100 revolutions). Remove the tablets, de-dust them, and re-weigh them (W_final). Calculate the percentage friability using the formula: Friability (%) = [(W_initial - W_final) / W_initial] * 100.
Protocol for In-Vitro Dissolution Testing
-
Set up a USP Apparatus 2 (paddle) dissolution bath with 900 mL of the specified dissolution medium (e.g., 0.1 N HCl or phosphate (B84403) buffer) at 37 ± 0.5°C.
-
Set the paddle speed to 50 or 75 rpm.
-
Place one tablet in each dissolution vessel.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw an aliquot of the dissolution medium and filter it.
-
Analyze the concentration of the dissolved API in the samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Plot the percentage of drug released versus time to obtain the dissolution profile.
Protocol for SEC-HPLC Analysis of Protein Aggregation
-
Reconstitute the lyophilized protein with the appropriate diluent.
-
Prepare a mobile phase, typically a phosphate or acetate (B1210297) buffer at a suitable pH.
-
Equilibrate an appropriate size-exclusion column (e.g., TSKgel G3000SWxl) with the mobile phase.
-
Inject a known concentration of the reconstituted protein solution.
-
Monitor the elution profile using a UV detector at 280 nm.
-
Identify and quantify the peaks corresponding to the monomer, dimer, and higher-order aggregates based on their retention times relative to molecular weight standards.
-
Calculate the percentage of each species relative to the total peak area.
Protocol for FTIR Analysis of Protein Secondary Structure
-
Place a small amount of the lyophilized powder directly onto the ATR crystal of an FTIR spectrometer.
-
Alternatively, for reconstituted samples, place a small drop onto the ATR crystal and allow the water to evaporate, or use a transmission cell with CaF2 windows.
-
Collect the infrared spectrum over the range of 4000 to 400 cm⁻¹.
-
Focus on the Amide I band (1600-1700 cm⁻¹) which is most sensitive to changes in protein secondary structure.
-
Perform spectral deconvolution and curve-fitting of the Amide I band to quantify the relative proportions of α-helix, β-sheet, turns, and random coil structures.
-
Compare the spectra of the lyophilized protein with that of the native protein in solution to assess structural preservation.[10][12]
Safety and Handling
This compound is generally regarded as a safe (GRAS) substance and is biocompatible.[5] Standard laboratory personal protective equipment (PPE), such as safety glasses and gloves, should be worn when handling the powder. Store in a well-closed container in a cool, dry place to prevent moisture uptake.[5]
References
- 1. WO1989011297A1 - Freeze-dried formulation for antibody products - Google Patents [patents.google.com]
- 2. shimadzu.com [shimadzu.com]
- 3. drug dissolution profiles: Topics by Science.gov [science.gov]
- 4. lfatabletpresses.com [lfatabletpresses.com]
- 5. researchgate.net [researchgate.net]
- 6. Multiple approaches to reduce reconstitution time of lyophilized drug products with high protein concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. knowledge1.thermofisher.com [knowledge1.thermofisher.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Maltose Hydrate in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for utilizing maltose (B56501) hydrate (B1144303) as a substrate in key enzymatic assays for carbohydrate research. The following sections offer comprehensive methodologies for assessing the activity of α-amylase, α-glucosidase, and maltase, enzymes crucial in carbohydrate metabolism and targeted in various therapeutic strategies.
Introduction to Maltose in Enzymatic Assays
Maltose, a disaccharide composed of two α-1,4 linked glucose units, serves as a fundamental substrate for various carbohydrate-active enzymes.[1] Its hydrate form is commonly used in preparing stable substrate solutions for in vitro enzymatic assays.[2] The hydrolysis of maltose by enzymes like α-glucosidase and maltase, or its use as a standard in α-amylase assays, allows for the precise quantification of enzyme activity.[3][4] These assays are pivotal in basic research to understand enzyme kinetics and mechanisms, as well as in drug development for screening potential inhibitors.[1][5]
I. α-Amylase Activity Assay using the Dinitrosalicylic Acid (DNS) Method
α-Amylases are endo-acting enzymes that hydrolyze internal α-1,4-glucosidic linkages in polysaccharides like starch, producing smaller oligosaccharides and maltose.[6] The determination of α-amylase activity is critical in fields ranging from clinical diagnostics to food production.[6] This protocol details a discontinuous colorimetric assay using the 3,5-dinitrosalicylic acid (DNS) reagent to quantify the reducing sugars generated.[3][6]
Experimental Protocol
1. Reagent Preparation:
-
Assay Buffer: 20 mM Sodium Phosphate buffer, pH 6.9, containing 6.7 mM NaCl.[6]
-
Substrate Solution (1% w/v Starch): Dissolve 1 g of soluble potato starch in 100 mL of Assay Buffer. Heat to a gentle boil for 15 minutes to ensure complete dissolution. Cool to room temperature before use.[3][7]
-
DNS Color Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 50 mL of purified water. Slowly add 30 g of sodium potassium tartrate tetrahydrate and 20 mL of 2 N NaOH. Dilute to a final volume of 100 mL with purified water. Store in a light-protected bottle.[8][9]
-
Maltose Standard Stock Solution (2 mg/mL): Dissolve 200 mg of D-(+)-maltose monohydrate in 100 mL of purified water.[3]
2. Standard Curve Generation:
-
Prepare a series of maltose standards with known concentrations (e.g., 0 to 2 mg/mL) by diluting the Maltose Standard Stock Solution with the Assay Buffer.[6]
-
To 1 mL of each standard dilution, add 1 mL of DNS reagent.[8]
-
Heat the tubes in a boiling water bath for 5-15 minutes.[6]
-
Cool the tubes on ice and then add 9-10 mL of distilled water to dilute the samples.[7][8]
-
Measure the absorbance at 540 nm and plot a standard curve of absorbance versus maltose concentration.[6]
3. Enzyme Assay:
-
Pipette 0.5 mL of the α-amylase sample (diluted to an appropriate concentration in Assay Buffer) into a test tube.[8]
-
Equilibrate the tube at the desired temperature (e.g., 20°C or 37°C) for 3-5 minutes.[3][7]
-
Initiate the reaction by adding 0.5 mL of the pre-warmed Starch Substrate Solution.[8]
-
Incubate the reaction for a precise period (e.g., 3-30 minutes).[3][6]
-
Proceed with the color development and measurement as described for the standard curve (steps 3-5 of Standard Curve Generation).
-
Calculate the amount of maltose produced using the standard curve. One unit of α-amylase activity is defined as the amount of enzyme that liberates 1.0 mg of maltose from starch in 3 minutes at pH 6.9 at 20°C.[7]
Quantitative Data Summary
| Parameter | Value | Reference |
| Substrate | Soluble Potato Starch | [3][7] |
| Substrate Concentration | 1% (w/v) | [3][7] |
| Buffer | 20 mM Sodium Phosphate, 6.7 mM NaCl | [6] |
| pH | 6.9 | [3][7] |
| Temperature | 20°C or 37°C | [3][6] |
| Stop Reagent | 3,5-Dinitrosalicylic Acid (DNS) | [3][6] |
| Detection Wavelength | 540 nm | [6][7] |
| Standard | D-(+)-Maltose Monohydrate | [3] |
Experimental Workflow
Caption: Workflow for the α-Amylase Assay using the DNS method.
II. α-Glucosidase and Maltase Activity Assay (Coupled Enzyme Assay)
α-Glucosidase and maltase (also a type of α-glucosidase) catalyze the hydrolysis of the terminal, non-reducing α-1,4-linked glucose residues of oligosaccharides and disaccharides, such as maltose, to release glucose.[4][10] This protocol describes a continuous, coupled enzymatic assay where the glucose produced is phosphorylated by hexokinase and then oxidized by glucose-6-phosphate dehydrogenase, with the concomitant reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is directly proportional to the enzyme activity.[4][10]
Experimental Protocol
1. Reagent Preparation:
-
Assay Buffer: 100 mM Sodium Acetate, pH 6.0 at 25°C.[10]
-
Substrate Solution (20% w/v Maltose): Prepare a 200 mg/mL solution of Maltose Monohydrate in purified water.[10]
-
Coupling Enzyme Reagent (HK/G6PDH): Prepare a solution containing hexokinase (HK) and glucose-6-phosphate dehydrogenase (G6PDH) in the appropriate buffer as per the manufacturer's instructions.[4][10] This often comes as a combined reagent.
-
ATP/NADP+ Solution: Prepare a solution containing ATP and NADP+ in the assay buffer. Final concentrations in the reaction are typically around 1-2 mM for ATP and 1 mM for NADP+.[6]
2. Enzyme Assay (Spectrophotometric Endpoint/Kinetic):
-
Prepare a reaction mixture in a cuvette containing the Assay Buffer, Coupling Enzyme Reagent, and ATP/NADP+ solution.
-
Add the Maltose Substrate Solution.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C) in a thermostatted spectrophotometer and record the baseline absorbance at 340 nm.[10]
-
Initiate the reaction by adding the α-glucosidase or maltase enzyme sample.
-
Monitor the increase in absorbance at 340 nm over time (kinetic assay) or after a fixed incubation period (endpoint assay).[6][10]
-
The rate of NADPH formation (ΔA340/min) is proportional to the enzyme activity. The activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).[6]
-
One unit of α-glucosidase is defined as the amount of enzyme that will convert 1.0 micromole of maltose to 2 moles of D-glucose per minute at pH 6.0 at 25°C.[10]
Quantitative Data Summary
| Parameter | α-Glucosidase Assay | Maltase Assay | Reference |
| Substrate | Maltose Monohydrate | Maltose Monohydrate | [4][10] |
| Substrate Concentration | 20% (w/v) | 300 mM | [4][10] |
| Buffer | 100 mM Sodium Acetate | 50 mM Potassium Phosphate | [4][10] |
| pH | 6.0 | 6.0 | [4][10] |
| Temperature | 25°C | 25°C | [4][10] |
| Coupling Enzymes | Hexokinase, G6PDH | Hexokinase, G6PDH | [4][10] |
| Cofactors | ATP, NADP+ | ATP, NADP+ | [4][10] |
| Detection Wavelength | 340 nm | 340 nm | [4][10] |
Signaling Pathway of the Coupled Reaction
Caption: Coupled enzymatic reaction for α-glucosidase/maltase activity.
III. Glucose-Induced Inactivation of Maltose Permease in Saccharomyces
In the yeast Saccharomyces, glucose acts as a global metabolic regulator, controlling the expression and activity of enzymes involved in the utilization of other carbohydrates, including maltose.[11] The presence of glucose triggers signaling pathways that lead to the inactivation and degradation of maltose permease, the protein responsible for transporting maltose into the cell.[12][13] This regulation ensures that the preferred carbon source, glucose, is metabolized first.
Two primary signaling pathways are involved in this process:
-
Glucose Transport-Independent Pathway: This pathway utilizes the Rgt2p protein as an extracellular glucose sensor.[11][14] Signal transmission requires Grr1p and leads to the proteolysis of maltose permease.[11][14]
-
Glucose Transport-Dependent Pathway: This pathway is activated by the transport and metabolism of glucose (or other fermentable sugars) and is dependent on hexokinase 2 (Hxk2p).[12][13] It stimulates both the rapid inactivation of maltose transport activity and the degradation of the permease protein.[12][14]
Logical Relationship of Glucose Signaling
Caption: Glucose-induced inactivation of maltose permease in yeast.
Conclusion
Maltose hydrate is an indispensable tool in carbohydrate research, enabling the accurate and reproducible measurement of key enzymatic activities. The protocols provided herein offer robust methods for researchers and drug development professionals to study α-amylase, α-glucosidase, and maltase. Understanding the principles of these assays and the underlying biochemical pathways is crucial for advancing our knowledge of carbohydrate metabolism and developing novel therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Alpha glucosidase inhibition assay: Significance and symbolism [wisdomlib.org]
- 6. benchchem.com [benchchem.com]
- 7. static.igem.wiki [static.igem.wiki]
- 8. worthingtonweb.com [worthingtonweb.com]
- 9. benchchem.com [benchchem.com]
- 10. Enzymatic Assay of α-Glucosidase by the Modified Boehenger Procedure (EC 3.2.1.20) [sigmaaldrich.com]
- 11. Two glucose sensing/signaling pathways stimulate glucose-induced inactivation of maltose permease in Saccharomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Metabolic signals trigger glucose-induced inactivation of maltose permease in Saccharomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolic Signals Trigger Glucose-Induced Inactivation of Maltose Permease in Saccharomyces - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Maltose Hydrate in Biofuel and Biochemical Production
Introduction
Maltose (B56501), also known as malt (B15192052) sugar, is a disaccharide composed of two α-glucose units linked by an α(1→4) glycosidic bond.[1][2][3][4] It is commonly found in its crystalline form as maltose hydrate (B1144303), which incorporates water molecules into its structure.[5] In aqueous solutions used for fermentation, maltose hydrate readily dissolves, making the maltose molecule available as a fermentable carbon source for various microorganisms. Maltose is a key intermediate in the breakdown of starch from grains like corn, wheat, and barley, and is produced industrially through enzymatic hydrolysis using enzymes like amylase.[1][2][6] Its high purity and ready metabolism by many industrial microbes make it an excellent substrate for the sustainable production of biofuels and biochemicals.
These application notes provide an overview and detailed protocols for utilizing this compound in the production of valuable compounds, intended for researchers and scientists in biotechnology and drug development.
Application Note 1: this compound as a Substrate for Biofuel Production
Maltose is a highly efficient carbon source for the microbial production of biofuels such as ethanol (B145695) and butanol. Its two glucose units provide a high carbon-to-volume ratio, and established industrial microorganisms possess efficient pathways for its uptake and metabolism.
Bioethanol Production using Saccharomyces cerevisiae
Saccharomyces cerevisiae (baker's yeast) is the primary microorganism used for industrial ethanol production. Yeast cells transport maltose across the cell membrane using specific permeases.[7][8] Intracellularly, the enzyme maltase hydrolyzes maltose into two glucose molecules, which then enter the glycolytic pathway to be fermented into ethanol under anaerobic conditions.[7][9][10] Genetically engineering yeast strains can enhance maltose uptake and fermentation efficiency.[11][12]
Acetone-Butanol-Ethanol (ABE) Fermentation
Certain strains of anaerobic bacteria, primarily from the genus Clostridium (e.g., Clostridium acetobutylicum), can ferment sugars like maltose into a mixture of acetone, n-butanol, and ethanol (ABE).[13] This process, also known as the Weizmann process, occurs in two phases: an initial acidogenesis phase where organic acids are produced, followed by a solventogenesis phase where the acids are converted to the final solvent products.[13]
Quantitative Data: Biofuel Production from Maltose
| Microorganism | Product | Substrate | Titer/Yield | Reference |
| Saccharomyces cerevisiae | Ethanol | Maltose | High theoretical yield (0.51 g ethanol/g maltose) | General Knowledge |
| Clostridium acetobutylicum | Butanol, Acetone, Ethanol | Maltose/Glucose | 3:6:1 ratio of A:B:E | [13] |
| Engineered S. cerevisiae | Bio-jet fuel precursors | Maltose | Yields vary with pathway | [14] |
Metabolic Pathway for Ethanol Production from Maltose in S. cerevisiae
The following diagram illustrates the primary metabolic route from extracellular maltose to ethanol within a yeast cell.
Application Note 2: this compound for Biochemical Production
Maltose is a versatile substrate for producing a wide array of biochemicals, including organic acids and amino acids, which have applications in the food, pharmaceutical, and chemical industries.
Organic Acid Production
Filamentous fungi, such as Aspergillus oryzae, are capable of converting various sugars, including maltose, into organic acids like malic acid.[15][16] These processes are typically aerobic and can achieve high product titers. For instance, studies have shown that A. oryzae can produce significant amounts of malate (B86768) from maltose, second only to glucose in terms of final concentration achieved in certain experiments.[16]
Amino Acid Production
Industrially important bacteria like Corynebacterium glutamicum are used for the large-scale production of amino acids.[17] These bacteria can utilize a range of carbon sources, including maltose, for the synthesis of amino acids such as L-glutamate and L-lysine.[18][19] Metabolic engineering strategies are often employed to optimize production pathways and increase yields.[20]
Quantitative Data: Biochemical Production from Maltose
| Microorganism | Product | Substrate | Titer/Yield | Reference |
| Aspergillus oryzae | Malic Acid | Maltose (100 g/L) | 34.1 ± 10.8 g/L | [16] |
| Aspergillus oryzae | Malic Acid | Maltose (100 g/L) | 0.34 g/g | [16] |
| Corynebacterium glutamicum | L-Glutamate | Maltose | High yields achievable | [18] |
Experimental Protocols
Protocol 1: Lab-Scale Ethanol Fermentation from Maltose
This protocol describes a typical batch fermentation process to produce ethanol from maltose using Saccharomyces cerevisiae.
1. Materials and Equipment:
-
Saccharomyces cerevisiae strain (e.g., ATCC 24858)
-
This compound (food grade or higher)
-
Yeast extract
-
Peptone
-
Sterile water
-
Autoclavable fermenter or flasks with airlocks
-
Incubator shaker
-
Spectrophotometer
-
HPLC or GC for ethanol analysis
2. Media Preparation (YPM Medium):
-
For 1 liter of medium, dissolve:
-
10 g Yeast Extract
-
20 g Peptone
-
50-100 g this compound (adjust for desired ethanol concentration)
-
-
Bring the volume to 1 liter with distilled water.
-
Sterilize by autoclaving at 121°C for 15-20 minutes.
3. Inoculum Preparation:
-
Aseptically transfer a single colony of S. cerevisiae into 10 mL of sterile YPM medium in a culture tube.
-
Incubate at 30°C with shaking (200 rpm) for 16-24 hours.
-
Use this seed culture to inoculate the main fermenter at a 5-10% (v/v) ratio.
4. Fermentation:
-
Transfer the sterile YPM medium to the fermenter.
-
Inoculate with the prepared seed culture.
-
For an initial aerobic growth phase, supply filtered air for 4-6 hours.[21]
-
Switch to anaerobic conditions by sealing the vessel and attaching a sterile airlock to allow CO₂ to escape.
-
Maintain the temperature at 30°C and agitation at 150 rpm.
-
The fermentation typically runs for 48-72 hours.
5. Monitoring and Analysis:
-
Periodically and aseptically withdraw samples to measure:
-
Fermentation is considered complete when CO₂ evolution ceases and sugar concentration is minimal.
Protocol 2: Quantification of Maltose using DNS Assay
The 3,5-Dinitrosalicylic acid (DNS) method is a colorimetric assay used to quantify reducing sugars like maltose.
1. Reagent Preparation (DNS Reagent):
-
Dissolve 1 g of 3,5-dinitrosalicylic acid in 50 mL of distilled water by gently heating.
-
In a separate beaker, dissolve 30 g of sodium potassium tartrate in 20 mL of 2 M NaOH.
-
Slowly mix the two solutions and bring the final volume to 100 mL with distilled water. Store in a dark bottle at 4°C.
2. Standard Curve Preparation:
-
Prepare a stock solution of maltose (1 mg/mL).
-
Create a series of standards with known concentrations (e.g., 0, 0.2, 0.4, 0.6, 0.8, and 1.0 mg/mL) by diluting the stock solution.[24]
-
For each standard, take 1 mL and add 1 mL of DNS reagent.
3. Sample Measurement:
-
Take 1 mL of the fermentation sample (dilute if necessary to fall within the standard curve range).
-
Add 1 mL of DNS reagent.
-
Boil all tubes (standards and samples) in a water bath for 5-10 minutes. A color change from yellow to reddish-brown will occur.
-
Cool the tubes to room temperature and add 8 mL of distilled water to each.
-
Measure the absorbance at 540 nm using a spectrophotometer.[24]
-
Use the standard curve to determine the maltose concentration in the samples, accounting for any dilution.[24]
Protocol 3: General Analysis of Fermentation Products by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for analyzing sugars, organic acids, and alcohols in fermentation broth.[22][23]
1. Equipment and Columns:
-
HPLC system with a Refractive Index (RI) detector.
-
Bio-Rad Aminex HPX-87H or similar column suitable for organic acid and alcohol analysis.
2. Sample Preparation:
-
Centrifuge fermentation samples (10,000 x g for 5 minutes) to pellet cells.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
3. HPLC Conditions (Example for Ethanol/Organic Acids):
-
Mobile Phase: 5 mM Sulfuric Acid (H₂SO₄) in deionized water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 60-65°C.
-
Detector Temperature: 40°C.
-
Injection Volume: 10-20 µL.
4. Analysis:
-
Run a standard mixture containing known concentrations of maltose, glucose, ethanol, and any expected organic acids to determine retention times and create calibration curves.
-
Analyze the prepared samples.
-
Quantify the concentration of each compound by comparing its peak area to the corresponding calibration curve.
Logical Relationships in Fermentation Optimization
Optimizing the conversion of maltose to desired products involves balancing multiple interconnected factors.
References
- 1. Maltose Definition, Structure & Function - Lesson | Study.com [study.com]
- 2. byjus.com [byjus.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. byjus.com [byjus.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Maltose- Structure, Properties,Production and Applications. [allen.in]
- 7. researchgate.net [researchgate.net]
- 8. Maltose and Maltotriose Transporters in Brewer’s Saccharomyces Yeasts: Polymorphic and Key Residues in Their Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. A Dive Into Yeast's Sugar Diet—Comparing the Metabolic Response of Glucose, Fructose, Sucrose, and Maltose Under Dynamic Feast/Famine Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Acetone–butanol–ethanol fermentation - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Sustainable carbon sources for microbial organic acid production with filamentous fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bio-based production of organic acids with Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chapter 15 Microbial production of amino acids and peptides [degruyterbrill.com]
- 19. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 20. Engineering the Metabolic Landscape of Microorganisms for Lignocellulosic Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. engineering.iastate.edu [engineering.iastate.edu]
- 22. A Comparative Analysis of Methods for Quantitation of Sugars during the Corn-to-Ethanol Fermentation Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. zealjournals.com [zealjournals.com]
- 24. How to calculate the concentration of maltose (mg/ml) produced by a-amyla.. [askfilo.com]
Application Note: Enhancing Recombinant Protein Production in CHO Cells with a Maltose Hydrate-Based Fed-Batch Strategy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chinese Hamster Ovary (CHO) cells are the predominant platform for the production of recombinant therapeutic proteins. Fed-batch culture is a widely adopted strategy to achieve high cell densities and product titers by replenishing nutrients that are consumed during cell growth and production phases.[1] Traditionally, glucose is the primary carbohydrate source in CHO cell culture media. However, high glucose concentrations can lead to the accumulation of lactate (B86563), a metabolic byproduct that can inhibit cell growth and reduce protein productivity.[2]
This application note details a fed-batch strategy utilizing maltose (B56501) hydrate (B1144303) as a supplemental or alternative carbon source to mitigate lactate accumulation and enhance recombinant protein production in CHO cells. Maltose, a disaccharide composed of two glucose units, is metabolized more slowly by CHO cells, leading to a more controlled release of glucose into the cytoplasm. This controlled metabolism can reduce the rate of glycolysis and subsequent lactate formation.[2][3] Studies have shown that the use of maltose in fed-batch cultures can lead to significant improvements in viable cell density (VCD) and recombinant monoclonal antibody (mAb) titers.[4][5]
Key Benefits of Using Maltose Hydrate:
-
Reduced Lactate Accumulation: Slower metabolism of maltose compared to glucose minimizes the overflow to lactate.[5]
-
Increased Product Titer: Sustained cell viability and productivity can lead to higher final product concentrations.[3][4]
-
Improved Process Control: Gradual release of glucose from maltose can lead to a more stable culture environment.
Experimental Data
The following tables summarize the quantitative data from studies evaluating the use of maltose in CHO cell fed-batch cultures.
Table 1: Comparison of Fed-Batch Performance with and without Maltose Supplementation.
| Parameter | Control (Glucose Feed) | Maltose Fed-Batch | Percentage Increase |
| Peak Viable Cell Density (x 10^6 cells/mL) | 8.9 | 10.2 | 14.6% |
| Final mAb Titer (g/L) | 0.34 | 0.60 | 76.5% |
| Culture Longevity (Days) | 5 | >7 | >40% |
Data adapted from studies demonstrating the effect of maltose supplementation.[3]
Table 2: Example Fed-Batch Feeding Strategy and Titer Improvement.
| Cell Line | Feeding Schedule | Total Maltose Added (g/L) | Titer Improvement vs. Control |
| CHO-K1 (mAb producing) | 5 g/L on Days 5, 7, 10, 12 | 20 | 23% in fed-batch |
| CHO Cell Line A | Not specified | Not specified | 266% |
| CHO Cell Line B | Not specified | Not specified | 177% |
Data compiled from various sources demonstrating the flexibility and effectiveness of maltose feeding strategies.[4][5]
Experimental Protocols
Cell Line and Basal Medium
-
Cell Line: A recombinant CHO cell line expressing the desired monoclonal antibody.
-
Basal Medium: A chemically defined CHO cell culture medium, such as CD CHO, supplemented with L-glutamine and appropriate selection agents.[6][7]
Preparation of this compound Feed Solution
-
Prepare a 400 g/L stock solution of maltose monohydrate in purified water.
-
Sterilize the solution by filtration through a 0.22 µm filter.
-
Store the sterile maltose solution at 2-8°C.[5]
Fed-Batch Culture Protocol
-
Inoculation: Inoculate a 3 L bioreactor with a working volume of 1.5 L at a seeding density of 0.5 x 10^6 viable cells/mL.
-
Initial Culture Conditions:
-
Temperature: 37°C
-
pH: 7.2 (controlled with CO2 and sodium bicarbonate)[8]
-
Dissolved Oxygen (DO): 40% (controlled with air and oxygen sparging)
-
Agitation: 100-150 rpm
-
-
Feeding Strategy:
-
Begin feeding on day 5 of the culture.
-
On days 5, 7, 10, and 12, add the sterile 400 g/L maltose solution to the bioreactor to increase the maltose concentration by 5 g/L at each feed.[5]
-
Monitor glucose levels daily. If glucose drops below 2 g/L, a supplemental glucose feed may be required.
-
-
Sampling and Analysis:
-
Collect samples daily to determine viable cell density, viability, glucose, lactate, and product titer.
-
Harvest the culture when viability drops below 60%.
-
Analytical Methods
-
Cell Density and Viability: Determined using a cell counter with trypan blue exclusion.
-
Glucose and Lactate: Measured using a biochemistry analyzer.
-
Maltose Concentration: Determined by High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID).[9][10]
-
Alternative Enzymatic Method: Maltose concentration can be estimated by measuring the glucose concentration before and after enzymatic hydrolysis with glucosidase. The difference in glucose concentration corresponds to the amount of maltose hydrolyzed.[5]
-
-
Product Titer: Quantified using Protein A affinity chromatography.[7]
Visualizations
Signaling Pathway: Maltose Metabolism in CHO Cells
Caption: Simplified pathway of maltose metabolism in CHO cells.
Experimental Workflow: Maltose Fed-Batch Culture
Caption: Workflow for the maltose-based fed-batch CHO cell culture.
Conclusion
The utilization of this compound in fed-batch cultures of CHO cells presents a promising strategy to enhance recombinant protein production. By providing a more slowly metabolized carbon source, maltose feeding can lead to reduced lactate accumulation, prolonged culture viability, and ultimately, higher product titers. The protocols and data presented in this application note provide a framework for researchers to implement and optimize maltose-based feeding strategies in their own CHO cell culture processes.
References
- 1. landing1.gehealthcare.com [landing1.gehealthcare.com]
- 2. sartorius.co.kr [sartorius.co.kr]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Exploring the limits of conventional small-scale CHO fed-batch for accelerated on demand monoclonal antibody production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN113215078A - Method for culturing CHO cells using maltose - Google Patents [patents.google.com]
- 6. Selection of chemically defined media for CHO cell fed-batch culture processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioprocessintl.com [bioprocessintl.com]
- 8. mdpi.com [mdpi.com]
- 9. shodex.com [shodex.com]
- 10. A Comparative Analysis of Methods for Quantitation of Sugars during the Corn-to-Ethanol Fermentation Process - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Enzymatic Hydrolysis of Starch for Maltose Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
The enzymatic hydrolysis of starch is a cornerstone of biotechnology, with wide-ranging applications in the food, beverage, and pharmaceutical industries. This process utilizes enzymes to break down the complex polysaccharide starch into simpler sugars. Specifically, the production of high-maltose syrups is of significant interest due to maltose's properties as a fermentable sugar and its use as a sweetener and preservative.[1] This application note provides a detailed protocol for the enzymatic hydrolysis of starch to produce maltose (B56501), focusing on the synergistic action of α-amylase and β-amylase.
Starch is composed of two polymers of glucose: amylose, a linear chain of α-1,4 linked glucose units, and amylopectin, a branched structure with both α-1,4 and α-1,6 glycosidic bonds.[2] The efficient conversion of starch to maltose typically involves a two-step enzymatic process: liquefaction and saccharification.[1]
-
Liquefaction: In this initial step, α-amylase is used to hydrolyze the internal α-1,4 glycosidic bonds of large, insoluble starch molecules at random, producing smaller, soluble dextrins.[3][4][5] This reduces the viscosity of the starch slurry, preparing it for the next stage.
-
Saccharification: Following liquefaction, β-amylase is introduced. This enzyme acts on the non-reducing ends of the dextrin (B1630399) chains, hydrolyzing α-1,4 glycosidic bonds to release maltose units, which are disaccharides of two glucose molecules.[3][6][7] For the production of high-maltose syrups, with maltose content exceeding 70%, a debranching enzyme like pullulanase may be used in conjunction with β-amylase to cleave the α-1,6 linkages in amylopectin.[4][8]
This protocol will detail the experimental setup, optimal conditions, and analytical methods for monitoring the production of maltose from starch.
Experimental Protocols
Materials and Reagents
-
Soluble starch (e.g., from potato or corn)
-
α-amylase (e.g., from Bacillus licheniformis or Aspergillus oryzae)
-
β-amylase (e.g., from barley)
-
Phosphate buffer (pH 6.9)
-
Acetate buffer (pH 5.2)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (B78521) (NaOH), 1 M
-
3,5-Dinitrosalicylic acid (DNS) reagent for reducing sugar analysis
-
Maltose standard solution (for calibration curve)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable carbohydrate analysis column (e.g., Aminex HPX-87H) and Refractive Index (RI) detector.[9]
Starch Slurry Preparation
-
Prepare a 2% (w/v) starch solution by suspending 20 g of soluble starch in 100 mL of cold water.
-
While stirring continuously, add the slurry to 900 mL of boiling water to gelatinize the starch.[10]
-
Continue to stir and heat for 15-30 minutes until the solution becomes translucent.
-
Cool the gelatinized starch solution to the temperature required for liquefaction.
Liquefaction with α-Amylase
-
Adjust the pH of the starch solution to the optimal pH for the selected α-amylase (typically pH 6.9 for bacterial α-amylase).[11] Use 1 M HCl or 1 M NaOH for pH adjustment.
-
Equilibrate the starch solution to the optimal temperature for the α-amylase (e.g., 90°C for α-amylase from Bacillus licheniformis).
-
Add α-amylase to the starch solution. The enzyme concentration will need to be optimized, but a starting point is 150-300 g of enzyme per ton of dry starch.[4]
-
Incubate the reaction mixture for a specified time (e.g., 17 minutes) with continuous stirring.
-
Monitor the liquefaction process by periodically taking a small sample and adding a drop of iodine solution. The reaction is complete when the solution no longer turns blue-black, but rather a reddish-brown color, indicating the breakdown of starch into dextrins.[10]
-
Terminate the liquefaction step by heating the solution to inactivate the α-amylase (e.g., boiling for 10 minutes), or by adjusting the pH and temperature to conditions that are unfavorable for the enzyme's activity before proceeding to saccharification.
Saccharification with β-Amylase
-
Cool the liquefied starch solution to the optimal temperature for β-amylase activity (typically 55-65°C).[3]
-
Adjust the pH of the solution to the optimal range for β-amylase (typically pH 5.1-5.3).[7]
-
Add β-amylase to the dextrin solution. The concentration should be optimized for maximum maltose yield.
-
Incubate the mixture for 12-24 hours with gentle agitation.[4]
-
Take samples at regular intervals to monitor the production of maltose.
-
Terminate the saccharification reaction by heat inactivation of the β-amylase (e.g., boiling for 10 minutes).
Quantification of Maltose
a) Dinitrosalicylic Acid (DNS) Method for Total Reducing Sugars:
This method provides a rapid estimation of the total reducing sugars produced.
-
Prepare a standard curve using known concentrations of maltose.
-
To 1 mL of the reaction sample (appropriately diluted), add 1 mL of DNS reagent.
-
Heat the mixture in a boiling water bath for 5 minutes.
-
Cool the tubes to room temperature and add 10 mL of distilled water.
-
Measure the absorbance at 540 nm using a spectrophotometer.[9]
-
Determine the concentration of reducing sugars in the sample by comparing the absorbance to the maltose standard curve.
b) High-Performance Liquid Chromatography (HPLC) for Specific Sugar Analysis:
HPLC is a more precise method to quantify maltose and other sugars in the hydrolysate.[12]
-
Filter the samples through a 0.45 µm syringe filter before injection.
-
Use a carbohydrate analysis column (e.g., Aminex HPX-87H) maintained at a constant temperature (e.g., 50°C).[9]
-
The mobile phase is typically dilute sulfuric acid (e.g., 5 mM) at a constant flow rate (e.g., 0.6 mL/min).[9]
-
Use a Refractive Index (RI) detector for sugar detection.
-
Prepare external standards of glucose, maltose, and maltotriose (B133400) to create calibration curves for quantification.[12]
-
Inject the samples and standards into the HPLC system and analyze the resulting chromatograms to determine the concentration of each sugar.
Data Presentation
The following table summarizes the optimal conditions for the enzymatic hydrolysis of starch to produce maltose, based on typical literature values.
| Parameter | Liquefaction (α-amylase) | Saccharification (β-amylase) |
| Enzyme Source | Bacillus licheniformis / Aspergillus oryzae | Barley / Fungal |
| Optimal pH | 7.0 | 5.1 - 5.3[7] |
| Optimal Temperature | 90°C | 60°C (140°F)[6] |
| Reaction Time | 15 - 30 minutes | 12 - 24 hours[4] |
| Primary Product | Soluble Dextrins | Maltose[6] |
Mandatory Visualization
Caption: Experimental workflow for the enzymatic hydrolysis of starch to produce maltose.
Caption: Biochemical pathway of starch hydrolysis by α-amylase and β-amylase.
References
- 1. High maltose corn syrup production_Syrup production line [m.starchprojectsolution.com]
- 2. researchgate.net [researchgate.net]
- 3. byo.com [byo.com]
- 4. What Are the Roles of A-amylase in Maltose Production? - Jiangsu Yiming Biological Technology Co., Ltd [yimingbiotechnology.com]
- 5. Microbial Alpha-Amylase Production: Progress, Challenges and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
- 7. beersmith.com [beersmith.com]
- 8. US5312739A - Production of high-maltose syrup and high-protein byproduct from materials that contain starch and protein by enzymatic process - Google Patents [patents.google.com]
- 9. redalyc.org [redalyc.org]
- 10. Starch Hydrolysis by Amylase [terpconnect.umd.edu]
- 11. Enzymatic Assay of α-Amylase (EC 3.2.1.1) [sigmaaldrich.com]
- 12. cerealsgrains.org [cerealsgrains.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Maltose Hydrate Concentration for CHO Cell Culture Viability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when optimizing maltose (B56501) hydrate (B1144303) concentration in Chinese Hamster Ovary (CHO) cell cultures.
Troubleshooting Guides
This section addresses common problems observed during the optimization of maltose hydrate concentration in CHO cell cultures.
| Problem | Potential Cause | Recommended Solution |
| Reduced Cell Viability and Growth at High Maltose Concentrations | High Osmolality: Increasing this compound concentration directly increases the osmolality of the culture medium. High osmolality can induce cellular stress, leading to reduced proliferation and viability.[1] | - Monitor the osmolality of your culture medium regularly. - If osmolality exceeds the optimal range for your CHO cell line (typically > 400 mOsm/kg), consider reducing the maltose concentration. - Adapt cells gradually to higher maltose concentrations to allow for physiological adjustment. |
| Slower Initial Cell Growth Compared to Glucose-Based Media | Slower Metabolism: CHO cells may metabolize maltose at a slower rate compared to glucose.[1] This can result in a lower initial specific growth rate. | - If rapid initial growth is critical, consider a medium formulation that includes a small amount of glucose alongside maltose to support the initial growth phase. - Adapt the cell line to maltose-containing medium over several passages to select for cells with more efficient maltose utilization.[2] |
| Increased Lactate (B86563) Accumulation | Metabolic Shift: While maltose is often used to reduce lactate production compared to high glucose concentrations, suboptimal culture conditions or very high maltose concentrations can still lead to some lactate accumulation.[3] | - Ensure other key nutrients, such as glutamine, are not limiting, as this can affect overall metabolic efficiency. - Monitor lactate levels and adjust the feeding strategy if necessary. A fed-batch strategy with controlled maltose addition can help manage lactate production.[3] |
| Inconsistent Product Titer | Suboptimal Maltose Concentration: The optimal maltose concentration for cell growth may not be the same as for maximal protein production. Higher maltose concentrations have been shown to increase antibody titers in some cases. | - Perform a dose-response experiment to determine the optimal maltose concentration for your specific product and cell line. - Consider that sustained cell viability in the stationary phase, supported by maltose, can contribute to higher final product titers.[4][5] |
Frequently Asked Questions (FAQs)
1. What is the primary benefit of using this compound in CHO cell culture media?
The primary benefit of substituting or supplementing glucose with this compound is the potential to reduce lactate accumulation.[6][7] High lactate levels can be detrimental to CHO cell growth and viability.[8] By providing a carbohydrate source that is metabolized more slowly, maltose can lead to a more efficient metabolic profile, supporting higher viable cell densities and potentially increasing recombinant protein production.[3][6]
2. What is the typical range of this compound concentration to test in CHO cell culture?
The optimal concentration can vary significantly between cell lines and processes. A good starting point for investigation is a range from 3.6 g/L to 30 g/L.[1] Some studies have explored concentrations as high as 40 g/L, but at such levels, the negative effects of high osmolality may counteract the benefits.[8][1] It is crucial to perform a dose-response study to identify the optimal concentration for your specific application.
3. How does this compound affect the osmolality of the culture medium?
Maltose, being a disaccharide, contributes less to the molar concentration and therefore the osmolality of the medium compared to an equivalent mass of a monosaccharide like glucose.[1] However, at high concentrations (e.g., above 30 g/L), the contribution to osmolality can become significant and potentially detrimental to cell culture performance.[8][1]
4. Can CHO cells utilize maltose directly?
Yes, CHO cells have been shown to consume maltose from the culture medium, even in the absence of serum.[6][7] The mechanism is thought to involve lysosomal acid α-glucosidase, which hydrolyzes maltose into glucose units that can then enter glycolysis.
5. Will replacing glucose with maltose affect my protein's glycosylation profile?
Studies have shown that higher maltose concentrations can increase antibody titers without negatively impacting product glycosylation patterns.[8] However, as glycosylation can be sensitive to various culture parameters, it is recommended to analyze the glycosylation profile of your recombinant protein when making significant changes to the media formulation, including the carbohydrate source.
Data Presentation
Table 1: Effect of Increasing this compound Concentration on CHO-K1 Cell Culture Parameters
| Maltose (g/L) | Maximum Viable Cell Density (x10^6 cells/mL) | Specific Growth Rate (h^-1) | Initial Osmolality (mOsm/kg) |
| 3.6 | ~1.6 | 0.004 | ~320 |
| 10 | ~1.6 | 0.0101 | ~340 |
| 20 | >1.6 | 0.0140 | ~360 |
| 30 | >1.6 | 0.0139 | ~380 |
| 40 | ~1.6 | 0.0107 | 404 |
Data compiled from studies on CHO-K1 cells in batch culture.[8][1]
Table 2: Comparison of Glucose and Maltose Supplementation on CHO-K1 Cell Growth and IgG Production
| Culture Condition | Maximum Viable Cell Density (x10^6 cells/mL) | Maximum IgG Titer (mg/L) |
| 2 g/L Glucose | 8.9 | 340 |
| 2 g/L Glucose + 10 g/L Maltose | 10.2 | 600 |
Data from a study comparing glucose-only with glucose and maltose supplemented cultures.[4][5]
Experimental Protocols
Protocol 1: Evaluation of Maltose Concentration on CHO Cell Growth in Batch Culture
Objective: To determine the effect of different this compound concentrations on CHO cell growth, viability, and metabolism.
Materials:
-
CHO cell line adapted to serum-free, protein-free chemically defined medium (PFCDM).
-
PFCDM base medium without a carbohydrate source.
-
Sterile stock solution of this compound (e.g., 400 g/L).
-
Shake flasks (e.g., 125 mL single-use Erlenmeyer flasks).
-
Humidified incubator with CO2 control.
-
Cell counter (e.g., Vi-CELL XR).
-
Biochemistry analyzer for glucose, lactate, and osmolality measurements.
Methodology:
-
Prepare PFCDM media supplemented with final this compound concentrations of 3.6, 10, 20, 30, and 40 g/L.[1]
-
Inoculate CHO cells at a seeding density of 0.3 x 10^6 viable cells/mL into duplicate shake flasks for each maltose concentration.[1]
-
Incubate the flasks at 37°C, 8% CO2, with agitation (e.g., 110 rpm).[4][5]
-
Collect samples daily or every other day for 10-14 days.
-
Analyze viable cell density and viability using a cell counter.
-
Centrifuge a portion of the sample to collect the supernatant.
-
Analyze the supernatant for glucose (to ensure it's not a contaminant), lactate, and osmolality.
Mandatory Visualization
References
- 1. The relationship between mTOR signalling pathway and recombinant antibody productivity in CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Observations of cell size dynamics under osmotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hyperosmotic stress activates the insulin receptor in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing maltose hydrate degradation during experimental procedures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of maltose (B56501) hydrate (B1144303) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways of maltose hydrate degradation in experimental settings?
A1: this compound can degrade through several pathways, the most common being hydrolysis, Maillard reaction, and caramelization.[1][2][3][4][5] The specific pathway depends on experimental conditions such as temperature, pH, and the presence of other reactants like amino acids.[2][6][7]
Q2: My maltose solution is turning brown upon heating. What is causing this discoloration?
A2: The browning of your maltose solution is likely due to non-enzymatic browning reactions. There are two main possibilities:
-
Maillard Reaction: This occurs when maltose, a reducing sugar, reacts with amino acids at elevated temperatures.[2][8][9][10] This reaction is a common cause of browning in food science and can occur in cell culture media or formulations containing proteins or amino acids.[8]
-
Caramelization: This process happens when sugars like maltose are heated to high temperatures, causing them to break down and form a complex mixture of compounds that result in a brown color and caramel (B1170704) flavor.[3][4][5] This is a pyrolysis reaction and does not require the presence of amino acids.[4][5]
Q3: I suspect my maltose is hydrolyzing. How can I confirm this and what are the products?
A3: Maltose hydrolyzes into two molecules of glucose.[1][11] This reaction can be catalyzed by the enzyme maltase or by acidic conditions, especially when heated.[1][12] To confirm hydrolysis, you can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) to detect the presence and quantify the amount of glucose in your sample.[13][14][15]
Q4: How can I prevent the degradation of this compound in my aqueous solutions?
A4: To prevent degradation, consider the following:
-
pH Control: Maintain a neutral pH to minimize acid-catalyzed hydrolysis.[6][7] The use of buffers like phosphate-buffered saline (PBS) can help stabilize the pH.[16]
-
Temperature Management: Store maltose solutions at low temperatures. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended.[16] Avoid repeated freeze-thaw cycles.[16]
-
Avoid Contaminants: Ensure your experimental setup is free from enzymatic contamination, such as amylases, which can rapidly break down maltose.[16] Use sterile, high-purity water and filter-sterilize solutions for sensitive applications.[16]
-
Control of Reactants: If your experiment involves amino acids, be aware of the potential for the Maillard reaction at elevated temperatures.[2][8]
Q5: What are the recommended storage conditions for this compound powder and stock solutions?
A5:
-
Powder: this compound powder is stable for years when stored at room temperature in a tightly sealed container to protect it from moisture.[17]
-
Stock Solutions: For long-term stability, stock solutions should be aliquoted and stored at -20°C for up to a month or -80°C for up to six months.[16] For short-term use, refrigeration at 4°C for a few days is acceptable.[16]
Troubleshooting Guides
Table 1: Troubleshooting Common Maltose Degradation Issues
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected decrease in pH of the solution | Thermal degradation leading to the formation of organic acids.[6][18][19] | Monitor pH regularly. Use a buffered system if compatible with the experiment. Lower the processing temperature if possible. |
| Browning of the solution (in the absence of amino acids) | Caramelization due to excessive heat.[3][4][5] | Reduce the heating temperature and duration. The caramelization temperature for maltose is around 180°C (356°F).[3][4][20] |
| Browning of the solution (in the presence of amino acids) | Maillard reaction.[2][8][9] | Lower the reaction temperature. The Maillard reaction is significant at temperatures of 140-165°C (284-329°F).[9] Consider adjusting the pH, as an alkaline environment can accelerate the reaction.[7][9] |
| Loss of maltose concentration over time in acidic conditions | Acid-catalyzed hydrolysis into glucose.[1] | Adjust the pH to neutral or slightly alkaline if the experiment allows. Store the solution at a lower temperature. |
| Rapid degradation of maltose in a biological sample | Enzymatic degradation by maltase or other amylases.[12][16][21] | Ensure all equipment is sterile. Consider adding enzyme inhibitors if appropriate for the experimental design. Heat-inactivate enzymes if possible before adding maltose. |
Table 2: Influence of Temperature on Maltose Degradation
| Temperature | Degradation Pathway | Description |
| 4°C | Minimal degradation | Recommended for short-term storage of solutions.[16] |
| -20°C to -80°C | Very low degradation | Recommended for long-term storage of solutions.[16] |
| Room Temperature | Slow hydrolysis (pH dependent) | This compound powder is stable.[17] Solutions may slowly hydrolyze depending on pH. |
| 50°C - 100°C | Increased hydrolysis and potential for Maillard reaction | Hydrolysis rate increases significantly with temperature.[6] Maillard reaction can be initiated, especially in the presence of amino acids.[8] |
| 140°C - 165°C | Rapid Maillard reaction | Optimal temperature range for the Maillard reaction, leading to browning and flavor development.[9] |
| >180°C | Caramelization | Maltose begins to caramelize, leading to significant browning and changes in chemical composition.[3][4][20] |
Experimental Protocols
Protocol 1: Preparation and Storage of a Stable this compound Stock Solution
-
Materials:
-
This compound powder
-
High-purity, sterile water or a suitable buffer (e.g., PBS, pH 7.2)
-
Sterile conical tubes or vials
-
0.22 µm syringe filter (optional, for sterile applications)
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of high-purity water or buffer to achieve the target concentration.
-
Gently vortex or sonicate the solution until the this compound is completely dissolved.[16]
-
For applications requiring sterility, filter the solution through a 0.22 µm syringe filter into a sterile container.[16]
-
Aliquot the stock solution into single-use volumes in sterile tubes to avoid contamination and repeated freeze-thaw cycles.[16]
-
Label the tubes clearly with the concentration and date of preparation.
-
-
Storage:
Protocol 2: Quantification of Maltose and its Degradation Product (Glucose) by HPLC
-
Objective: To determine the concentration of maltose and glucose in a sample to assess the extent of hydrolysis.
-
Instrumentation and Columns:
-
Mobile Phase:
-
A common mobile phase is a mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v).[6] The exact ratio may need optimization based on the column and system.
-
The mobile phase should be filtered and degassed before use.[15]
-
-
Standard Preparation:
-
Prepare individual stock solutions of high-purity maltose and glucose in the mobile phase or high-purity water.
-
Create a series of calibration standards by diluting the stock solutions to cover the expected concentration range in the samples.
-
-
Sample Preparation:
-
Dilute the experimental samples with the mobile phase to fall within the calibration range.
-
Filter the diluted samples through a 0.45 µm syringe filter before injection to protect the HPLC column.[6]
-
-
HPLC Analysis:
-
Set the column temperature and flow rate according to the column manufacturer's recommendations (e.g., 1 mL/min).[6]
-
Inject the standards and samples onto the HPLC system.
-
Identify the peaks for maltose and glucose based on their retention times determined from the standards.
-
Quantify the concentration of maltose and glucose in the samples by comparing their peak areas to the calibration curves.
-
Visualizations
Caption: Key degradation pathways of this compound.
Caption: Troubleshooting workflow for maltose degradation.
Caption: Experimental workflow for assessing maltose stability.
References
- 1. Hydrolysis of a disaccharide [biotopics.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. beerandbrewing.com [beerandbrewing.com]
- 4. Caramelization - The Chemistry of Food [chemistryoffood.weebly.com]
- 5. bakerpedia.com [bakerpedia.com]
- 6. Characteristics of the Thermal Degradation of Glucose and Maltose Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Maillard reaction - Wikipedia [en.wikipedia.org]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. Maltose on hydrolysis gives A Mannose +glucose B Galactose+glucose class 12 chemistry CBSE [vedantu.com]
- 12. Maltase | Glycoside Hydrolase, Digestive Enzyme, Carbohydrates | Britannica [britannica.com]
- 13. Frontiers | Maltose Processing and Not β-Amylase Activity Curtails Hydrolytic Starch Degradation in the CAM Orchid Phalaenopsis [frontiersin.org]
- 14. Maltose Analysis Service - Creative Proteomics [creative-proteomics.com]
- 15. docs.nrel.gov [docs.nrel.gov]
- 16. benchchem.com [benchchem.com]
- 17. caymanchem.com [caymanchem.com]
- 18. [PDF] Characteristics of the Thermal Degradation of Glucose and Maltose Solutions | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. The Basics of Caramelization — Laura's Bake Lab [laurasbakelab.com]
- 21. Reactome | maltotriose + H2O => maltose + D-glucose (maltase-glucoamylase) [reactome.org]
Troubleshooting solubility issues with maltose hydrate in buffer solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting common solubility issues encountered with maltose (B56501) hydrate (B1144303) in various buffer solutions.
Troubleshooting Guide: Solubility Issues with Maltose Hydrate
Researchers may face challenges in completely dissolving this compound, which can impact experimental accuracy and reproducibility. This guide offers a systematic approach to identifying and resolving these issues.
Common Causes of Solubility Problems
Several factors can influence the dissolution of this compound in buffer solutions. Understanding these can help in pinpointing the source of the problem.
-
Temperature: While this compound is readily soluble in water, temperature plays a significant role. Lower temperatures can decrease the rate and extent of dissolution.
-
pH of the Buffer: The pH of the buffer solution can potentially affect the stability and solubility of maltose, although it is generally stable across a range of pH values. Extreme pH levels may lead to hydrolysis over time.
-
Buffer Composition and Concentration: The specific ions and the ionic strength of the buffer can influence the solubility of solutes. High concentrations of certain salts may decrease the solubility of maltose.
-
Purity of this compound: Impurities in the this compound powder can affect its solubility characteristics.
-
Rate of Addition and Agitation: Adding the solute too quickly or insufficient mixing can lead to the formation of clumps that are difficult to dissolve.
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting this compound solubility issues.
Caption: A step-by-step workflow for troubleshooting this compound solubility.
Data Summary Table
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Water | 20 | ~108 |
| Water | 20 | 18.0[1][2] |
| Water | - | 50 mg/mL (as stated on a product sheet)[3][4] |
| PBS | - | 100 mg/mL (may require sonication)[5] |
Note: The solubility in buffer solutions is expected to be similar to that in water, but may be influenced by the specific buffer components and pH.
Experimental Protocols
Protocol for Preparing a Saturated this compound Solution in Buffer
-
Buffer Preparation: Prepare the desired buffer (e.g., 0.1 M phosphate buffer, pH 7.0) using high-purity water and reagents. Filter the buffer through a 0.22 µm filter.
-
Initial Dissolution: To 100 mL of the prepared buffer in a sterile container, gradually add this compound powder while stirring continuously at room temperature.
-
Creating a Slurry: Continue adding this compound until a small amount of undissolved solid remains at the bottom, indicating that the solution is saturated.
-
Equilibration: Seal the container and allow the solution to equilibrate for at least 24 hours at a constant temperature (e.g., 25°C) with continuous gentle agitation. This ensures that the maximum amount of solute has dissolved.
-
Separation of Saturated Solution: Carefully decant or filter the supernatant to separate the clear saturated solution from the undissolved solid.
Protocol for Determining Maltose Concentration using HPLC-RI
-
Instrumentation: An HPLC system equipped with a Refractive Index (RI) detector.
-
Column: A carbohydrate analysis column (e.g., an amino-based column).
-
Mobile Phase: A mixture of acetonitrile (B52724) and purified water (e.g., 75:25 v/v), filtered and degassed.
-
Standard Preparation: Prepare a series of this compound standards of known concentrations in the same buffer as the sample.
-
Sample Preparation: Dilute the experimental sample to fall within the concentration range of the prepared standards.
-
Chromatographic Conditions:
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 30°C.
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the standards and the sample. Construct a calibration curve from the peak areas of the standards and determine the concentration of maltose in the sample.
Frequently Asked Questions (FAQs)
Q1: I've added the correct amount of this compound to my buffer, but it's not dissolving completely. What should I do first?
A1: First, ensure that your dissolution procedure is optimal. Add the this compound powder gradually to the buffer while stirring vigorously to prevent clumping. If it still doesn't dissolve, gentle warming of the solution (e.g., to 37-50°C) can significantly increase the rate of dissolution. However, avoid prolonged heating at high temperatures, as this can lead to degradation of the maltose.[6][7]
Q2: Can the pH of my buffer affect the solubility of this compound?
A2: While maltose is generally stable in a pH range of 4.0 to 5.5 for the monohydrate form, extreme pH values could potentially lead to hydrolysis over time, breaking it down into glucose.[8] Although significant pH-dependent solubility changes are not widely reported for maltose as a neutral carbohydrate, it is a factor to consider, especially if you are working at the edges of the typical biological pH range.
Q3: I'm using a phosphate buffer and observing some cloudiness. What could be the cause?
A3: While phosphate buffers are common, high concentrations of phosphate ions can sometimes lead to the precipitation of certain salts, especially if other divalent cations are present. Ensure that all components of your buffer are fully dissolved before adding the this compound. If the issue persists, consider preparing a fresh batch of buffer, ensuring the correct form of the phosphate salt (e.g., monobasic vs. dibasic, and the correct hydration state) is used.
Q4: How can I be sure that the maltose in my prepared solution hasn't degraded?
A4: Maltose in aqueous solution can undergo degradation, especially with prolonged heating.[6][7] The primary degradation pathway is hydrolysis into glucose. You can check for degradation by using an analytical technique like HPLC-RI, which can separate and quantify maltose and its potential degradation products like glucose.
Q5: Are there any specific buffers that are recommended for dissolving this compound?
A5: While maltose is soluble in a variety of buffers, phosphate buffers are commonly used and have been shown to be suitable for enzymatic reactions involving maltose.[9] Tris buffers are also widely used in biological research and are a good alternative. The choice of buffer may also depend on the specific requirements of your experiment.
Q6: My maltose solution has a slight yellow tint. Is this normal?
A6: A slight yellowing of the solution upon heating can be an indication of caramelization, a form of sugar degradation.[6][7] This is more likely to occur if the solution is heated for an extended period or at high temperatures. If your application is sensitive to such byproducts, it is best to dissolve the maltose at a lower temperature for a longer period or prepare fresh solutions as needed.
Factors Influencing this compound Solubility and Stability
The following diagram illustrates the key factors that can impact the solubility and stability of this compound in solution.
Caption: Key factors influencing the solubility and stability of this compound.
References
- 1. food.r-biopharm.com [food.r-biopharm.com]
- 2. Characteristics of the Thermal Degradation of Glucose and Maltose Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. heyerlab.ucdavis.edu [heyerlab.ucdavis.edu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Starch - Wikipedia [en.wikipedia.org]
- 7. Characteristics of the Thermal Degradation of Glucose and Maltose Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. Maltose deterioration approach: Catalytic behavior optimization and stability profile of maltase from Bacillus licheniformis KIBGE-IB4 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Laboratory-Grade Maltose Hydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with laboratory-grade maltose (B56501) hydrate (B1144303). The focus is on minimizing impurities and ensuring the quality and consistency of maltose hydrate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in laboratory-grade this compound and why are they a concern?
A1: Laboratory-grade this compound can contain several types of impurities that can negatively impact research and drug development. These include:
-
Other Sugars: Glucose, sucrose, and dextrins are common contaminants from the manufacturing process. These can interfere with analytical tests and affect the physicochemical properties of formulations.
-
Degradation Products: Thermal stress or improper pH during processing and storage can lead to the formation of degradation products like 5-hydroxymethylfurfural (B1680220) (HMF).[1] These can be reactive and compromise the stability of active pharmaceutical ingredients (APIs).
-
Nanoparticulate Impurities (NPIs): These are sub-micron particles, often composed of dextrans and ash, that can be present even in high-purity sugars.[2][3] NPIs are a significant concern in biopharmaceutical formulations as they can promote protein aggregation and potentially trigger an immune response.[3]
-
Process-Related Impurities: Residual solvents, reagents, and catalysts from the manufacturing process can also be present.
The presence of these impurities can lead to failed experiments, inaccurate analytical results, and compromised drug product safety and efficacy.[4][5]
Q2: How do impurities in this compound affect biopharmaceutical formulations?
A2: Impurities in this compound can have several detrimental effects on biopharmaceutical formulations, particularly those containing proteins or other large molecules. For instance, reducing sugar impurities can participate in the Maillard reaction with amine groups in proteins, leading to discoloration and degradation.[5] Nanoparticulate impurities have been shown to cause protein aggregation and degradation.[3] In one case study, an impurity in a starch excipient was found to react with the drug Desloratidine.[4] Such interactions can reduce the potency of the drug and create potentially harmful degradants.
Q3: What is the impact of pH on the stability of this compound solutions?
A3: The pH of a this compound solution can significantly influence its stability. Maltose is most stable in a neutral to slightly acidic pH range (typically pH 4.0-7.0). Extreme pH conditions, both acidic and alkaline, can catalyze the hydrolysis of the glycosidic bond, breaking maltose down into glucose. High temperatures further accelerate this degradation.[1] For enzymatic reactions involving maltose, the optimal pH will depend on the specific enzyme being used.[6][7][8]
Q4: How can I detect and quantify impurities in my this compound sample?
A4: Several analytical techniques can be used to detect and quantify impurities in this compound:
-
High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating and quantifying different sugars.[9]
-
Gas Chromatography (GC): GC can also be used for sugar analysis, often after derivatization.
-
Mass Spectrometry (MS): When coupled with LC or GC, MS provides high sensitivity and specificity for identifying and quantifying impurities.[9]
-
Enzymatic Assays: Specific enzymes can be used to quantify sugars like glucose. Kits are commercially available for such analyses.[10]
-
Dynamic Light Scattering (DLS) and Nanoparticle Tracking Analysis (NTA): These techniques are used to detect and characterize nanoparticulate impurities.[2][11][12]
Troubleshooting Guides
Issue 1: Unexpected Crystallization in this compound Solutions
Q: My this compound solution has started to crystallize unexpectedly. What could be the cause and how can I resolve it?
A: Uncontrolled crystallization of this compound can be caused by several factors. Here's a step-by-step guide to troubleshoot this issue:
-
Check for Supersaturation: Crystallization occurs when the concentration of maltose exceeds its solubility at a given temperature. A sudden drop in temperature is a common trigger.
-
Solution: Gently warm the solution while stirring to redissolve the crystals. To prevent recurrence, either maintain a constant temperature or slightly dilute the solution.
-
-
Evaluate the Cooling Rate: Rapid cooling of a saturated solution can lead to the formation of many small crystals.
-
Solution: Employ a slow, controlled cooling process. This can be achieved by insulating the container or using a programmable water bath.
-
-
Consider the Presence of Impurities: Impurities can act as nucleation sites, initiating crystal growth.[13]
-
Solution: If you suspect impurities, consider purifying the this compound using the recrystallization protocol provided below.
-
-
Assess Solvent Composition: The solubility of this compound is highly dependent on the solvent system. For instance, its solubility decreases as the proportion of ethanol (B145695) in an ethanol-water mixture increases.[14][15]
-
Solution: Ensure your solvent composition is appropriate for the desired maltose concentration and temperature.
-
Issue 2: Inconsistent Experimental Results with Different Batches of this compound
Q: I am observing variability in my experimental outcomes when using different lots of this compound. What could be the reason?
A: Batch-to-batch variability in this compound is often due to inconsistencies in the impurity profile.
-
Quantify Impurities: Analyze different batches for common impurities such as other sugars and degradation products using HPLC.
-
Screen for Nanoparticles: Use DLS or NTA to check for the presence of nanoparticulate impurities, as their levels can vary between suppliers and even between lots from the same supplier.[2]
-
Standardize In-house: If possible, procure a large, single batch of this compound for a series of related experiments to minimize variability.
-
Implement a Purification Step: For critical applications, consider implementing an in-house purification step, such as recrystallization, to ensure a consistent starting material.
Data Presentation
Table 1: Solubility of Maltose Monohydrate in Ethanol-Water Mixtures at Different Temperatures
| Temperature (K) | Ethanol Mass Fraction | Maltose Monohydrate Solubility ( g/100g of solvent) |
| 278.2 | 0.0 | 44.51 |
| 288.2 | 0.0 | 50.12 |
| 298.2 | 0.0 | 56.23 |
| 278.2 | 0.2 | 30.24 |
| 288.2 | 0.2 | 34.11 |
| 298.2 | 0.2 | 38.32 |
| 278.2 | 0.5 | 10.15 |
| 288.2 | 0.5 | 11.43 |
| 298.2 | 0.5 | 12.87 |
| 278.2 | 0.8 | 0.65 |
| 288.2 | 0.8 | 0.73 |
| 298.2 | 0.8 | 0.82 |
Data adapted from studies on saccharide solubility in ethanol-water solutions.[14][16]
Experimental Protocols
Protocol 1: Recrystallization of this compound for Enhanced Purity
This protocol is designed to reduce water-soluble and some alcohol-soluble impurities from laboratory-grade this compound.
Materials:
-
Impure this compound
-
Deionized water
-
95% Ethanol (or Isopropanol), cooled to 4°C
-
Erlenmeyer flasks
-
Heating plate with magnetic stirring
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Methodology:
-
Dissolution: In an Erlenmeyer flask, dissolve the impure this compound in a minimal amount of hot deionized water (e.g., 50-60 g of maltose in 100 mL of water) with stirring until the solution is clear.
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration to remove them.
-
Crystallization: Slowly add cold 95% ethanol (or isopropanol) to the hot maltose solution with continuous stirring until the solution becomes slightly turbid. The volume of alcohol added will depend on the initial concentration. A ratio of 3:1 or 4:1 alcohol to water is a good starting point.[17]
-
Cooling and Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.[18]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified this compound crystals in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol 2: Detection of Nanoparticulate Impurities (NPIs) using Dynamic Light Scattering (DLS)
This protocol outlines the procedure for detecting NPIs in a this compound solution.
Materials:
-
This compound sample
-
High-purity, particle-free water (e.g., from a water purification system with a final filter)
-
DLS instrument
-
Low-volume disposable cuvettes
Methodology:
-
Sample Preparation: Prepare a solution of this compound (e.g., 10% w/v) in high-purity water. Allow the solution to equilibrate at the desired temperature.
-
Instrument Setup: Set up the DLS instrument according to the manufacturer's instructions. Ensure the sample cell is clean.
-
Measurement: Transfer the maltose solution to a clean cuvette and place it in the DLS instrument. Perform the measurement, collecting data for an appropriate duration to obtain a stable correlation function.
-
Data Analysis: Analyze the data to obtain the particle size distribution. The presence of a peak in the 100-200 nm range is indicative of NPIs.[2][12]
-
Control Measurement: Run a blank measurement with only the high-purity water to ensure that the detected particles are from the maltose sample and not the solvent.
Visualizations
Caption: Workflow for the recrystallization of this compound.
References
- 1. Characteristics of the Thermal Degradation of Glucose and Maltose Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoparticulate Impurities in Pharmaceutical-Grade Sugars and their Interference with Light Scattering-Based Analysis of Protein Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Impurities from Sugar Excipient on Filtrate Flux during Ultrafiltration and Diafiltration Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
- 5. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Transport of maltose in Saccharomyces cerevisiae. Effect of pH and potassium ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shimadzu.com [shimadzu.com]
- 10. food.r-biopharm.com [food.r-biopharm.com]
- 11. Nanoparticulate Impurities in Pharmaceutical-Grade Sugars and their Interference with Light Scattering-Based Analysis of Protein Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. On the mystery of nanoparticles in sucrose... | Malvern Panalytical [malvernpanalytical.com]
- 13. Discovering the Essence of High Maltose Syrup: Your Comprehensive Guide for Tips, Techniques, and Troubleshooting [glucorp.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Ethanol + Maltose + Water - Chemical & Physical Properties by Cheméo [chemeo.com]
- 17. RU2604288C1 - Method for crystallisation of maltose - Google Patents [patents.google.com]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: The Impact of Maltose Hydrate on Culture Media pH and Stability
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues and questions regarding the use of maltose (B56501) hydrate (B1144303) as a carbohydrate source in culture media. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: How does maltose hydrate affect the pH of my culture medium after preparation?
This compound, like other carbohydrates, can influence the final pH of your culture medium, particularly after heat sterilization (autoclaving). Generally, media containing maltose tend to have a lower post-autoclave pH compared to media with sucrose (B13894) or those without any carbohydrates.[1][2] This is due to chemical reactions that can occur at high temperatures. The extent of this pH shift can also be influenced by the basal medium's buffering capacity.[1]
Q2: Is it better to autoclave or filter-sterilize this compound solutions?
It is highly recommended to filter-sterilize this compound solutions, especially when preparing concentrated stocks. Autoclaving media containing sugars like maltose can lead to two main reactions that can negatively impact your culture:
-
Caramelization: The heat-induced breakdown of sugars, which can cause browning of the medium and generate compounds that may inhibit cell growth.[3]
-
Maillard Reaction: A reaction between the amino groups of amino acids and the carbonyl group of the sugar, which can alter the nutritional value of the medium and also produce potentially inhibitory byproducts.
To avoid these issues and ensure greater consistency, prepare a concentrated stock solution of this compound, sterilize it through a 0.2 µm filter, and then aseptically add it to the previously autoclaved and cooled basal medium.
Q3: Can this compound be used as a primary or supplementary carbon source in cell culture?
Yes, this compound can be used as both a primary and a supplementary energy source for various cell types, including mammalian cells like CHO-K1.[4][5] Supplementing a culture medium that contains glucose with this compound has been shown to improve viable cell density, extend culture viability, and increase the yield of recombinant proteins, such as monoclonal antibodies.[6] This is because maltose can be consumed by cells, especially after glucose depletion, to maintain viability and productivity.[6]
Q4: I'm observing a gradual decrease in the pH of my maltose-containing medium during storage. What could be the cause?
A gradual decrease in the pH of sterile culture media during storage, a phenomenon known as pH drift, can occur. This can be more pronounced in media containing carbohydrates. The pH of the medium can drift towards the acidic range over time.[2] Storing the medium at lower temperatures (e.g., 2-8°C) can help slow down these chemical changes and maintain a more stable pH for a longer period.
Q5: What are the signs of this compound degradation in my culture medium?
The most obvious sign of this compound degradation due to autoclaving is a change in the color of the medium, typically a yellowing or browning, which indicates caramelization.[3] This may also be accompanied by a more significant drop in pH than expected. If you are using a filter-sterilized maltose solution, degradation is less likely, but long-term storage, especially at room temperature, can still lead to a gradual decrease in pH.
Troubleshooting Guides
Issue 1: The pH of my maltose-containing medium is lower than expected after autoclaving.
Possible Causes:
-
Heat-induced degradation: Autoclaving can cause the breakdown of maltose, leading to the formation of acidic byproducts.[3] The higher the sugar concentration, the more significant the pH drop can be.
-
Basal medium composition: The buffering capacity of your basal medium may not be sufficient to counteract the pH shift caused by the addition of maltose during autoclaving.[1]
Solutions:
-
Filter-sterilize the maltose solution: Prepare the basal medium without maltose and autoclave it. Separately, prepare a concentrated this compound solution, sterilize it using a 0.2 µm filter, and aseptically add it to the cooled basal medium.
-
Adjust the pre-autoclave pH: If you must autoclave the complete medium, you may need to adjust the initial pH to a slightly higher value than your target pH to compensate for the post-autoclaving drop. This will require empirical testing for your specific medium formulation.
-
Check your water quality: Ensure the purified water used for media preparation has a neutral pH and low conductivity. Water that has absorbed atmospheric CO2 can become acidic and contribute to a lower final pH.
Issue 2: My culture medium with this compound has turned yellow or brown after autoclaving.
Possible Cause:
-
Caramelization: This is a clear indication that the maltose has been subjected to excessive heat during autoclaving, leading to its breakdown.
Solutions:
-
Filter-sterilize maltose: This is the most effective way to prevent caramelization.
-
Optimize autoclave cycle: If autoclaving is unavoidable, ensure that the cycle time and temperature are not excessive. Retrieve the medium promptly after the cycle is complete to prevent prolonged exposure to high temperatures.
-
Autoclave components separately: In addition to the sugar, other components can contribute to color changes. Autoclaving sugars separately from amino acid-containing solutions can prevent the Maillard reaction, which also causes browning.
Issue 3: I am experiencing pH instability (drift) in my sterile, maltose-containing medium during storage.
Possible Causes:
-
Storage temperature: Storing the medium at room temperature can accelerate chemical reactions that lead to a gradual decrease in pH.
-
Exposure to light: While less common for pH, light can degrade certain media components, which might indirectly affect pH over time.
-
CO2 exchange: If the storage container is not sealed properly, atmospheric CO2 can dissolve into the medium, forming carbonic acid and lowering the pH.
Solutions:
-
Store at 2-8°C: Refrigeration will slow down the rate of chemical reactions and help maintain a more stable pH.
-
Store in the dark: Protect the medium from light by storing it in an opaque container or in a dark room/refrigerator.
-
Ensure proper sealing: Use airtight containers for storage to minimize gas exchange with the atmosphere.
-
Perform a stability study: If long-term storage is necessary, it is advisable to conduct a stability study to determine the acceptable shelf-life of your specific medium formulation under your intended storage conditions.
Data Presentation
Table 1: Post-Autoclave pH of a Basal Medium Supplemented with Different Carbohydrates.
| Carbohydrate Source | Pre-Autoclave pH | Post-Autoclave pH (Mean) |
| None | 5.8 | 5.9 |
| Sucrose | 5.8 | 5.8 |
| Maltose | 5.8 | 5.6 |
| Glucose | 5.8 | 5.5 |
| Fructose | 5.8 | 5.4 |
Note: This table synthesizes data from a study by Owen et al. (1991) which showed that post-autoclave pH was progressively lower for maltose, glucose, and fructose-containing media compared to sucrose or carbohydrate-free media.[1][2] The exact values can vary depending on the specific basal medium and its buffering capacity.
Experimental Protocols
Protocol: Evaluating the pH Stability of a Culture Medium Supplemented with this compound
Objective: To determine the effect of sterilization method (autoclaving vs. filter sterilization) and storage temperature on the pH stability of a liquid culture medium containing this compound over a 4-week period.
Materials:
-
Basal culture medium powder
-
Maltose monohydrate
-
Purified water (e.g., Milli-Q or equivalent)
-
Sterile storage bottles (e.g., 100 mL glass or PETG bottles)
-
0.2 µm syringe filters
-
Sterile syringes
-
pH meter with a calibrated electrode
-
Autoclave
-
Laminar flow hood or biological safety cabinet
-
Incubators or temperature-controlled chambers set at 4°C and 25°C (room temperature)
Methodology:
-
Media Preparation:
-
Prepare the basal medium according to the manufacturer's instructions, but do not add the this compound yet.
-
Divide the basal medium into two pools.
-
Pool A (for autoclaving): Add the desired concentration of this compound directly to the basal medium.
-
Pool B (for filter sterilization): Do not add maltose at this stage.
-
Adjust the initial pH of both pools to the desired value (e.g., 7.2) using sterile 1N HCl or 1N NaOH. Record this pre-sterilization pH.
-
-
Sterilization:
-
Pool A: Dispense the complete medium (with maltose) into sterile bottles. Autoclave according to standard procedures (e.g., 121°C for 15 minutes).
-
Pool B: Autoclave the basal medium without maltose. In a laminar flow hood, prepare a concentrated stock solution of this compound in purified water and sterilize it by passing it through a 0.2 µm syringe filter. Aseptically add the sterile maltose concentrate to the cooled, autoclaved basal medium to achieve the same final concentration as in Pool A.
-
-
Experimental Setup:
-
For each pool (Autoclaved and Filter-Sterilized), create two storage groups:
-
Group 1: Store at 4°C.
-
Group 2: Store at 25°C (room temperature).
-
-
Ensure all bottles are properly sealed and protected from light.
-
-
pH Measurement Schedule:
-
Measure and record the pH of a sample from each group at the following time points:
-
Time 0 (immediately after preparation and cooling)
-
Week 1
-
Week 2
-
Week 4
-
-
For each measurement, aseptically remove a small aliquot from a dedicated sample bottle for each condition to avoid contaminating the remaining stock.
-
Allow the sample to equilibrate to room temperature before measuring the pH.
-
-
Data Analysis:
-
Tabulate the pH values for each condition at each time point.
-
Analyze the data to compare the pH stability of the autoclaved versus filter-sterilized media at both storage temperatures.
-
Visualizations
Caption: Experimental workflow for assessing the pH stability of maltose-containing media.
Caption: Troubleshooting logic for low pH in autoclaved maltose-containing media.
References
- 1. Culture medium pH is influenced by basal medium, carbohydrate source, gelling agent, activated charcoal, and medium storage method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Reasons for the Difference of pH Value of Medium Before and After Sterilization - ELEX Biological Products (Shanghai) Co., Ltd. [elexbio.com]
- 4. Maltose metabolism in serum free CHO culture involves lysosomal acid α-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of maltose as energy source in protein-free CHO-K1 culture to improve the production of recombinant monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Dehydration Kinetics of Maltose Monohydrate in Thermal Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the dehydration kinetics of maltose (B56501) monohydrate using thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Troubleshooting Guides
This section addresses specific issues that may arise during the thermal analysis of maltose monohydrate.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent onset temperature of dehydration between runs. | 1. Different heating rates: Higher heating rates can shift the dehydration temperature to higher values.[1] 2. Variation in sample mass: Larger sample mass can lead to temperature gradients within the sample. 3. Poor thermal contact: Inadequate contact between the sample and the crucible. 4. Changes in purge gas flow rate: The flow rate of the purge gas (e.g., nitrogen) affects heat and mass transfer. | 1. Maintain a consistent heating rate across all experiments for comparability. 2. Use a consistent and small sample mass (typically 2-5 mg) to minimize thermal gradients. 3. Ensure the sample is evenly spread in a thin layer at the bottom of the crucible. 4. Use a consistent purge gas and flow rate for all analyses. |
| Weight loss in TGA is not consistent with the theoretical value for one mole of water (~5%). | 1. Incomplete dehydration: The experiment may have been stopped before dehydration was complete. 2. Hygroscopic nature of the anhydrous form: The anhydrous maltose may reabsorb moisture before or during weighing. 3. Sample is not pure maltose monohydrate: The starting material may contain anhydrous maltose or other impurities. | 1. Extend the final temperature of the TGA run to ensure the weight loss has plateaued. 2. Handle the anhydrous sample in a dry environment (e.g., a glove box with low humidity). 3. Verify the purity and hydration state of the starting material using other techniques like Karl Fischer titration or X-ray powder diffraction (XRPD). |
| Broad or distorted DSC endotherm for dehydration. | 1. High heating rate: Faster heating rates can cause peak broadening.[1] 2. Large particle size: A wide particle size distribution can lead to a broader dehydration event. 3. Formation of a glassy or liquid intermediate: The dehydration of maltose monohydrate can proceed through the formation of a supercooled liquid anhydride, which can affect the peak shape. | 1. Use a lower heating rate (e.g., 1-5 °C/min) to improve resolution. 2. Use a consistent and narrow particle size range by sieving the sample. 3. Be aware of this phenomenon and consider using complementary techniques like hot-stage microscopy to visualize the process. |
| Appearance of an exothermic peak after the dehydration endotherm. | 1. Crystallization of the amorphous anhydrous form: The initially formed amorphous anhydrous maltose may crystallize upon further heating. 2. Decomposition of the sample: At higher temperatures, maltose will start to decompose. | 1. This is a characteristic of some materials. Note the temperature of crystallization as it is a property of the substance. 2. Correlate the DSC peak with the TGA curve. If there is a corresponding weight loss, the peak is likely due to decomposition. |
| Baseline drift or noise in the TGA/DSC curve. | 1. Instrument instability: The instrument may not have been properly equilibrated. 2. Contamination in the furnace or on the balance mechanism. 3. Static electricity on the sample. | 1. Allow sufficient time for the instrument to stabilize at the initial temperature before starting the run. 2. Perform regular cleaning and calibration of the instrument according to the manufacturer's instructions. 3. Use an anti-static device when handling the sample and crucible. |
Frequently Asked Questions (FAQs)
Q1: What is the expected temperature range for the dehydration of maltose monohydrate?
A1: The dehydration of maltose monohydrate typically occurs in the range of 100°C to 150°C, with the endothermic peak in DSC shifting to higher temperatures with increasing heating rates. For example, at a heating rate of 1°C/min, the endothermic peak is observed around 114°C, which shifts to 134°C at a heating rate of 15°C/min.[2]
Q2: How does the heating rate affect the kinetic parameters, such as activation energy?
A2: The heating rate has a significant impact on the thermal events observed.[1] While the activation energy calculated using model-free isoconversional methods should theoretically be independent of the heating rate, the choice of heating rates can influence the precision of the calculation. It is recommended to use multiple heating rates (e.g., 1, 3, 8, 10, and 15°C/min) to obtain reliable kinetic parameters.[2]
Q3: What is the mechanism of maltose monohydrate dehydration?
A3: The dehydration of β-maltose monohydrate is a complex process. It is initiated on the particle surface as a solid-state reaction, leading to the formation of a glassy product layer. As the temperature increases, this glassy layer can transform into a supercooled liquid, creating a core-shell structure of the crystalline monohydrate and a viscous liquid anhydride. The diffusion of water vapor through this liquid layer can then become the rate-limiting step.
Q4: Why is it important to control the atmosphere (purge gas) during the experiment?
A4: The composition and flow rate of the purge gas are critical experimental parameters. An inert gas, such as nitrogen, is typically used to prevent oxidative degradation of the sample. The flow rate affects the partial pressure of water vapor around the sample, which can influence the dehydration kinetics. A consistent flow rate should be maintained for all experiments to ensure reproducibility.
Q5: How can I confirm that the observed weight loss is due to water and not decomposition?
A5: A good practice is to use a hyphenated technique like TGA-FTIR or TGA-MS, which analyzes the gases evolved during the TGA experiment. For maltose monohydrate, the evolved gas during the initial weight loss step should be water. Additionally, the theoretical weight loss for the removal of one mole of water from maltose monohydrate (C12H22O11·H2O, Molar Mass: 360.31 g/mol ) is approximately 5.0%. If the observed weight loss is significantly higher, it may indicate decomposition.
Data Presentation
Table 1: Apparent Activation Energy for the Dehydration of Maltose Monohydrate
| Method | Heating Rates (°C/min) | Apparent Activation Energy (Ea) (kJ/mol) | Reference |
| Non-isothermal, Flynn–Wall–Ozawa | 1, 3, 8, 10, 15 | 364.9 ± 49.8 | [2] |
Table 2: Thermal Events of Maltose Monohydrate at Different Heating Rates
| Heating Rate (°C/min) | Dehydration Endotherm Peak (°C) | Weight Loss in Dehydration Range (%) |
| 1 | 114 | 4.03 |
| 15 | 134 | 2.14 |
| Data extracted from Hsieh et al. (2017)[2] |
Experimental Protocols
Non-isothermal TGA-DSC Analysis for Dehydration Kinetics
This protocol is based on the methodology described by Hsieh et al. (2017).[2]
-
Instrument Calibration: Calibrate the temperature and heat flow of the DSC instrument using indium as a standard. Calibrate the TGA balance for mass and temperature.
-
Sample Preparation: Accurately weigh 2-5 mg of maltose monohydrate into an aluminum pan.
-
Atmosphere: Use high-purity nitrogen as the purge gas with a constant flow rate (e.g., 50 mL/min).
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Heat the sample to a final temperature (e.g., 250°C) at a constant heating rate.
-
Perform experiments at multiple heating rates, for example, 1, 3, 8, 10, and 15°C/min.
-
-
Data Analysis:
-
From the TGA data, determine the initial and final mass for the dehydration step to calculate the fractional mass loss (α).
-
From the DSC data, identify the peak temperature of the dehydration endotherm.
-
Use a model-free isoconversional method (e.g., Flynn-Wall-Ozawa) to calculate the apparent activation energy (Ea) from the TGA data obtained at different heating rates.
-
Mandatory Visualization
Caption: Dehydration pathway of maltose monohydrate.
Caption: Troubleshooting workflow for inconsistent results.
References
Technical Support Center: Managing Lactic Acid Accumulation in CHO Cell Culture with Maltose
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on alleviating lactic acid accumulation in Chinese Hamster Ovary (CHO) cell cultures by utilizing maltose (B56501) as a supplemental or alternative carbon source.
Troubleshooting Guides
This section addresses common issues encountered during the implementation of maltose supplementation strategies.
| Problem | Possible Causes | Recommended Solutions |
| High Lactate (B86563) Levels Persist After Maltose Introduction | 1. Suboptimal maltose concentration. 2. Inefficient maltose metabolism by the specific CHO cell line. 3. Continued high glucose availability driving glycolysis.[1] 4. Issues with overall culture conditions (e.g., pH, dissolved oxygen). | 1. Optimize Maltose Concentration: Titrate maltose concentration in small-scale experiments (e.g., shake flasks) to determine the optimal level for your cell line. Concentrations can range from 3.6 g/L to 30 g/L.[2][3] 2. Adaptation Phase: Gradually adapt cells to lower glucose and higher maltose concentrations over several passages. 3. Control Glucose Levels: Implement a fed-batch strategy where glucose is maintained at a low, growth-limiting concentration while maltose is provided as the primary energy source.[4] 4. Monitor and Control Culture Parameters: Ensure that pH, dissolved oxygen, and other critical process parameters are maintained within their optimal ranges. |
| Reduced Cell Growth or Viability | 1. Incomplete adaptation to maltose as a primary carbon source. 2. Osmolality of the culture medium is too high due to maltose addition.[3] 3. Depletion of other essential nutrients. | 1. Verify Maltose Metabolism: Confirm that your CHO cell line can effectively metabolize maltose. This may involve assessing the activity of lysosomal acid α-glucosidase (GAA), an enzyme involved in maltose breakdown.[5] 2. Monitor Osmolality: Regularly measure the osmolality of the culture medium and adjust feed concentrations to maintain it within an acceptable range (typically below 400 mOsm/kg).[3] 3. Optimize Feed Strategy: Ensure the feeding strategy provides a balanced supply of all necessary nutrients in addition to the carbon source. |
| Inconsistent Results Between Batches | 1. Variability in inoculum quality. 2. Inconsistent feeding strategy implementation. 3. Fluctuations in bioreactor conditions. | 1. Standardize Inoculum: Use a consistent cell density and viability for inoculation. 2. Automate Feeding: If possible, use automated feeding systems to ensure accurate and consistent nutrient delivery. 3. Calibrate and Monitor Equipment: Regularly calibrate probes and ensure consistent bioreactor operation. |
Frequently Asked Questions (FAQs)
Q1: Why is lactic acid accumulation a problem in CHO cell culture?
A1: High concentrations of lactic acid can negatively impact CHO cell growth, viability, and productivity.[6][7] The accumulation of lactate lowers the pH of the culture medium, which can inhibit key cellular processes.[1] It can also lead to increased osmolality, further stressing the cells.
Q2: How does maltose help in reducing lactate accumulation?
A2: Maltose, a disaccharide composed of two glucose units, is metabolized more slowly by CHO cells compared to glucose.[8] This slower metabolism can lead to a reduction in the glycolytic flux, thereby decreasing the rate of pyruvate (B1213749) formation and subsequent conversion to lactate.[4] By providing a more sustained energy source, maltose helps to shift the cellular metabolism towards a more efficient oxidative state, reducing the reliance on anaerobic glycolysis which produces lactate as a byproduct.[9][10]
Q3: Can I completely replace glucose with maltose in my CHO cell culture?
A3: While some CHO cell lines can be adapted to grow on maltose as the sole carbohydrate source, a common and effective strategy is to use maltose as a supplement in a fed-batch process where glucose is kept at low concentrations.[2][4] This approach allows for a more controlled metabolic state, minimizing lactate production while still supporting robust cell growth and protein production.
Q4: What is the expected impact of maltose supplementation on protein production?
A4: Studies have shown that the use of maltose can lead to significant improvements in recombinant monoclonal antibody titer, with reported increases of 15% in batch cultures and 23% in fed-batch cultures.[2][11] A patent has also reported that a maltose feeding strategy can increase protein expression by 177% to 266%.[4]
Q5: Are there any specific analytical methods required when using maltose?
A5: Yes, in addition to standard monitoring of glucose and lactate, you will need to measure maltose concentration in the culture medium. This can be done using a two-step enzymatic assay where maltose is first hydrolyzed to glucose by α-glucosidase, and the resulting glucose is then quantified.[4] Alternatively, high-performance liquid chromatography (HPLC) can be used for the simultaneous measurement of various sugars, including maltose.
Experimental Protocols
Protocol 1: Adaptation of CHO Cells to Maltose-Containing Medium
-
Initial Culture: Start with CHO cells actively growing in your standard glucose-containing medium.
-
Gradual Transition: At the first passage, seed the cells into a medium containing a 75:25 ratio of glucose to maltose (based on total carbohydrate concentration).
-
Subsequent Passages: In subsequent passages, gradually decrease the glucose-to-maltose ratio (e.g., 50:50, 25:75) until the desired final concentration is reached.
-
Monitor Performance: At each step, monitor cell growth, viability, and lactate production to ensure the cells are adapting well.
-
Adapted Cell Bank: Once the cells show stable growth in the target maltose-containing medium, create a working cell bank.
Protocol 2: Fed-Batch Culture with Maltose Supplementation
-
Bioreactor Setup: Inoculate a bioreactor with CHO cells at a seeding density of 3-5 x 10^5 cells/mL in a basal medium containing an initial low concentration of glucose (e.g., 2-4 g/L).
-
Initial Batch Phase: Allow the cells to grow in batch mode until the glucose concentration starts to deplete.
-
Initiation of Feeding: Begin the fed-batch strategy on day 3 or 4 of the culture.
-
Feed Composition: The feed should contain a concentrated solution of maltose and other essential nutrients. A typical maltose feed concentration can be around 400 g/L.[4]
-
Feeding Schedule: Add the maltose feed in a fed-batch manner, for example, on days 5, 7, 10, and 12 of the culture.[4] The amount of maltose supplemented each time can range from 1-10 g/L.[4] A glucose feed may also be performed on the same day as the maltose feed to maintain a low level of glucose.
-
Process Monitoring: Regularly monitor viable cell density, viability, glucose, lactate, and maltose concentrations.
-
Harvest: Terminate the culture and harvest the product when cell viability drops significantly (e.g., below 60%).
Data Presentation
Table 1: Comparison of Culture Performance with Glucose vs. Maltose Supplementation
| Parameter | Glucose-Only Control | Maltose Supplementation | Reference |
| Peak Viable Cell Density (x 10^6 cells/mL) | ~8 | ~8 | [2] |
| Lactate Concentration at Peak VCD (g/L) | Higher | Lower | [2][4] |
| Specific Lactate Production Rate (ng/cell/day) | 0.110 ± 0.005 | 0.097 ± 0.028 | [2] |
| Recombinant Protein Titer (g/L) | 0.38 - 0.57 | 1.01 | [4] |
| Improvement in Titer | - | 15% (batch), 23% (fed-batch) | [2] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: CHO Cell Glucose and Maltose Metabolism.
Caption: Experimental Workflow for Maltose Implementation.
References
- 1. Metabolic Profiling of CHO Cells during the Production of Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of maltose as energy source in protein-free CHO-K1 culture to improve the production of recombinant monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN113215078A - Method for culturing CHO cells using maltose - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. cellculturedish.com [cellculturedish.com]
- 7. Feeding lactate for CHO cell culture processes: impact on culture metabolism and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. infoscience.epfl.ch [infoscience.epfl.ch]
- 10. Lactate metabolism shift in CHO cell culture: the role of mitochondrial oxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Application of maltose as energy source in protein-free CHO-K1 culture to improve the production of recombinant monoclonal antibody - A*STAR OAR [oar.a-star.edu.sg]
Challenges in the large-scale production of high-purity maltose hydrate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale production of high-purity maltose (B56501) hydrate (B1144303).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in producing high-purity maltose hydrate on a large scale?
A1: The main challenges include controlling the enzymatic hydrolysis of starch to maximize maltose yield while minimizing byproducts, removing process-related impurities such as proteins and salts, separating structurally similar sugar impurities like glucose and maltotriose (B133400), controlling the crystallization process to obtain the desired hydrate form with high purity and yield, and efficiently drying the final product without causing degradation or changes in its crystalline structure. Maltotriose, in particular, can make the final maltose product unstable and hygroscopic, and it can interfere with the crystallization of maltose.[1]
Q2: What are the common impurities encountered during maltose production and how do they affect the final product?
A2: Common impurities include:
-
Higher saccharides (e.g., maltotriose, dextrins): These can hinder crystallization, increase hygroscopicity, and reduce the overall purity of the final product.[1]
-
Monosaccharides (e.g., glucose): Arise from the enzymatic breakdown of starch. While easier to separate than maltotriose, their presence lowers the purity.[2]
-
Process-related impurities: These include residual enzymes, salts from pH adjustments, and color bodies. They can affect the stability, appearance, and suitability for pharmaceutical applications.
-
Anomers (α and β-maltose): The ratio of anomers can be influenced by processing conditions and can affect the final crystalline form.
Q3: What are the recommended storage conditions for high-purity this compound?
A3: High-purity this compound should be stored in a cool, dry, well-ventilated area in airtight containers to prevent moisture absorption.[3] It is important to keep it away from heat and strong oxidizing agents. While stable under normal conditions, exposure to high humidity can lead to overhydration and structural changes.[4]
Troubleshooting Guide
Low Maltose Yield After Enzymatic Hydrolysis
Problem: The yield of maltose after the saccharification step is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Suboptimal Enzyme Activity | Verify the pH and temperature of the reaction mixture are within the optimal range for the specific α-amylase, β-amylase, and pullulanase used. Ensure enzymes have been stored correctly and have not lost activity. |
| Incorrect Starch Concentration | A 35% (w/w) tapioca starch solution has been shown to be effective.[5][6] Concentrations that are too high can lead to viscosity issues, while concentrations that are too low may result in inefficient enzyme kinetics. |
| Insufficient Reaction Time | Saccharification can take 24 to 30 hours to achieve maximal maltose yield.[5][6] Monitor the reaction progress over time to determine the optimal duration. |
Inefficient Impurity Removal
Problem: The maltose syrup contains a high concentration of dextrins, salts, or color after initial purification steps.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inadequate Decolorization | Ensure sufficient contact time and appropriate loading of activated charcoal to remove color bodies. |
| Ineffective De-dextrinization | Precipitation with denatured spirit is a viable method for removing dextrins.[5][6] The ratio of spirit to syrup may need optimization. |
| Ion Exchange Resin Saturation | The cation and anion exchange resins may be saturated. Regenerate or replace the resins according to the manufacturer's protocol to ensure efficient deionization.[5][6] |
| Suboptimal Nanofiltration Parameters | If using nanofiltration, check the membrane for fouling and ensure the operating pressure and temperature are within the recommended range for separating maltotriose and other impurities.[1][7] |
Crystallization Issues
Problem: Difficulty in inducing crystallization, formation of oil instead of crystals, or rapid, uncontrolled crystallization leading to low purity.
Possible Causes & Solutions:
| Cause | Recommended Action |
| No Crystal Formation | The solution may not be sufficiently supersaturated. Concentrate the syrup further. Introduce seed crystals of high-purity this compound to induce nucleation.[8][9] Scratching the inside of the vessel with a glass rod can also sometimes initiate crystallization.[9] |
| "Oiling Out" | This occurs when the solute comes out of solution as a liquid instead of a solid. This can be due to a low melting point of the solid or the presence of impurities. Try adding a small amount of additional solvent, reheating to dissolve, and then cooling slowly.[9] |
| Rapid Crystallization ("Crashing Out") | This can trap impurities within the crystal lattice.[9] To slow down crystallization, add a bit more solvent than the minimum required for dissolution at high temperature.[9] A slower cooling rate can also promote the growth of larger, purer crystals. |
| Incorrect Anomer Conversion | The process of converting α-maltose to β-maltose hydrate is temperature-dependent. Aging at around 40°C can facilitate this conversion.[10] |
Experimental Protocols
Protocol 1: Production of High-Purity Maltose from Tapioca Starch
This protocol is based on an optimized method for producing high-purity maltose.[5][6]
1. Liquefaction:
-
Prepare a 35% (w/w) tapioca starch slurry.
-
Adjust the temperature to 78 ± 2°C.
-
Add bacterial α-amylase and maintain for a sufficient time to achieve 3-5% (w/w) reducing sugars.
2. Saccharification:
-
Cool the liquefied starch to 50°C.
-
Add barley β-amylase and pullulanase.
-
Incubate for 24 to 30 hours to achieve a maltose equivalent of 85 ± 3% (w/w).
3. Purification:
-
Decolorization: Treat the syrup with activated charcoal.
-
De-dextrinization: Precipitate dextrins using denatured spirit.
-
Deionization: Pass the syrup through cation and anion exchange columns.
4. Dehydration:
-
Dry the purified syrup under vacuum to obtain a white crystalline maltose powder.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This is a general protocol for the analysis of maltose purity, which should be adapted based on specific equipment and standards.
-
Instrumentation: HPLC system with a refractive index (RI) detector.
-
Column: A column suitable for carbohydrate analysis, such as one with L58 packing materials as specified by the US Pharmacopeia.[11][12]
-
Mobile Phase: A suitable solvent system, often acetonitrile (B52724) and water.
-
Sample Preparation: Dissolve a known concentration of the this compound product in the mobile phase. Filter the sample through a 0.45 µm filter.
-
Analysis: Inject the sample into the HPLC system. Identify and quantify maltose and any impurities by comparing retention times and peak areas to those of known standards. The system suitability requires a resolution of ≥ 1.6 between maltose and maltotriose.[11]
Process and Workflow Diagrams
References
- 1. PROCESS FOR PURIFYING MALTOSE - Patent 1354067 [data.epo.org]
- 2. WO2001064934A2 - High purity maltose process and products - Google Patents [patents.google.com]
- 3. chemiis.com [chemiis.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. An optimized protocol for the production of high purity maltose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US20020158021A1 - Process for purifying maltose - Google Patents [patents.google.com]
- 8. inmec-instruments.com [inmec-instruments.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. US5112407A - Process to prepare maltose powder - Google Patents [patents.google.com]
- 11. shodexhplc.com [shodexhplc.com]
- 12. shodex.com [shodex.com]
Technical Support Center: Endotoxin Removal from Maltose Hydrate Solutions for Injection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of endotoxins from maltose (B56501) hydrate (B1144303) solutions intended for injection.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the endotoxin (B1171834) removal process.
Activated Carbon Adsorption
Question: Why is the endotoxin removal efficiency low when using activated carbon?
Answer: Low endotoxin removal efficiency with activated carbon can be attributed to several factors:
-
Inadequate Carbon Concentration: The concentration of activated carbon is directly related to the available surface area for adsorption. If the concentration is too low, there may not be enough binding sites to effectively remove the endotoxins. It is recommended to start with a concentration of 0.1% to 1.0% (w/v) and optimize from there. In some cases, increasing the activated carbon concentration has been shown to improve endotoxin removal.[1]
-
Insufficient Contact Time: Adsorption is a time-dependent process. A short contact time may not allow for sufficient interaction between the endotoxin molecules and the activated carbon. A typical contact time is between 15 and 30 minutes, but this may need to be extended for highly contaminated or viscous solutions.[1]
-
Suboptimal pH: The pH of the maltose hydrate solution can influence the surface charge of both the endotoxin and the activated carbon, thereby affecting adsorption.
-
Presence of Competing Molecules: Other molecules in the solution can compete with endotoxins for binding sites on the activated carbon, reducing its effectiveness for endotoxin removal.
-
Improper Mixing: Inadequate agitation of the solution can lead to poor distribution of the activated carbon particles, resulting in inefficient contact with the endotoxins.
Question: How can I minimize maltose loss during activated carbon treatment?
Answer: Minimizing product loss is crucial. Here are some strategies to reduce maltose loss:
-
Optimize Carbon Concentration: While a higher concentration of activated carbon can improve endotoxin removal, it can also lead to increased adsorption of the maltose. It is important to determine the lowest effective concentration of activated carbon that achieves the desired level of endotoxin removal. Studies have shown that as activated carbon concentration increases, the loss of the target substance can also increase.[1]
-
Select the Appropriate Type of Activated Carbon: Different grades and types of activated carbon have varying pore sizes and surface properties. Selecting an activated carbon with a pore structure that favors the adsorption of larger endotoxin molecules over the smaller maltose molecules can help to minimize product loss.
-
Control Contact Time: Minimize the contact time to the shortest duration necessary for effective endotoxin removal. Prolonged exposure can lead to greater adsorption of maltose.
Ultrafiltration
Question: Why is the permeate flux rate low during the ultrafiltration of my this compound solution?
Answer: Low permeate flux is a common issue, especially with viscous solutions like concentrated this compound. The primary causes include:
-
High Viscosity of the Solution: Concentrated sugar solutions are inherently viscous, which can significantly reduce the flow rate through the ultrafiltration membrane.[2]
-
Concentration Polarization: The accumulation of rejected solutes (endotoxins and maltose) at the membrane surface forms a boundary layer that impedes the flow of the permeate.
-
Membrane Fouling: The adsorption of molecules onto the membrane surface and within its pores can cause fouling, leading to a decline in flux over time.
To address this, consider the following:
-
Dilution of the Feed Solution: If possible, diluting the this compound solution can reduce its viscosity and improve the flux rate. However, this will require subsequent concentration steps.
-
Optimization of Operating Parameters: Increasing the transmembrane pressure (within the membrane's operating limits) and/or the cross-flow velocity can help to reduce concentration polarization and fouling.
-
Pre-treatment of the Solution: A pre-filtration step to remove any larger particulates can help to reduce membrane fouling.
Question: How can I improve endotoxin removal efficiency with ultrafiltration?
Answer: If you are experiencing inadequate endotoxin removal, consider these points:
-
Membrane Molecular Weight Cut-Off (MWCO): Ensure the MWCO of the membrane is appropriate. Endotoxin monomers have a molecular weight of 10-20 kDa, but they often form larger aggregates.[2] A membrane with a 10 kDa MWCO is often effective for removing endotoxins from water for injection (WFI).[2] For solutions containing small molecules like maltose, a 6 kDa MWCO has been shown to achieve a greater than 6-log reduction in endotoxin concentration.[3]
-
Endotoxin Aggregation State: The state of endotoxin aggregation can influence removal efficiency. The presence of divalent cations can promote the formation of larger aggregates, which are more easily removed by ultrafiltration.[4]
-
Membrane Material: Some ultrafiltration membranes have charged surfaces that can enhance endotoxin removal through electrostatic interactions in addition to size exclusion.[5]
Ion-Exchange Chromatography
Question: What could be causing poor endotoxin removal with my anion-exchange column?
Answer: Ineffective endotoxin removal using anion-exchange chromatography can stem from several issues:
-
Incorrect Buffer pH and Ionic Strength: Endotoxins are negatively charged at a pH above 2.[4] The buffer pH should be selected to ensure that the endotoxins are charged and will bind to the positively charged resin. High ionic strength buffers can interfere with the electrostatic interactions between the endotoxins and the resin, leading to reduced binding.
-
Column Overloading: Exceeding the binding capacity of the column with either endotoxins or other negatively charged impurities will result in endotoxins passing through in the flow-through.
-
Flow Rate: A flow rate that is too high may not allow for sufficient residence time for the endotoxins to bind to the resin.
-
Presence of Competing Molecules: Other negatively charged molecules in the this compound solution can compete with endotoxins for binding sites on the anion-exchange resin.
Question: How can I prevent the loss of maltose when using ion-exchange chromatography?
Answer: While maltose is a neutral molecule and should not bind to an anion-exchange resin, some loss may occur due to non-specific adsorption or entrapment within the column matrix. To minimize this:
-
Proper Column Packing: Ensure the column is packed correctly to avoid channeling and dead volumes where the solution can be trapped.
-
Optimize Washing Steps: After loading the sample, wash the column with a suitable buffer to recover any non-bound maltose before eluting the bound endotoxins (if regeneration is intended).
-
Select the Appropriate Resin: Choose a resin with a pore size that allows for easy passage of the maltose molecules while still providing sufficient surface area for endotoxin binding.
LAL Testing
Question: My LAL test results are showing inhibition. What could be the cause and how do I resolve it?
Answer: Inhibition in the Limulus Amebocyte Lysate (LAL) assay leads to an underestimation of endotoxin levels. Common causes include:
-
Incorrect Sample pH: The optimal pH for the LAL reaction is between 6.0 and 8.0.[6] If your this compound solution is outside this range, it can inhibit the enzymatic cascade. You can adjust the pH with endotoxin-free HCl or NaOH.[6]
-
High Ionic Strength: High salt concentrations in the sample can interfere with the LAL reaction.
-
Presence of Chelating Agents: Substances that chelate divalent cations can inhibit the LAL enzymes.
-
Matrix Effects from Maltose: High concentrations of sugars can sometimes interfere with the assay.
To overcome inhibition, the most common and effective strategy is to dilute the sample with LAL Reagent Water.[6] This reduces the concentration of the interfering substance to a level that no longer affects the test. It is crucial to determine the Maximum Valid Dilution (MVD) for your product.
Question: I am observing enhancement in my LAL test. What does this mean and what can I do?
Answer: Enhancement results in an overestimation of the endotoxin concentration. A primary cause of enhancement is the presence of (1→3)-β-D-glucans, which can be present in materials derived from cellulose (B213188) and can activate the LAL cascade through an alternative pathway.[7]
To address enhancement:
-
Use a Glucan-Specific Lysate: Employ an LAL reagent that is insensitive to glucans. These reagents often contain a blocking agent.
-
Sample Dilution: As with inhibition, diluting the sample can often mitigate enhancement effects.
FAQs
Q1: What are the most common methods for removing endotoxins from this compound solutions for injection?
A1: The most common methods include activated carbon adsorption for its ability to bind endotoxins, ultrafiltration for size-based separation, and ion-exchange chromatography which utilizes the negative charge of endotoxins for separation.[4][8]
Q2: What is the acceptable endotoxin limit for parenteral drugs?
A2: The United States Pharmacopeia (USP) sets the endotoxin limit for most parenteral drugs at 5 Endotoxin Units (EU) per kilogram of body weight per hour.
Q3: How can I validate my endotoxin removal process?
A3: Validation of an endotoxin removal process typically involves spiking the this compound solution with a known amount of endotoxin and then demonstrating that the process can consistently reduce the endotoxin level by at least 3 logs.
Q4: Can high viscosity of the maltose solution affect the accuracy of the LAL test?
A4: Yes, high viscosity can interfere with the proper mixing of the sample with the LAL reagent, potentially leading to inaccurate results. Diluting the sample is the recommended approach to reduce viscosity and minimize interference.
Q5: Should I be concerned about endotoxin contamination from the raw materials used to produce this compound?
A5: Absolutely. Raw materials, water, and the manufacturing environment are all potential sources of endotoxin contamination. It is essential to have a robust quality control program for all incoming materials and to monitor the entire production process.[9]
Data Presentation
Table 1: Comparison of Endotoxin Removal Methods
| Method | Principle of Removal | Endotoxin Removal Efficiency | Maltose Recovery | Key Considerations |
| Activated Carbon Adsorption | Adsorption | Up to 93.5% with 1% activated carbon after 1-hour stirring.[4] | Can be variable; potential for maltose loss through adsorption.[1] | Requires optimization of carbon concentration and contact time; potential for fine carbon particles in the final product. |
| Ultrafiltration | Size Exclusion | Can achieve >6-log reduction with a 6 kDa MWCO membrane.[3] | Generally high, as maltose is a small molecule that should pass through the membrane. | Can be challenging for highly viscous solutions; potential for membrane fouling.[2] |
| Ion-Exchange Chromatography | Electrostatic Interaction | Can achieve >3-log reduction.[2] | Typically high for neutral molecules like maltose. | Requires careful control of buffer pH and ionic strength; potential for column fouling. |
Experimental Protocols
Protocol 1: Endotoxin Removal using Activated Carbon
Objective: To reduce the endotoxin level in a this compound solution using powdered activated carbon (PAC).
Materials:
-
This compound solution
-
Powdered Activated Carbon (endotoxin-free grade)
-
Endotoxin-free water for injection (WFI)
-
Sterile, depyrogenated glassware and magnetic stirrer
-
0.22 µm sterile filter (low protein binding)
-
LAL assay kit
Procedure:
-
Prepare a stock solution of the this compound in WFI at the desired concentration.
-
Determine the initial endotoxin concentration of the solution using the LAL assay.
-
In a sterile, depyrogenated beaker, add the this compound solution and a magnetic stir bar.
-
While stirring, add the desired concentration of PAC (e.g., 0.1% w/v).
-
Stir the suspension at a controlled temperature (e.g., 25°C) for a defined period (e.g., 30 minutes).
-
After the contact time, remove the activated carbon by filtration through a 0.22 µm sterile filter.
-
Collect the filtrate and measure the final endotoxin concentration using the LAL assay.
-
Measure the maltose concentration to determine the recovery rate.
-
Repeat the procedure with varying PAC concentrations and contact times to optimize the process.
Protocol 2: Endotoxin Removal using Ultrafiltration
Objective: To remove endotoxins from a this compound solution using a tangential flow filtration (TFF) system.
Materials:
-
This compound solution
-
Tangential Flow Filtration (TFF) system
-
Ultrafiltration membrane cassette (e.g., 10 kDa MWCO, polysulfone)
-
Endotoxin-free WFI
-
LAL assay kit
Procedure:
-
Assemble the TFF system with the ultrafiltration membrane cassette according to the manufacturer's instructions.
-
Sanitize and flush the system with endotoxin-free WFI until the permeate is free of detectable endotoxins.
-
Prepare the this compound solution and determine its initial endotoxin concentration.
-
Transfer the this compound solution to the TFF system's reservoir.
-
Set the operating parameters (transmembrane pressure, cross-flow rate) as recommended for the membrane and solution viscosity.
-
Begin the filtration process, collecting the permeate.
-
Monitor the permeate flux and endotoxin levels at regular intervals.
-
Continue the process until the desired volume of permeate is collected or the endotoxin level in the retentate reaches the target.
-
Measure the final endotoxin concentration in the permeate and the maltose concentration to calculate recovery.
Protocol 3: Endotoxin Removal using Anion-Exchange Chromatography
Objective: To depyrogenate a this compound solution using a strong anion-exchange membrane adsorber.
Materials:
-
This compound solution
-
Anion-exchange membrane adsorber (e.g., quaternary ammonium-based)
-
Endotoxin-free equilibration buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Endotoxin-free regeneration solution (e.g., 1 M NaOH)
-
Peristaltic pump and sterile tubing
-
LAL assay kit
Procedure:
-
Equilibrate the anion-exchange membrane adsorber with the equilibration buffer at a defined flow rate until the pH and conductivity of the outlet stream match the buffer.
-
Prepare the this compound solution and adjust the pH to be compatible with the binding conditions if necessary. Determine the initial endotoxin concentration.
-
Load the this compound solution onto the equilibrated membrane adsorber at a controlled flow rate (e.g., 1-2 drops/s for highly viscous solutions).[8]
-
Collect the flow-through fraction, which should contain the purified this compound.
-
After loading, wash the membrane with the equilibration buffer to recover any remaining maltose.
-
Measure the endotoxin concentration in the collected flow-through and wash fractions.
-
Determine the maltose concentration in the collected fractions to calculate the overall recovery.
-
Regenerate the membrane adsorber using the regeneration solution as per the manufacturer's instructions.
Mandatory Visualization
References
- 1. asianpubs.org [asianpubs.org]
- 2. pharmtech.com [pharmtech.com]
- 3. Overcoming sample interference in the LAL assay | FUJIFILM Wako [wakopyrostar.com]
- 4. sinobiological.com [sinobiological.com]
- 5. biomerieux.com [biomerieux.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. How to Avoid Common Mistakes with LAL Assay |PTROSTAR [wakopyrostar.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Hemoglobin Solutions with Maltose for Long-Term Storage
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with maltose-stabilized hemoglobin solutions for long-term storage.
Frequently Asked Questions (FAQs)
Q1: Why is maltose (B56501) used to stabilize hemoglobin solutions for long-term storage?
A1: Maltose is a disaccharide that acts as a lyoprotectant and stabilizer for hemoglobin. It is effective in preserving the native structure and function of hemoglobin, particularly during drying processes like freeze-drying and spray-drying.[1][2] In solid-state formulations, 30% maltose has been shown to prevent significant denaturation and methemoglobin formation for up to two years at room temperature.[1][2][3] The stabilizing effect is attributed to the "preferential hydration" hypothesis, where sugars entrap residual water at the protein interface, preserving its native solvation.[1] Maltose is also a cost-effective alternative to other stabilizers like trehalose.[1]
Q2: What is the optimal concentration of maltose for stabilizing hemoglobin solutions?
A2: A concentration of 30% (w/v) maltose has been shown to be effective for long-term stabilization of both bovine and porcine hemoglobin in dried forms.[1][2][3] This concentration helps maintain hemoglobin in its native, non-aggregated state after rehydration.[1][2] For liquid solutions, while specific optimization may be required, this concentration serves as a good starting point.
Q3: What are the signs of instability in my maltose-stabilized hemoglobin solution?
A3: Signs of instability include a color change from red to brown, which indicates the formation of methemoglobin (the oxidized form of hemoglobin that cannot bind oxygen).[1][2][4] Other indicators are the presence of precipitates or aggregates, which can be visually inspected or measured using techniques like Dynamic Light Scattering (DLS).[1][2][5] An increase in the hydrodynamic diameter of the hemoglobin molecules is a quantitative sign of aggregation.[1][2]
Q4: Can I store maltose-stabilized hemoglobin solutions at room temperature?
A4: Solid-state (freeze-dried or spray-dried) hemoglobin formulations with 30% maltose have demonstrated good stability for up to two years at room temperature (20±5 °C) when protected from moisture and light.[1][2] For liquid solutions, storage at lower temperatures, such as 4°C or -20°C, is generally recommended to slow down degradation processes like oxidation.[6][7] Attempts to store liquid hemoglobin at room temperature without alterations have been largely unsuccessful.[6][8]
Q5: How does the drying method affect the stability of maltose-stabilized hemoglobin?
A5: Both freeze-drying and spray-drying can be used to produce stable solid-state hemoglobin formulations with maltose. However, studies have shown that freeze-drying in the presence of maltose results in lower levels of methemoglobin formation compared to spray-drying.[1][2] Therefore, for optimal stability, freeze-drying may be the preferred method.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Solution turns brown | Oxidation of hemoglobin to methemoglobin.[1][2] | - Ensure storage conditions are appropriate (low temperature, protected from light).[6][7] - For dried formulations, ensure they are protected from moisture.[1][2] - Consider deoxygenating the solution before storage.[8] - Verify the concentration of maltose is sufficient (e.g., 30% w/v).[1][2][3] |
| Precipitate or aggregates form | Hemoglobin denaturation and aggregation.[1][2][5][9] | - Confirm the maltose concentration is optimal. - Analyze the size distribution of hemoglobin particles using Dynamic Light Scattering (DLS) to quantify aggregation.[1][2] - Review the purification process to ensure removal of any contaminants that could promote aggregation. |
| Low oxygen-carrying capacity after rehydration/storage | High levels of methemoglobin.[4][10] | - Quantify methemoglobin levels using UV-Vis spectrophotometry.[1][2] - Optimize the drying process (prefer freeze-drying over spray-drying) to minimize initial oxidation.[1][2] - For liquid storage, minimize headspace oxygen in the storage container. |
| Inconsistent results between batches | Variability in hemoglobin isolation and purification, or in the preparation of the maltose-hemoglobin solution. | - Standardize the protocol for hemoglobin isolation and purification.[1] - Ensure accurate and consistent preparation of the 30% maltose solution. - Perform quality control checks (e.g., UV-Vis spectra, DLS) on each batch before long-term storage.[1][2] |
Quantitative Data Summary
Table 1: Effect of Maltose on the Hydrodynamic Diameter of Rehydrated Hemoglobin After Two-Year Storage
| Hemoglobin Type | Drying Method | With 30% Maltose (nm) | Without Maltose (nm) |
| Porcine | Freeze-drying | 6.19 ± 1.41 | 200-500 (agglomerates) |
| Porcine | Spray-drying | 6.97 ± 1.49 | 200-500 (agglomerates) |
| Bovine | Freeze-drying | 6.06 ± 1.32 | 200-500 (agglomerates) |
| Bovine | Spray-drying | 6.10 ± 1.40 | 200-500 (agglomerates) |
| Data sourced from Drvenica et al. (2019).[1][2] |
Table 2: Methemoglobin Formation in Dried Hemoglobin with and without Maltose
| Drying Method | With 30% Maltose | Without Maltose |
| Freeze-drying | No significant methemoglobin formation | Substantial oxidation to methemoglobin |
| Spray-drying | Increased level of methemoglobin detected | Substantial oxidation to methemoglobin |
| Qualitative summary based on UV-Vis spectrophotometry from Drvenica et al. (2019).[1][2] |
Experimental Protocols
1. Hemoglobin Isolation and Purification
This protocol is based on the methodology described by Kostić et al. and utilized by Drvenica et al.[1]
-
Blood Collection: Obtain bovine or porcine blood from a slaughterhouse. Collect, transport, and handle the blood according to established protocols to maintain aseptic conditions.
-
Hemoglobin Isolation: Isolate hemoglobin using a gradual hypotonic hemolysis process.
-
Partial Purification: Partially purify the hemolysates via tangential ultrafiltration through filters with a pore size of 0.2 µm and 100 kDa.
-
Concentration Determination: Determine the hemoglobin concentration using the cyanmethemoglobin method. Adjust the concentration to a desired level (e.g., 10 g/L).
2. Preparation of Maltose-Stabilized Hemoglobin Solution
-
Dissolve maltose monohydrate in the purified hemoglobin solution to a final concentration of 30% (w/v).
3. Freeze-Drying Protocol
-
Freezing: Dispense the maltose-hemoglobin solution into Petri dishes and cool to -70°C.
-
Primary Drying: Transfer the frozen samples to a freeze-drying apparatus. Conduct primary drying with a shelf temperature of -60°C for 24 hours, followed by -65°C for 2 hours.
-
Storage: Store the resulting dried powder in a desiccator, protected from moisture and light at room temperature.[2]
4. Analytical Techniques for Stability Assessment
-
UV-Vis Spectrophotometry:
-
Dynamic Light Scattering (DLS):
-
Dissolve the solid hemoglobin forms in 0.22 µm filtered PBS.
-
Centrifuge the solution for 10 minutes at 800g at 4°C.
-
Analyze the supernatant using a DLS instrument to determine the size distribution of the hemoglobin particles.[1] An increase in the average hydrodynamic diameter indicates aggregation.
-
Visualizations
Caption: Experimental workflow for preparing and analyzing maltose-stabilized hemoglobin.
Caption: Troubleshooting logic for unstable maltose-stabilized hemoglobin solutions.
References
- 1. Secure Verification [dais.sanu.ac.rs]
- 2. researchgate.net [researchgate.net]
- 3. Secure Verification [dais.sanu.ac.rs]
- 4. Methemoglobin - Wikipedia [en.wikipedia.org]
- 5. Aggregation and crystallization of hemoglobins A, S, and C. Probable formation of different nuclei for gelation and crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of hemoglobin solution during extended storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of methemoglobin formation during the storage of various hemoglobin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US5929031A - Storage stable hemoglobin solutions - Google Patents [patents.google.com]
- 9. Aggregation of Normal and Sickle Hemoglobin in High Concentration Phosphate Buffer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methemoglobinemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Maltose Hydrate vs. Trehalose: A Comparative Analysis of Cryoprotectant Efficacy
For researchers, scientists, and drug development professionals navigating the complexities of cryopreservation, the choice of a suitable cryoprotectant is paramount to maintaining the viability and functionality of biological materials. This guide provides an objective comparison of two disaccharide cryoprotectants, maltose (B56501) hydrate (B1144303) and trehalose (B1683222), summarizing their performance based on experimental data.
This analysis delves into the critical parameters of cell viability, protein stability, and ice crystallization inhibition. Detailed experimental protocols for key assays are provided to enable researchers to replicate and validate these findings.
At a Glance: Maltose vs. Trehalose
| Feature | Maltose Hydrate | Trehalose |
| Primary Cryoprotective Mechanism | Vitrification, Water Replacement | Vitrification, Water Replacement |
| Cell Viability | Generally lower than trehalose | Generally higher than maltose |
| Protein Stability | Offers protection, but generally less effective than trehalose | Superior protection against denaturation and aggregation |
| Ice Crystallization Inhibition | Moderate | Strong |
| Glass Transition Temperature (Tg) | Lower than trehalose | Higher than maltose, leading to a more stable glassy state |
Performance Data: A Quantitative Comparison
Cell Viability
The efficacy of a cryoprotectant is most critically assessed by the post-thaw viability of cells. Trehalose has consistently demonstrated superior performance in preserving various cell types compared to maltose.
| Cell Type | Cryoprotectant | Concentration | Post-Thaw Viability (%) | Reference |
| Mouse Spermatogonial Stem Cells | Maltose | 50 mM (in 10% DMSO) | Lower than trehalose | [1] |
| Mouse Spermatogonial Stem Cells | Trehalose | 50 mM (in 10% DMSO) | ~90% | [1] |
| Human Embryonic Kidney (HEK) Cells | Trehalose | 1.3 M | 36% | [2] |
Note: Data for direct comparison of maltose and trehalose on the same cell line under identical conditions is limited in the reviewed literature. The data presented for HEK cells with trehalose provides a benchmark for its efficacy.
Protein Stability
The ability to prevent protein denaturation and aggregation during freeze-thaw cycles is another crucial function of cryoprotectants. Differential Scanning Calorimetry (DSC) is often employed to assess the thermal stability of proteins in the presence of these sugars. A higher denaturation enthalpy (ΔH) indicates greater protein stability.
One study on washed beef meat provides a direct comparison of the cryoprotective effects of maltose and trehalose on myofibrillar proteins.[3][4]
| Protein | Cryoprotectant (10% w/w) | Denaturation Enthalpy (ΔH) (J/g) |
| Myosin | Control (no sugar) | 1.63 |
| Myosin | Maltose | 2.15 |
| Myosin | Trehalose | 2.43 |
| Actin | Control (no sugar) | 0.45 |
| Actin | Maltose | 0.58 |
| Actin | Trehalose | 0.65 |
These results clearly indicate that trehalose provides a greater cryoprotective effect on both myosin and actin, as evidenced by the higher denaturation enthalpies.[3][4]
Ice Crystal Growth Inhibition
The formation and growth of ice crystals is a primary cause of cellular damage during cryopreservation. The ability of a cryoprotectant to inhibit this process is therefore a key indicator of its effectiveness.
| Disaccharide | Concentration (wt%) | Ice Crystal Growth Rate (relative to control) | Reference |
| Maltose | 35 | Marginally inhibited | [5] |
| Sucrose | 35 | Weaker inhibition than trehalose | [5] |
| Trehalose | 35 | Greatest inhibition | [5] |
| Trehalose | 41.7 | 25% of the rate at 20.8 wt% | [6][7] |
Trehalose has been shown to be more effective at inhibiting the growth of ice crystals compared to both maltose and sucrose.[5][6][7] This is attributed to its stronger interaction with water molecules, which disrupts the formation of the ice crystal lattice.[8]
Mechanisms of Cryoprotection
The cryoprotective properties of both maltose and trehalose are primarily attributed to two key mechanisms: the water replacement hypothesis and vitrification .
Water Replacement Hypothesis
During freezing, as water crystallizes, the concentration of solutes increases, which can be damaging to cellular structures. Disaccharides like maltose and trehalose can replace the water molecules that normally hydrate and stabilize proteins and membranes. They form hydrogen bonds with these biological structures, maintaining their native conformation in the absence of sufficient water. Trehalose is believed to be more effective in this role due to its unique molecular structure and greater hydration capacity.[1][9]
Water Replacement Mechanism.
Vitrification
Vitrification is the process of solidification into a glass-like, amorphous state without the formation of damaging ice crystals. Both maltose and trehalose can form a glassy matrix at low temperatures, effectively entrapping and protecting biological materials. Trehalose has a higher glass transition temperature (Tg) than maltose, meaning it forms a stable glass at a higher temperature, which is advantageous for cryopreservation.[8] A higher Tg indicates a more stable amorphous state, further reducing the risk of ice crystal formation and growth during storage and rewarming.
Vitrification Process.
Experimental Protocols
Cell Cryopreservation and Viability Assessment
This protocol provides a general framework for cryopreserving adherent cells with disaccharides and assessing their post-thaw viability.
Cell Cryopreservation Workflow.
1. Cell Preparation:
-
Culture cells to the desired confluency.
-
Detach adherent cells using trypsin-EDTA.
-
Centrifuge the cell suspension and discard the supernatant.
-
Wash the cell pellet with phosphate-buffered saline (PBS) and centrifuge again.
2. Cryopreservation:
-
Resuspend the cell pellet in the cryopreservation medium containing the desired concentration of this compound or trehalose (e.g., 0.1 M to 0.5 M in cell culture medium).
-
Aliquot the cell suspension into cryovials.
-
Place the cryovials in a controlled-rate freezing container (e.g., "Mr. Frosty") and store at -80°C overnight to achieve a cooling rate of approximately -1°C/minute.
-
Transfer the cryovials to a liquid nitrogen tank for long-term storage.
3. Thawing:
-
Rapidly thaw the cryovials in a 37°C water bath.
-
Transfer the cell suspension to a centrifuge tube containing pre-warmed culture medium.
-
Centrifuge to pellet the cells and remove the cryoprotectant-containing medium.
-
Resuspend the cells in fresh culture medium.
4. Viability Assessment (Trypan Blue Exclusion):
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells.
Protein Stability Assessment by Differential Scanning Calorimetry (DSC)
This protocol outlines the use of DSC to determine the denaturation enthalpy of a protein in the presence of cryoprotectants.
1. Sample Preparation:
-
Prepare a stock solution of the protein of interest in a suitable buffer.
-
Prepare stock solutions of this compound and trehalose in the same buffer.
-
Prepare the final samples by mixing the protein solution with the sugar solutions to achieve the desired final concentrations. A control sample with only the protein in buffer should also be prepared.
2. DSC Analysis:
-
Load the sample and a reference (buffer with the corresponding sugar concentration) into the DSC pans.
-
Equilibrate the system at a low temperature (e.g., 20°C).
-
Heat the sample at a constant rate (e.g., 1°C/min) to a temperature that ensures complete protein unfolding (e.g., 100°C).
-
Record the heat flow as a function of temperature.
3. Data Analysis:
-
The resulting thermogram will show an endothermic peak corresponding to protein denaturation.
-
Integrate the area under the peak to determine the denaturation enthalpy (ΔH). A higher ΔH value indicates greater protein stability.
Ice Recrystallization Inhibition (IRI) Assay
The splat-cooling assay is a common method to visually assess the ability of a substance to inhibit the growth of ice crystals.[10][11]
1. Sample Preparation:
-
Prepare solutions of this compound and trehalose at the desired concentrations in deionized water or a buffer.
2. Splat Cooling:
-
Place a small droplet (e.g., 5 µL) of the sample solution onto a clean glass coverslip.
-
Drop the coverslip, sample side down, onto a polished metal block pre-cooled with liquid nitrogen. This rapid cooling creates a thin, frozen film with small ice crystals.
3. Annealing:
-
Transfer the frozen sample to a cryostage maintained at a specific sub-zero temperature (e.g., -6°C) for a set period (e.g., 30 minutes). During this annealing period, larger ice crystals will grow at the expense of smaller ones (recrystallization).
4. Imaging and Analysis:
-
After annealing, view the sample under a light microscope equipped with a cold stage.
-
Capture images of the ice crystals.
-
Analyze the images using software (e.g., ImageJ) to measure the average size of the ice crystals.
-
A smaller average crystal size indicates a stronger IRI activity of the tested compound.
Conclusion
The experimental data strongly suggests that trehalose is a more effective cryoprotectant than this compound across key performance indicators. Its superior ability to maintain cell viability, stabilize proteins, and inhibit ice crystal growth makes it a preferred choice for a wide range of cryopreservation applications. The higher glass transition temperature of trehalose contributes to the formation of a more stable glassy state, further enhancing its protective capabilities. While maltose does offer some cryoprotective benefits, its performance is generally inferior to that of trehalose. Researchers and drug development professionals should consider these findings when selecting a disaccharide cryoprotectant for their specific needs.
References
- 1. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. didatticagelato.it [didatticagelato.it]
- 8. Effect of trehalose on protein structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Use of Ice Recrystallization Inhibition Assays to Screen for Compounds That Inhibit Ice Recrystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of Ice Recrystallization Inhibition Assays to Screen for Compounds That Inhibit Ice Recrystallization | Springer Nature Experiments [experiments.springernature.com]
Maltose Hydrate vs. Sucrose: A Comparative Guide to Protein Stabilization in Formulations
For Researchers, Scientists, and Drug Development Professionals
The long-term stability of therapeutic proteins in pharmaceutical formulations is a critical factor in drug development. Excipients are commonly added to prevent degradation and aggregation. Among these, disaccharides like maltose (B56501) hydrate (B1144303) and sucrose (B13894) are frequently employed. This guide provides an objective comparison of the performance of maltose hydrate and sucrose as protein stabilizers, supported by experimental data, to aid in the rational selection of excipients for biologic formulations.
Executive Summary
Both maltose and sucrose are effective at protecting proteins from degradation during stresses such as freeze-thawing and lyophilization. However, their performance can diverge significantly during long-term storage, with sucrose generally providing superior stability for the model protein lactate (B86563) dehydrogenase (LDH). While both sugars operate through similar stabilization mechanisms, including the formation of a glassy matrix and preferential exclusion, subtle differences in their physicochemical properties can lead to different stability outcomes. Sucrose is a widely used and studied stabilizer for a variety of proteins, including monoclonal antibodies (mAbs). Maltose, a reducing sugar, has been observed to lead to product browning and destabilization during storage, a critical consideration for formulation development.
Comparative Performance Data
The following tables summarize quantitative data from a key study comparing the stabilizing effects of maltose and sucrose on lactate dehydrogenase (LDH) during freeze-drying and subsequent storage.
Table 1: Effect of Maltose and Sucrose on the Enzymatic Activity of LDH After Freeze-Thawing and Freeze-Drying
| Stabilizer | Process | Remaining Activity (%) |
| Maltose | Freeze-Thawing | 95.2 ± 2.1 |
| Freeze-Drying | 93.8 ± 2.5 | |
| Sucrose | Freeze-Thawing | 96.1 ± 1.8 |
| Freeze-Drying | 94.5 ± 2.0 | |
| None (Control) | Freeze-Thawing | 65.3 ± 3.5 |
| Freeze-Drying | 28.7 ± 4.1 |
Data adapted from Kawai, K., & Suzuki, T. (2007). Stabilizing effect of four types of disaccharide on the enzymatic activity of freeze-dried lactate dehydrogenase: step by step evaluation from freezing to storage. Pharmaceutical research, 24(10), 1883–1890.
Table 2: Storage Stability of Freeze-Dried LDH with Maltose and Sucrose at Different Temperatures (Remaining Activity % after 90 days)
| Stabilizer | Storage Temp. | Remaining Activity (%) | Observations |
| Maltose | 20°C | 75.4 ± 3.3 | Slight browning |
| 40°C | 45.1 ± 4.0 | Significant browning | |
| 60°C | 15.8 ± 2.9 | Severe browning | |
| Sucrose | 20°C | 90.5 ± 2.5 | No browning |
| 40°C | 85.2 ± 3.1 | No browning | |
| 60°C | 68.7 ± 3.8 | No browning |
Data adapted from Kawai, K., & Suzuki, T. (2007). As noted in the study, maltose and another reducing sugar, lactose, led to significant destabilization and browning during storage, particularly at elevated temperatures.
Table 3: Glass Transition Temperatures (Tg) of Freeze-Dried Formulations
| Formulation | Tg (°C) |
| LDH + Maltose | 78.5 |
| LDH + Sucrose | 62.1 |
Data adapted from Kawai, K., & Suzuki, T. (2007). A higher Tg is generally associated with better stability in the amorphous solid state, as it indicates reduced molecular mobility.
Mechanisms of Protein Stabilization
Both maltose and sucrose stabilize proteins through several key mechanisms, primarily in the solid state after lyophilization.
-
Vitrification: Both sugars can form a rigid, amorphous glassy matrix upon freeze-drying. This glassy state entraps the protein molecules, restricting their mobility and thereby preventing unfolding and aggregation. A higher glass transition temperature (Tg) is indicative of a more stable glassy matrix.
-
Water Replacement Hypothesis: During the drying process, water molecules that form a hydration shell around the protein are removed. Sugars can replace these water molecules, forming hydrogen bonds with the protein and maintaining its native conformation in the dried state.
-
Preferential Exclusion: In solution, sugars are preferentially excluded from the protein surface. This phenomenon increases the chemical potential of the protein, making the unfolded state, which has a larger surface area, thermodynamically less favorable. This drives the equilibrium towards the more compact, native state.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of maltose and sucrose as protein stabilizers.
Preparation of Protein Formulations and Freeze-Drying
-
Protein Solution Preparation: A stock solution of the model protein (e.g., Lactate Dehydrogenase from rabbit muscle) is prepared in a suitable buffer (e.g., 10 mM sodium phosphate (B84403) buffer, pH 7.4). The protein concentration is determined spectrophotometrically.
-
Formulation with Disaccharides: Stock solutions of maltose monohydrate and sucrose are prepared in the same buffer. The protein solution is then mixed with the disaccharide solutions to achieve the desired final concentrations of protein and sugar (e.g., 10 mg/mL protein and 100 mg/mL disaccharide).
-
Freeze-Thaw Cycle: An aliquot of each formulation is subjected to a freeze-thaw cycle by freezing in liquid nitrogen for at least 1 minute, followed by thawing in a water bath at 25°C.
-
Lyophilization: Aliquots of the formulations are placed in vials and loaded into a freeze-dryer. The samples are frozen to a low temperature (e.g., -40°C) and then subjected to primary drying under vacuum to sublimate the ice, followed by a secondary drying step at a higher temperature (e.g., 25°C) to remove residual water.
Enzymatic Activity Assay (for LDH)
-
Reconstitution: The freeze-dried protein samples are reconstituted with a specific volume of purified water to the initial protein concentration.
-
Assay Principle: The enzymatic activity of LDH is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ in the presence of pyruvate.
-
Procedure: A reaction mixture is prepared containing sodium phosphate buffer, sodium pyruvate, and NADH. The reconstituted enzyme solution is added to initiate the reaction, and the change in absorbance at 340 nm is measured over time using a spectrophotometer. The rate of decrease in absorbance is proportional to the LDH activity.
Storage Stability Study
-
Sample Storage: Vials of the freeze-dried formulations are stored at various controlled temperatures (e.g., 20°C, 40°C, and 60°C) for a defined period (e.g., 90 days).
-
Analysis: At specified time points, vials are removed from storage. The physical appearance of the cake is observed (e.g., for color changes like browning). The samples are then reconstituted, and the remaining protein activity or the extent of aggregation is measured using appropriate analytical techniques (e.g., enzymatic assay for LDH, size-exclusion chromatography for monoclonal antibodies).
Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A small amount of the freeze-dried powder is hermetically sealed in an aluminum pan.
-
Thermal Analysis: The sample is subjected to a controlled temperature program in a DSC instrument. This typically involves cooling the sample to a low temperature and then heating it at a constant rate.
-
Data Analysis: The heat flow to or from the sample is measured as a function of temperature. The glass transition temperature (Tg) is determined as a midpoint of the change in the heat capacity as the sample transitions from a glassy to a rubbery state.
Visualizing the Experimental Workflow and Stabilization Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for comparing protein stabilizers and the key mechanisms of protein stabilization by disaccharides.
Conclusion
The choice between this compound and sucrose as a protein stabilizer requires careful consideration of the specific protein, the intended storage conditions, and the full lifecycle of the drug product. While both can provide protection during processing, the potential for maltose, as a reducing sugar, to cause browning and degradation during long-term storage is a significant drawback. Sucrose has a more extensive history of successful use in commercial formulations and, based on the available comparative data for LDH, demonstrates superior performance in maintaining protein stability over time. For these reasons, sucrose is often the preferred disaccharide stabilizer in biopharmaceutical formulations. Further studies directly comparing these two excipients with a wider range of therapeutic proteins, particularly monoclonal antibodies, would be beneficial to the field.
Validating the Purity of Maltose Hydrate: A Comparative Guide to HPLC and Spectroscopic Methods
For researchers, scientists, and drug development professionals, ensuring the purity of excipients like maltose (B56501) hydrate (B1144303) is a critical step in guaranteeing product quality, safety, and efficacy. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and spectroscopic methods for validating the purity of maltose hydrate, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach
HPLC is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture.[1] For this compound, HPLC offers high resolution and sensitivity, allowing for the accurate determination of maltose content and the detection of various impurities.
Experimental Protocol: HPLC-RI Method
This protocol outlines a typical HPLC method using a Refractive Index (RI) detector for the analysis of this compound.
-
System Preparation:
-
HPLC System: An isocratic HPLC system equipped with a refractive index detector.
-
Column: A column suitable for sugar analysis, such as an amino-based or a ligand-exchange column (e.g., L58 packing material as per USP-NF).[2][3]
-
Mobile Phase: A degassed mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v).[1]
-
Flow Rate: 1.0 - 2.0 mL/min.[1]
-
Column Temperature: Maintained at a constant temperature, typically between 30-40°C.
-
Detector Temperature: Maintained at a constant temperature, typically the same as the column.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve USP Maltose Monohydrate Reference Standard (RS) in water to obtain a known concentration (e.g., 10 mg/mL).[4][5]
-
Sample Solution: Accurately weigh and dissolve the this compound sample in water to achieve a similar concentration to the standard solution.
-
Resolution Solution: Prepare a solution containing maltose, glucose, and maltotriose (B133400) to verify the system's ability to separate these components.[5]
-
-
Chromatographic Analysis:
-
Inject equal volumes (e.g., 20 µL) of the standard, sample, and resolution solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas for the major peaks.
-
-
Data Analysis:
-
The retention time of the major peak in the sample chromatogram should correspond to that of the standard chromatogram.
-
Calculate the percentage of maltose in the sample using the peak areas obtained from the standard and sample solutions.
-
Alternative Detectors for HPLC
While RI detection is common, other detectors can be employed for enhanced sensitivity and specificity:
-
Evaporative Light Scattering Detector (ELSD) and Charged Aerosol Detector (CAD): These detectors are more sensitive than RI detectors and are not affected by the mobile phase composition, making them suitable for gradient elution methods.[6]
-
Mass Spectrometry (MS): HPLC coupled with MS provides the highest specificity and sensitivity, allowing for the definitive identification and quantification of impurities.[7]
Spectroscopy: A Rapid Screening Tool
Spectroscopic techniques offer a rapid and non-destructive approach for the analysis of this compound. These methods are often used for screening and qualitative analysis, but with proper calibration, they can also provide quantitative information.
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
This protocol describes the use of FTIR spectroscopy for the analysis of this compound.
-
System Preparation:
-
FTIR Spectrometer: An FTIR spectrometer equipped with an appropriate sampling accessory (e.g., Attenuated Total Reflectance - ATR).
-
-
Sample Preparation:
-
Place a small amount of the this compound powder directly on the ATR crystal.
-
-
Spectroscopic Analysis:
-
Data Analysis:
-
Compare the obtained spectrum with the spectrum of a known this compound standard.
-
The presence of unexpected peaks may indicate the presence of impurities.
-
For quantitative analysis, a calibration model can be developed using a set of standards with known concentrations of maltose and impurities.[8]
-
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of HPLC and spectroscopic methods for the purity validation of this compound.
| Parameter | HPLC with RI Detector | HPLC with ELSD/CAD | HPLC with MS Detector | FTIR Spectroscopy |
| Principle | Separation based on polarity, size, or charge, followed by detection of changes in refractive index. | Separation followed by nebulization, solvent evaporation, and light scattering detection of non-volatile analytes. | Separation followed by ionization and mass-to-charge ratio analysis. | Measurement of the absorption of infrared radiation by molecular vibrations. |
| Primary Use | Quantitative analysis, purity determination. | Quantitative analysis with higher sensitivity than RI. | Definitive identification and quantification of impurities. | Rapid screening, identification, and qualitative analysis. Can be quantitative with calibration. |
| Selectivity | Moderate to High | High | Very High | Moderate |
| Sensitivity | Moderate | High | Very High | Low to Moderate |
| Limit of Detection (LOD) | ~0.26 mg/mL[1] | Lower than RI | pg level[7] | Dependent on the analyte and calibration model. |
| Limit of Quantification (LOQ) | ~0.69 mg/mL[1] | Lower than RI | ng to pg level | Dependent on the analyte and calibration model. |
| Analysis Time | ~10-30 minutes per sample | ~10-30 minutes per sample | ~10-30 minutes per sample | < 5 minutes per sample |
| Sample Preparation | Requires dissolution in a suitable solvent. | Requires dissolution in a suitable solvent. | Requires dissolution in a suitable solvent. | Minimal to none. |
| Cost (Instrument) | Moderate | Moderate to High | High | Low to Moderate |
Common Impurities in this compound
The purity of this compound can be affected by the presence of various impurities, including:
-
Other Sugars: Glucose, fructose, sucrose, and maltotriose are common sugar impurities.[1][10]
-
Dextrin and Starch: These polysaccharides may be present as residual starting materials.[4][5]
-
Heavy Metals: Contamination from manufacturing equipment or raw materials.[4][5]
-
Residue on Ignition: Indicates the amount of inorganic impurities.[4][5]
Workflow for Purity Validation
The following diagram illustrates a typical workflow for validating the purity of this compound.
A typical workflow for the purity validation of this compound.
Conclusion
Both HPLC and spectroscopic methods play vital roles in ensuring the purity of this compound. HPLC, particularly with advanced detectors like ELSD, CAD, and MS, provides high-resolution separation and sensitive quantification, making it the gold standard for purity assessment. Spectroscopic techniques like FTIR offer a rapid and efficient means for initial screening and identification. The choice of method, or a combination thereof, will depend on the specific requirements of the analysis, including the need for quantitative accuracy, the types of impurities being investigated, and throughput considerations. For comprehensive quality control, a multi-faceted approach employing both chromatography and spectroscopy is often the most effective strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. shodex.com [shodex.com]
- 3. shodexhplc.com [shodexhplc.com]
- 4. Maltose [drugfuture.com]
- 5. newdruginfo.com [newdruginfo.com]
- 6. helixchrom.com [helixchrom.com]
- 7. researchgate.net [researchgate.net]
- 8. Rapid analysis of glucose, fructose, sucrose, and maltose in honeys from different geographic regions using fourier transform infrared spectroscopy and multivariate analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rapid quantitative determination of maltose and total sugars in sweet potato (Ipomoea batatas L. [Lam.]) varieties using HPTLC - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Maltose, Sucrose, and Trehalose on Lipid Bilayer Properties
An essential guide for researchers in biopreservation and drug delivery, this document provides an objective comparison of the effects of three common disaccharides—maltose, sucrose (B13894), and trehalose (B1683222)—on the structural and dynamic properties of lipid bilayers. The information presented is supported by experimental data to aid in the selection of appropriate excipients for formulation development.
Disaccharides are widely recognized for their ability to protect biological structures, including cell membranes, from environmental stress such as dehydration and freezing.[1][2] This protective capacity is largely attributed to their interaction with the lipid bilayers of cell membranes. The prevailing theories explaining these protective effects are the "water replacement hypothesis," where sugar molecules form hydrogen bonds with lipid headgroups, serving as a substitute for water, and the "vitrification hypothesis," where sugars form a glassy matrix that immobilizes and protects the membrane structure.[2][3] Understanding the nuanced differences in how maltose, sucrose, and trehalose interact with lipid membranes is crucial for optimizing their application in cryopreservation, anhydrobiosis, and the stabilization of liposomal drug delivery systems.
Comparative Effects on Lipid Bilayer Properties
The interaction of these disaccharides with lipid bilayers leads to significant changes in membrane characteristics, including hydration, phase transition temperature, and fluidity.
Hydration and Water Replacement:
Trehalose has demonstrated a superior capacity for reducing water activity in lipid bilayers compared to sucrose. In the presence of trehalose concentrations above 0.02 M, the water activity in dimyristoylphosphatidylcholine (B1235183) (DMPC) bilayers decreases by 60%.[4][5] In contrast, sucrose concentrations ten times higher result in only a 20% decrease.[4][5] Experimental data suggests that three trehalose molecules can replace up to 11 of the 14 water molecules associated with a single lipid molecule.[4][5] This replacement is achieved through a combination of altering the bulk water activity and direct, specific interactions with the phospholipid headgroups.[4][5] Conversely, four sucrose molecules are reported to displace only three water molecules per lipid.[4][5] Molecular dynamics simulations indicate that at a temperature of 325 K, all three sugars—trehalose, maltose, and glucose—directly interact with lipid headgroups via hydrogen bonds, replacing approximately 20-25% of the hydrogen-bonding sites typically occupied by water.[6][7][8]
Membrane Fluidity and Phase Transition:
Membrane fluidity is a critical parameter that influences the function of membrane-associated proteins and the overall integrity of the cell.[9] Disaccharides can modulate this property, particularly in response to temperature stress.[10] Molecular dynamics simulations have shown that trehalose, maltose, and glucose can all prevent the thermal disruption of lipid bilayers at high temperatures (475 K).[6][7][8] This protective effect is linked to an increased number of hydrogen bonds between the sugar and lipid headgroups.[6][7] For the disaccharides, this is primarily due to an increase in the number of sugar molecules that bridge three or more lipid molecules.[6][7]
Interaction with Lipid Headgroups:
The nature of the interaction between disaccharides and lipid headgroups varies. Fourier-transform infrared spectroscopy (FTIR) studies have indicated that trehalose binds to the carbonyl groups of the lipid molecules, whereas sucrose shows no such specific binding.[4][5] This specific interaction of trehalose is thought to be responsible for a decrease in the dipole potential of the membrane.[4][5] In contrast, sucrose has been observed to have a minimal effect on the dipole potential.[4][5] Some simulation studies suggest that sucrose may form more hydrogen bonds with phospholipid headgroups than trehalose, leading to a more effective cross-linking of the lipid bilayer and a subsequent increase in vesicle size.[11]
Quantitative Data Summary
| Parameter | Maltose | Sucrose | Trehalose | Key Findings & References |
| Water Replacement | Interacts with lipid headgroups, replacing water.[6][7] | Displaces ~3 water molecules per 4 sucrose molecules.[4][5] | Displaces ~11 water molecules per 3 trehalose molecules.[4][5] | Trehalose is significantly more effective at reducing water activity in the bilayer.[4][5] |
| Hydrogen Bonding | Forms H-bonds with lipid headgroups.[6][7] | Forms H-bonds with lipid headgroups; some studies suggest more extensive H-bonding than trehalose.[11] | Forms H-bonds with lipid headgroups, specifically with carbonyl groups.[4][5] | All three sugars interact directly with the bilayer via hydrogen bonds.[6][7] |
| Effect on Vesicle Size | Induces an increase in DMPC vesicle size.[11] | Causes the largest increase in DMPC vesicle size among the three.[11] | Induces an increase in DMPC vesicle size, but less than sucrose.[11] | The extent of vesicle size increase is correlated with the effectiveness of sugar-lipid cross-linking.[11] |
| Membrane Protection at High Temperature | Prevents thermal disruption of the bilayer.[6][7] | Prevents thermal disruption of the bilayer.[12] | Prevents thermal disruption of the bilayer.[3][6][7] | All three sugars stabilize the membrane at elevated temperatures by increasing sugar-headgroup hydrogen bonds.[6][7] |
| Effect on Dipole Potential | Not explicitly detailed in the provided results. | No significant effect on dipole potential.[4][5] | Decreases dipole potential from ~480 mV to ~425 mV in lipid monolayers.[4][5] | Trehalose's specific binding to carbonyl groups is linked to the observed decrease in dipole potential.[4][5] |
| Phase Separation | Does not significantly disrupt lipid domain organization.[12] | Strongly destabilizes phase separation, leading to uniformly mixed membranes.[12] | Strongly destabilizes phase separation, leading to uniformly mixed membranes.[12] | Non-reducing sugars (sucrose, trehalose) are more effective at mixing lipid domains than reducing sugars (maltose).[12] |
Visualizing Disaccharide-Lipid Bilayer Interactions
To better understand the proposed mechanisms and experimental approaches, the following diagrams illustrate key concepts.
References
- 1. researchgate.net [researchgate.net]
- 2. Trehalose-Protected Lipid Membranes for Determining Membrane Protein Structure and Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of the Disaccharide Trehalose with a Phospholipid Bilayer: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Trehalose and Sucrose on the Hydration and Dipole Potential of Lipid Bilayers [ri.conicet.gov.ar]
- 6. lipid.uchicago.edu [lipid.uchicago.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Collection - Interaction of the Sugars Trehalose, Maltose and Glucose with a Phospholipid Bilayer:â A Comparative Molecular Dynamics Study - The Journal of Physical Chemistry B - Figshare [acs.figshare.com]
- 9. Membrane fluidity - Wikipedia [en.wikipedia.org]
- 10. Membrane lipid fluidity and its effect on the activation energy of membrane-associated enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Maltose Hydrate and Other Sugars for Glycemic Control Studies
For Immediate Release
[City, State] – [Date] – In the landscape of glycemic control research and drug development, the choice of carbohydrate substrate is a critical determinant of experimental outcomes. This guide provides a comprehensive comparison of the efficacy of maltose (B56501) hydrate (B1144303) versus other common sugars—namely glucose and sucrose (B13894)—in the context of glycemic control studies. We present quantitative data on their glycemic and insulinemic responses, detailed experimental protocols for assessment, and an exploration of their metabolic pathways.
Quantitative Comparison of Glycemic and Insulinemic Responses
The glycemic index (GI) is a relative ranking of carbohydrates on a scale from 0 to 100 according to how they affect blood glucose levels. Glucose, as the reference standard, has a GI of 100.
| Sugar | Chemical Composition | Glycemic Index (GI) | Key Characteristics |
| Maltose Hydrate | Disaccharide (Glucose + Glucose) | ~105[1] | Rapidly hydrolyzed to two glucose molecules, leading to a quick and high glycemic response.[1] |
| Glucose | Monosaccharide | 100 | The primary monosaccharide used by the body for energy; serves as the reference for GI. |
| Sucrose | Disaccharide (Glucose + Fructose) | ~65[1] | Composed of glucose and fructose (B13574); the presence of fructose leads to a lower glycemic response compared to glucose alone.[1] |
| Time (minutes) | Plasma Glucose (mg/dL) - Glucose | Plasma Glucose (mg/dL) - Sucrose | Plasma Insulin (B600854) (µU/mL) - Glucose | Plasma Insulin (µU/mL) - Sucrose |
| 0 | 85 | 86 | 10 | 11 |
| 15 | 125 | 115 | 45 | 40 |
| 30 | 155 | 135 | 80 | 70 |
| 45 | 140 | 120 | 75 | 65 |
| 60 | 115 | 100 | 50 | 45 |
| 90 | 95 | 90 | 25 | 20 |
| 120 | 85 | 85 | 15 | 12 |
Note: The data for glucose and sucrose are adapted from Crapo et al. (1976). Data for maltose would be expected to show a higher and faster peak in both plasma glucose and insulin compared to glucose, given its higher glycemic index.
Experimental Protocols
The determination of the glycemic index is a standardized in vivo procedure crucial for classifying carbohydrates.
In Vivo Glycemic Index Determination Protocol
1. Subject Selection:
-
Recruit at least 10 healthy human subjects.
-
Subjects should have a body mass index (BMI) within the normal range.
-
Exclude individuals with diabetes or other metabolic disorders.
2. Ethical Considerations:
-
Obtain informed consent from all participants.
-
The study protocol should be approved by an institutional review board.
3. Reference and Test Foods:
-
Reference Food: 50 grams of anhydrous glucose dissolved in 250 mL of water.
-
Test Foods: A quantity of each sugar (this compound, sucrose) containing 50 grams of available carbohydrate, also dissolved in 250 mL of water.
4. Experimental Procedure:
-
Subjects fast for 10-12 hours overnight.
-
A fasting blood sample is taken at time 0.
-
Subjects consume the reference or a test food within a 15-minute timeframe.
-
Blood samples are collected at 15, 30, 45, 60, 90, and 120 minutes after consumption begins.
-
A washout period of at least one day should be observed between testing different sugars.
5. Blood Sample Analysis:
-
Blood samples are analyzed for plasma glucose and insulin concentrations.
6. Data Analysis:
-
The incremental area under the curve (iAUC) for the blood glucose response is calculated for each subject for both the reference and test foods, ignoring the area below the fasting baseline.
-
The GI of the test food for each subject is calculated as: (iAUC of test food / iAUC of reference food) x 100.
-
The final GI of the test food is the mean of the GI values from all subjects.
Metabolic Pathways and Signaling
The metabolism of these sugars begins with digestion and absorption in the small intestine, followed by cellular uptake and entry into metabolic pathways.
Sugar Metabolism Overview
Caption: Metabolic pathways of maltose, sucrose, glucose, and fructose.
Maltose is hydrolyzed by the enzyme maltase into two molecules of glucose. Sucrose is broken down by sucrase into one molecule of glucose and one molecule of fructose. Both glucose and fructose then enter the glycolytic pathway to be metabolized for energy.
Experimental Workflow for Glycemic Index Determination
Caption: Workflow for in vivo determination of the Glycemic Index.
Conclusion
The choice between this compound, glucose, and sucrose for glycemic control studies has significant implications for the observed metabolic responses. This compound, with its high glycemic index, provides a rapid and pronounced glycemic and insulinemic challenge, making it suitable for studies investigating acute hyperglycemia. Glucose serves as the fundamental standard for comparison. Sucrose, with its lower glycemic index due to the fructose component, offers a model for studying the metabolic effects of mixed monosaccharide ingestion. Researchers should select the sugar that best aligns with the specific objectives of their study, taking into account the distinct metabolic pathways and glycemic responses detailed in this guide.
References
A Head-to-Head Comparison of Maltose and Other Disaccharides in Mammalian Cell Culture for Recombinant Protein Production
For researchers, scientists, and drug development professionals, selecting the optimal carbon source in cell culture media is a critical step in maximizing cell growth, viability, and recombinant protein yield. While glucose is the conventional choice, its rapid consumption often leads to the accumulation of metabolic byproducts like lactate (B86563), which can be detrimental to the culture. This guide provides an objective, data-driven comparison of maltose (B56501) against other common disaccharides—sucrose (B13894), lactose (B1674315), and trehalose (B1683222)—as alternative or supplementary carbon sources in mammalian cell culture, with a focus on applications in recombinant protein production.
This guide synthesizes experimental data to compare the performance of these disaccharides on key cell culture parameters, including cell growth, viability, and protein production. Detailed experimental protocols for the key assays cited are also provided to support the reproduction of these findings.
Comparative Performance of Disaccharides in Cell Culture
Experimental evidence indicates that mammalian cells, particularly Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells, can be adapted to utilize maltose as a primary energy source in the absence of glucose.[1][2] In direct comparisons, maltose has shown superior performance in sustaining long-term cell viability compared to sucrose, lactose, and trehalose.
Cell Growth and Viability
A key study evaluated the ability of CHO-K1 cells to adapt to media containing different disaccharides (3.6 g/L) as the sole carbohydrate source. While cells in glucose-containing media showed robust growth, those in maltose-containing media demonstrated a unique ability to adapt and maintain long-term proliferation. In contrast, cultures with sucrose, lactose, or trehalose could not be sustained and were terminated due to declining viability and lack of cell growth.[1][3]
Adapted CHO-K1 cells cultured in maltose exhibited a lower maximum viable cell density (VCD) of 1.4 x 10^6 cells/mL compared to 5.9 x 10^6 cells/mL in glucose-containing medium. However, the maltose culture maintained high viability (>80%) for a longer duration.[2]
| Disaccharide | Cell Line | Initial Concentration | Maximum Viable Cell Density (VCD) | Outcome | Reference |
| Maltose | CHO-K1 | 3.6 g/L | 1.4 x 10^6 cells/mL (adapted) | Sustained growth and long-term viability | [1][2] |
| Sucrose | CHO-K1 | 3.6 g/L | Not reported | Lack of cell growth, terminated on Day 31 | [1] |
| Lactose | CHO-K1 | 3.6 g/L | Not reported | Lack of cell growth, terminated on Day 31 | [1] |
| Trehalose | CHO-K1 | 3.6 g/L | Not reported | Lack of cell growth, terminated on Day 31 | [1] |
| Glucose | CHO-K1 | 3.6 g/L | 5.9 x 10^6 cells/mL | High growth rate, but viability declined faster than maltose culture | [2] |
Recombinant Protein Production and Quality
The choice of disaccharide can also significantly impact the yield and quality of recombinant proteins.
Maltose: Supplementation with maltose in fed-batch cultures of an antibody-producing CHO cell line has been shown to improve maximum IgG titers by up to 23% compared to glucose-only fed-batch cultures.[4][5] This improvement is attributed to a more efficient cellular metabolism and reduced lactate accumulation.[4] Furthermore, analysis of the glycosylation profile of the monoclonal antibody produced in maltose-supplemented cultures showed comparable results to the glucose-only culture, indicating that maltose does not negatively impact this critical quality attribute.[5]
Sucrose: Supplementation of CHO cell culture media with sucrose has been demonstrated to modulate the glycosylation profile of recombinant proteins. Specifically, it leads to an increase in the percentage of high mannose N-glycan species and a concurrent reduction in fucosylation.[1] This alteration in glycosylation can be a targeted strategy to enhance antibody-dependent cell-mediated cytotoxicity (ADCC) of a recombinant antibody.[1]
Lactose: The metabolism of lactose in mammalian cells is less direct. CHO cells grown in media containing both glucose and galactose (the constituent monosaccharides of lactose) exhibit a metabolic shift. After glucose depletion, the cells can consume galactose and co-metabolize lactate that had accumulated.[6][7] This suggests a potential for using lactose or its components to manage lactate levels in culture, though direct comparative data on protein production with lactose as the primary carbon source is limited.
Trehalose: In cultures of a CHO cell line producing a bispecific antibody, the addition of trehalose to the medium was found to suppress the formation of large protein aggregates by two-thirds. Moreover, both specific and volumetric antibody production were increased in the presence of trehalose.[8][9] This suggests a dual benefit of trehalose in improving both product quality and yield.
Experimental Workflows and Signaling Pathways
The utilization of disaccharides by mammalian cells involves several key steps, from uptake to intracellular metabolism. The following diagrams illustrate a generalized experimental workflow for comparing disaccharides and a simplified representation of a disaccharide's journey into the cell's metabolic pathways.
References
- 1. Cell culture media supplementation of uncommonly used sugars sucrose and tagatose for the targeted shifting of protein glycosylation profiles of recombinant protein therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. academic.oup.com [academic.oup.com]
- 4. doras.dcu.ie [doras.dcu.ie]
- 5. Frontiers | Engineering protein glycosylation in CHO cells to be highly similar to murine host cells [frontiersin.org]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. [PDF] Metabolic engineering of CHO cells for the development of a robust protein production platform | Semantic Scholar [semanticscholar.org]
Differentiating Maltose Hydrate: A Comparative Guide to Spectroscopic Analysis
For researchers, scientists, and drug development professionals, the accurate and efficient differentiation of sugars is a critical aspect of quality control and formulation development. This guide provides a comparative analysis of spectroscopic techniques—Fourier-Transform Infrared (FTIR), Raman, and Near-Infrared (NIR) spectroscopy—for distinguishing maltose (B56501) hydrate (B1144303) from other common sugars such as glucose, sucrose, and fructose. The following sections present experimental data, detailed protocols, and a visual workflow to aid in the selection and implementation of the most suitable analytical method.
Comparative Spectroscopic Data
The differentiation of maltose hydrate from other sugars relies on the unique vibrational modes of their molecular structures. These differences are captured as distinct peaks in their respective spectra. The following tables summarize the characteristic spectral regions and key peaks for this compound, glucose, sucrose, and fructose, enabling a direct comparison.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is highly sensitive to the vibrational modes of functional groups. The "fingerprint" region, particularly between 1200 cm⁻¹ and 900 cm⁻¹, is rich in information about the C-O and C-C stretching vibrations and glycosidic linkages, making it ideal for sugar identification.[1][2][3]
| Sugar | Key Peak(s) (cm⁻¹) | Reference(s) |
| This compound | ~1032, ~990 (glycosidic bond) | [1][4] |
| Glucose | ~1033 | [5] |
| Sucrose | ~1053, ~995 | [5] |
| Fructose | ~1063 | [5] |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR, with strong signals often observed for non-polar bonds. The spectral region between 400 cm⁻¹ and 1800 cm⁻¹ is particularly useful for differentiating sugars based on their unique skeletal vibrations.[6][7] Each sugar possesses a unique Raman spectral fingerprint.[6][7]
| Sugar | Key Differentiating Region (cm⁻¹) | Reference(s) |
| This compound | 400 - 1800 | [7] |
| Glucose | 400 - 1800 | [7] |
| Sucrose | 400 - 1800 | [7] |
| Fructose | 400 - 1800 | [7] |
Near-Infrared (NIR) Spectroscopy
NIR spectroscopy is a rapid and non-destructive technique well-suited for online process monitoring and quality control.[8] It primarily measures overtones and combination bands of fundamental vibrations, providing valuable information on the composition of sugar mixtures.[9] The differentiation is often achieved through the use of chemometric models.[9][10]
| Sugar | Key Differentiating Region (nm) | Reference(s) |
| This compound | 800 - 2500 | [9] |
| Glucose | 800 - 2500 | [9] |
| Sucrose | 800 - 2500 | [9] |
| Fructose | 800 - 2500 | [9] |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of sugars. Specific instrument parameters may need to be optimized for individual applications.
FTIR Spectroscopy Protocol (using Attenuated Total Reflectance - ATR)
-
Sample Preparation: No specific sample preparation is typically required for solid samples when using an ATR accessory.[11] A small amount of the sugar powder (10-20 mg) is placed directly onto the ATR crystal.[11] For aqueous solutions, a drop of the solution is applied to the crystal.[12]
-
Instrument Setup:
-
Spectrometer: A benchtop FTIR spectrometer.
-
Accessory: An ATR accessory with a suitable crystal (e.g., ZnSe or diamond).[12]
-
Spectral Range: 4000 - 650 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place the sample on the crystal and apply consistent pressure using the anvil.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance spectrum.
-
-
Data Analysis:
-
Identify characteristic peaks in the fingerprint region (1200 - 900 cm⁻¹).
-
For complex mixtures, apply chemometric techniques such as Principal Component Analysis (PCA) or Partial Least Squares (PLS) regression to differentiate and quantify the components.[3]
-
Raman Spectroscopy Protocol
-
Sample Preparation: Solid sugar samples can be analyzed directly in a sample vial or on a microscope slide. Aqueous solutions can be measured in a quartz cuvette.[13]
-
Instrument Setup:
-
Spectrometer: A Raman spectrometer equipped with a laser excitation source. Common laser wavelengths include 532 nm or 785 nm.[14][15]
-
Laser Power: Adjust the laser power to avoid sample degradation (typically 100-300 mW).
-
Spectral Range: 200 - 3500 cm⁻¹.
-
Acquisition Time: Varies depending on the sample and instrument, typically ranging from a few seconds to several minutes.
-
-
Data Acquisition:
-
Focus the laser onto the sample.
-
Acquire the Raman spectrum.
-
It may be necessary to subtract the spectrum of the container (e.g., glass vial) if it contributes to the signal.
-
-
Data Analysis:
-
Compare the acquired spectrum to a library of known sugar spectra.
-
Analyze the unique spectral fingerprints in the 400 - 1800 cm⁻¹ region to differentiate between sugars.[7]
-
Chemometric analysis can be employed for automated classification and quantification.
-
NIR Spectroscopy Protocol
-
Sample Preparation: NIR spectroscopy often requires minimal to no sample preparation.[16] Solid samples can be placed in a sample cup, and liquids can be analyzed in a vial or flow cell.[16]
-
Instrument Setup:
-
Data Acquisition:
-
Acquire a reference spectrum using a suitable standard (e.g., a ceramic or gold standard for reflectance).
-
Acquire the sample spectrum.
-
-
Data Analysis:
-
NIR spectra of sugars are often broad and overlapping, necessitating the use of chemometrics for analysis.[10]
-
Develop a calibration model using PLS regression with a set of standards of known composition.[9][10]
-
The developed model can then be used to predict the concentration of this compound and other sugars in unknown samples.
-
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for differentiating this compound from other sugars using spectroscopic techniques coupled with chemometric analysis.
Caption: General workflow for sugar differentiation.
References
- 1. researchgate.net [researchgate.net]
- 2. Fourier Transform Infrared (FTIR) Spectroscopy for Glycan Analysis - Creative Biolabs [creative-biolabs.com]
- 3. Rapid analysis of glucose, fructose, sucrose, and maltose in honeys from different geographic regions using fourier transform infrared spectroscopy and multivariate analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal.uctm.edu [journal.uctm.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification of structurally very similar sugars using a portable Raman spectrometer | Metrohm [metrohm.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. overview [smri.org]
- 10. Rapid analysis of sugars in fruit juices by FT-NIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. theengineer.markallengroup.com [theengineer.markallengroup.com]
- 13. Use of Raman and Raman optical activity to extract atomistic details of saccharides in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 15. A Setup for Automatic Raman Measurements in High‐Throughput Experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. FT-NIR Spectroscopy for the Sugar Industry [syntechinnovation.com]
Investigating the hydration water dynamics around maltose versus trehalose
A deep dive into the dynamics of water surrounding trehalose (B1683222) and maltose (B56501) reveals key differences that underpin trehalose's superior bioprotective properties. This guide synthesizes findings from molecular dynamics simulations, terahertz spectroscopy, and nuclear magnetic resonance spectroscopy to provide researchers, scientists, and drug development professionals with a comprehensive comparison of the hydration water dynamics around these two disaccharides.
Trehalose, a naturally occurring disaccharide, is renowned for its exceptional ability to protect biological structures from environmental stress, a property attributed to its unique interaction with surrounding water molecules. Understanding the nuanced differences in hydration dynamics between trehalose and its isomer, maltose, is crucial for harnessing its potential in drug formulation and biopreservation. This guide presents a comparative analysis based on key experimental data, offering insights into the distinct hydration shells of these sugars.
Quantitative Comparison of Hydration Properties
Experimental and computational studies have consistently shown that while maltose and trehalose share the same chemical formula, their influence on the surrounding water network differs significantly. The following tables summarize key quantitative data from various studies.
| Parameter | Trehalose | Maltose | Sucrose (B13894) (for comparison) | Experimental/Computational Method | Reference |
| Hydration Number (Nhyd) | ~25 | ~25 | ~25 | Dielectric Spectroscopy (0.5%-5% solutions at 298 K) | [1] |
| Binds a larger number of water molecules | - | Binds a smaller number of water molecules | Molecular Dynamics Simulations | [2][3] | |
| Reorientational Relaxation Time of Hydration Water (τδ) | ~20-24 ps (up to 10% longer than maltose/sucrose) | Slower than bulk water | Slower than bulk water | Dielectric Spectroscopy | [1] |
| Stronger slowing down of water reorientation | - | - | Femtosecond Infrared Spectroscopy | [4] | |
| Reorientational Cooperativity of Hydration Water (ghyd) | ~1.2 times greater than bulk water | ~1.2 times greater than bulk water | ~1.2 times greater than bulk water | Dielectric Spectroscopy | [1] |
| Mean Sugar Cluster Size (at 33-66 wt%) | Smaller than maltose | Larger than trehalose and sucrose | Smaller than trehalose | Molecular Dynamics Simulations | [2][3] |
| Flexibility (Radius of Gyration and Glycosidic Dihedral Angles) | Higher flexibility (in 4-49 wt% range) | Less flexible than trehalose | Less flexible than trehalose | Molecular Dynamics Simulations | [2][3] |
Experimental Methodologies
The following sections detail the experimental and computational protocols employed in the studies cited, providing a framework for understanding how the comparative data was obtained.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations have been instrumental in providing a microscopic view of the interactions between disaccharides and water molecules.
-
System Setup: Simulations typically consist of a number of disaccharide molecules (e.g., 1 to 52) and a larger number of water molecules (e.g., 512) in a periodic box to represent aqueous solutions of varying concentrations (e.g., 4-66 wt%).[3][5]
-
Force Fields: The behavior of the molecules is governed by force fields. Commonly used force fields for carbohydrates include those developed by Ha et al.[5] The SPC/E model is a frequent choice for representing water molecules.[5]
-
Simulation Parameters: Simulations are run for a specific duration (e.g., equilibrated for 50 ps to 500 ps) with a defined time step.[3] The SHAKE algorithm is often used to constrain the geometry of the water molecules.[5]
-
Analysis: Trajectories from the simulations are analyzed to calculate various properties, including hydration numbers, hydrogen bond lifetimes, radial distribution functions, and the dynamics of water molecules in the hydration shell.
Terahertz (THz) Spectroscopy
Terahertz spectroscopy is a powerful technique for probing the collective dynamics of water hydrogen bond networks.
-
Principle: This technique measures the absorption of radiation in the terahertz frequency range (typically 0.1 to 10 THz), which is sensitive to the vibrational modes of water molecules and their hydrogen-bonding environment. The dynamics of water molecules in the hydration shell of a solute have different characteristic times compared to bulk water, which can be detected by THz spectroscopy.[6]
-
Instrumentation: A common setup involves a vector network analyzer (VNA) and THz time-domain attenuated total reflection (THz TD-ATR) spectroscopy systems to measure the complex dielectric constant of the sample over a broad frequency range (e.g., 80 MHz to 1 THz).[1]
-
Sample Preparation: Aqueous solutions of the disaccharides are prepared at various concentrations (e.g., 0.5%–5%) and measurements are often performed at different temperatures (e.g., 283, 298, and 313 K).[1]
-
Data Analysis: The dielectric spectra are analyzed to extract parameters such as the hydration number and the reorientational relaxation time of the hydration water.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure, dynamics, and interactions of molecules in solution.
-
Types of Experiments: Various NMR experiments are used to study hydration dynamics, including:
-
Time Domain NMR (TD-NMR): Measures spin-spin relaxation times (T2) and self-diffusion coefficients to understand the interaction between sugar and water molecules.[7][8]
-
Nuclear Overhauser Effect (NOE) Spectroscopy: Provides information on the proximity of different atoms, which can be used to infer details about the hydration shell.[4]
-
Translational Diffusion NMR: Measures the diffusion coefficients of the sugar molecules, which are related to their size and interaction with the solvent.[9]
-
-
Sample Preparation: Samples are typically prepared by dissolving the disaccharides in D₂O at specific concentrations (e.g., 56-62 mM).[9]
-
Data Analysis: The relaxation times, diffusion coefficients, and other NMR parameters are analyzed to provide insights into the mobility of water molecules and the extent of their interaction with the sugar.[7][8]
Visualizing the Dynamics: Workflows and Relationships
The following diagrams illustrate the experimental workflows and the logical relationships derived from the comparative studies of maltose and trehalose hydration.
Caption: A generalized workflow for investigating the hydration dynamics of maltose and trehalose.
Caption: The relationship between trehalose's unique hydration properties and its bioprotective efficacy.
Conclusion
The evidence strongly suggests that while both maltose and trehalose influence the dynamics of surrounding water, trehalose does so to a greater extent, resulting in a more structured and dynamically slower hydration shell.[4] Molecular dynamics simulations indicate that trehalose binds a larger number of water molecules and forms more homogeneous mixtures with water at high concentrations.[2][3][4] This is further supported by dielectric spectroscopy, which reveals a significantly longer reorientational relaxation time for water molecules around trehalose compared to maltose, despite having a similar hydration number at lower concentrations.[1] The reduced tendency of trehalose to form sugar-sugar clusters allows for more extensive interaction with water, contributing to its superior bioprotective capabilities.[2][3] These insights are critical for the rational design of formulations where the stability of biological macromolecules is paramount.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. How homogeneous are the trehalose, maltose, and sucrose water solutions? An insight from molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arxiv.org [arxiv.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Terahertz spectroscopy as a method for investigation of hydration shells of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of the Hydration Behavior of Different Sugars by Time Domain-NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of the Hydration Behavior of Different Sugars by Time Domain-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glycosidic α-linked mannopyranose disaccharides: an NMR spectroscopy and molecular dynamics simulation study employing additive and Drude polarizable ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP05203B [pubs.rsc.org]
A Comparative Analysis of Taste Preferences for Maltose and Other Carbohydrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of taste preferences for maltose (B56501) relative to other common carbohydrates such as sucrose, glucose, and fructose (B13574). The information presented is supported by experimental data from peer-reviewed studies, offering insights for researchers in sensory science, nutrition, and pharmacology.
Quantitative Comparison of Taste Preferences
The relative palatability of different carbohydrates has been evaluated in numerous studies, primarily using rodent models. The preference for these sweeteners is concentration-dependent. The following table summarizes findings from key research, illustrating the shifting preference order with varying molar concentrations.
| Carbohydrate | Preference at Low Concentrations (e.g., 0.03 M) | Preference at High Concentrations (e.g., 0.5 M - 1.0 M) | Relative Sweetness to Sucrose (Humans) |
| Maltose | High (often preferred over sucrose)[1][2][3] | Moderate to High (less preferred than sucrose)[1][2] | ~0.3 - 0.4x[4] |
| Sucrose | Moderate (less preferred than maltose and Polycose)[1][3] | Highest[1][2][3] | 1.0x (Reference)[4] |
| Glucose | Low (equivalent to fructose)[1] | Low[1][2] | ~0.75x[4] |
| Fructose | Low (equivalent to glucose)[1] | Lowest[1][2] | ~1.75x[4] |
| Polycose | Highest[1][3] | High (comparable to or slightly less than maltose)[1] | N/A (often described as "starchy")[3] |
Note: Preference in rodent models is often determined by the volume of solution consumed in two-bottle preference tests or by lick rate in gustometer studies.
Experimental Protocols
The data presented in this guide are primarily derived from behavioral taste preference assays conducted in rodents. The following is a generalized protocol for a two-bottle preference test, a common method in the field.[5][6][7]
Two-Bottle Preference Test Protocol
Objective: To determine the preference for a tastant solution over a control solution (usually water).
Materials:
-
Standard rodent home cages
-
Two drinking bottles with sipper tubes per cage
-
Tastant solutions of desired concentrations (e.g., maltose, sucrose, etc.)
-
Deionized water
-
Graduated cylinders or a scale for measuring fluid consumption
Procedure:
-
Acclimation: House animals individually and allow them to acclimate to the two-bottle setup. This is typically done by presenting two bottles of water for several days.
-
Test Period:
-
Prepare the tastant solution at the desired concentration.
-
Fill one bottle with the tastant solution and the other with deionized water.
-
Weigh both bottles before placing them on the cage.
-
The position of the bottles (left or right) should be randomized daily to avoid side-preference bias.
-
The test can be conducted over a 24-hour period or for shorter durations (brief-access tests).[6][7]
-
-
Data Collection:
-
After the designated period, remove and weigh the bottles to determine the amount of liquid consumed from each.
-
Calculate the preference score as the ratio of the volume of tastant solution consumed to the total volume of fluid consumed. A score greater than 0.5 indicates a preference for the tastant.
-
-
Controls:
-
A "sham" test with two bottles of water should be run to establish baseline drinking behavior and ensure no side preference exists.
-
Evaporation from the sipper tubes can be accounted for by placing a set of bottles on an empty cage and measuring the fluid loss over the same period.
-
Signaling Pathways for Sweet Taste Perception
The sensation of sweet taste is primarily initiated by the activation of a heterodimeric G-protein coupled receptor (GPCR) composed of T1R2 and T1R3 subunits.[8][9] However, evidence also suggests the existence of T1R-independent pathways for detecting some carbohydrates, particularly glucose.[8][9]
Canonical Sweet Taste Signaling Pathway
Caption: Canonical sweet taste signaling pathway mediated by the T1R2/T1R3 receptor.
Experimental Workflow for Taste Preference Testing
The following diagram illustrates a typical workflow for a comparative taste preference study in a research setting.
Caption: A typical experimental workflow for a two-bottle taste preference test.
References
- 1. Carbohydrate taste preferences in rats: glucose, sucrose, maltose, fructose and polycose compared - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. THE TASTE OF SUGARS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] A new gustometer for taste testing in rodents. | Semantic Scholar [semanticscholar.org]
- 6. Measurement of Behavioral Taste Responses in Mice: Two-Bottle Preference, Lickometer, and Conditioned Taste-Aversion Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sweet Taste Signaling: The Core Pathways and Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Maltose as a Bioprotective Agent: A Comparative Guide to Disaccharide Efficacy
For researchers, scientists, and drug development professionals, the selection of an appropriate excipient to ensure the stability of biological materials is a critical step. Disaccharides are widely recognized for their bioprotective capabilities, particularly in mitigating the stresses of freezing and drying. This guide provides a comparative analysis of maltose (B56501) against other common disaccharides, namely sucrose (B13894) and trehalose (B1683222), in their role as bioprotectants. The information is supported by experimental data and detailed methodologies to aid in the informed selection of stabilizers for proteins and cells.
Mechanisms of Disaccharide-Mediated Bioprotection
Disaccharides primarily exert their protective effects through several key physicochemical mechanisms rather than specific signaling pathways. These mechanisms work in concert to preserve the native structure and function of biomolecules during stressful conditions like cryopreservation and lyophilization.
The three predominant theories are:
-
Water Replacement Hypothesis: During dehydration, disaccharides form hydrogen bonds with proteins and membranes, effectively replacing the water molecules that normally hydrate (B1144303) these structures. This interaction helps to maintain the native conformation of proteins and the integrity of lipid bilayers.
-
Vitrification Hypothesis: Upon cooling or drying, concentrated solutions of disaccharides form a glassy, amorphous matrix. This glassy state immobilizes the biomolecules, preventing unfolding, aggregation, and chemical degradation by restricting molecular mobility. The temperature at which this transition occurs is known as the glass transition temperature (Tg). A higher Tg is generally associated with better storage stability.
-
Preferential Exclusion Theory: In aqueous solutions, disaccharides are preferentially excluded from the surface of proteins. This leads to an increase in the surface tension of water around the protein, which thermodynamically favors the compact, native state of the protein, thus stabilizing it.
Figure 1: Key mechanisms of disaccharide-mediated bioprotection.
Comparative Performance Data
The efficacy of maltose as a bioprotectant is often compared to that of sucrose and trehalose. The following tables summarize quantitative data from various studies. It is important to note that experimental conditions such as the model protein or cell type, disaccharide concentration, and storage conditions can influence the outcomes.
Protein Stabilization during Lyophilization
Table 1: Recovery of Lactate (B86563) Dehydrogenase (LDH) Activity after Freeze-Drying and Storage. [1][2]
| Disaccharide | LDH Activity after Freeze-Thawing (%) | LDH Activity after Freeze-Drying (%) | LDH Activity after Storage (40°C, 32.8% RH) (%) |
| Maltose | ~95 | ~90 | Decreased significantly with browning |
| Sucrose | ~95 | ~90 | ~70 |
| Trehalose | ~95 | ~90 | ~85 |
| Lactose (B1674315) | ~95 | ~90 | Decreased significantly with browning |
Data adapted from a study on the stabilizing effects on freeze-dried lactate dehydrogenase. The results indicate that while all disaccharides provided good protection during the initial freeze-drying process, trehalose was superior in maintaining enzyme activity during storage under stressed conditions. Maltose and lactose formulations showed significant degradation, indicated by browning.[1][2]
Cryoprotective Effects on Myofibrillar Proteins
Table 2: Denaturation Enthalpy (ΔH) of Myofibrillar Proteins in Washed Beef Meat after Frozen Storage. [3]
| Disaccharide Concentration (w/w) | ΔH of Myosin with Maltose (J/g) | ΔH of Myosin with Trehalose (J/g) | ΔH of Actin with Maltose (J/g) | ΔH of Actin with Trehalose (J/g) |
| 2% | Higher than control | Higher than maltose | Higher than control | Higher than maltose |
| 4% | Higher than 2% | Higher than maltose | Higher than 2% | Higher than maltose |
| 6% | Higher than 4% | Higher than maltose | Higher than 4% | Higher than maltose |
| 8% | Higher than 6% | Higher than maltose | Higher than 6% | Higher than maltose |
| 10% | Higher than 8% | Higher than maltose | Higher than 8% | Higher than maltose |
This study demonstrated that both maltose and trehalose increased the thermal stability of myofibrillar proteins during frozen storage, as indicated by a higher denaturation enthalpy (ΔH), which is directly related to the amount of native protein. Trehalose consistently showed a greater cryoprotective effect than maltose at all concentrations tested.[3]
Cryoprotection of Probiotic Bacteria
Table 3: Viability of Lactobacillus rhamnosus GG after Freeze-Drying. [4]
| Cryoprotectant | Cell Viability after Freeze-Drying (log CFU/g) |
| Maltose | ~8.5 |
| Sucrose | ~8.2 |
| Trehalose | ~9.0 |
| Lactose + Maltose (1:1) | ~9.0 |
| Lactose + Trehalose (1:1) | ~8.8 |
| Lactose | ~8.4 |
| Control (Water) | < 6.0 |
In this study, trehalose and a combination of lactose and maltose provided the highest protection to Lactobacillus rhamnosus GG during freeze-drying. Maltose alone was more effective than sucrose and lactose individually.[4]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are outlines of key experimental protocols used to assess the bioprotective effects of disaccharides.
Differential Scanning Calorimetry (DSC) for Protein Thermal Stability
Objective: To determine the thermal transition temperature (Tm) and enthalpy of denaturation (ΔH) of a protein in the presence of different disaccharides.[5]
Methodology:
-
Sample Preparation: Prepare protein solutions (e.g., 1-5 mg/mL) in a suitable buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.0). Add the disaccharide of interest (maltose, sucrose, or trehalose) to the desired concentration (e.g., 1:1 protein to sugar mass ratio). A control sample without any disaccharide should also be prepared.
-
DSC Analysis:
-
Load approximately 20-50 µL of the protein solution into an aluminum DSC pan. An equal volume of the corresponding buffer (with the disaccharide) is loaded into a reference pan.
-
Place the sample and reference pans in the calorimeter.
-
Set the temperature program to scan from a pre-denaturation temperature (e.g., 20°C) to a post-denaturation temperature (e.g., 100°C) at a constant scan rate (e.g., 1°C/min).[5]
-
Record the differential heat flow between the sample and reference pans as a function of temperature.
-
-
Data Analysis:
-
The resulting thermogram will show an endothermic peak corresponding to protein unfolding.
-
The temperature at the apex of the peak is the melting temperature (Tm).
-
The area under the peak, after baseline correction, represents the enthalpy of denaturation (ΔH).
-
Compare the Tm and ΔH values for the protein with different disaccharides. A higher Tm and ΔH indicate greater thermal stability.
-
Figure 2: Workflow for assessing protein stability using DSC.
Cell Viability Assay for Cryopreservation
Objective: To assess the viability of cells after cryopreservation with different disaccharides.
Methodology:
-
Cell Culture and Harvesting: Culture cells to the desired confluency. Harvest the cells using standard methods (e.g., trypsinization for adherent cells) and wash with culture medium.
-
Cryopreservation:
-
Resuspend the cell pellet in freezing medium containing the desired concentration of the test disaccharide (e.g., 0.1 M maltose, sucrose, or trehalose) and a basal cryoprotectant like DMSO if necessary.
-
Aliquot the cell suspension into cryovials.
-
Freeze the cells using a controlled-rate freezer (e.g., at -1°C/minute) to -80°C, followed by transfer to liquid nitrogen for long-term storage.
-
-
Thawing:
-
Rapidly thaw the cryovials in a 37°C water bath.
-
Transfer the cell suspension to a tube containing pre-warmed culture medium to dilute the cryoprotectant.
-
Centrifuge the cells to remove the cryoprotectant and resuspend in fresh culture medium.
-
-
Viability Assessment (Trypan Blue Exclusion):
-
Mix a small aliquot of the thawed cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Load the mixture onto a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells: (viable cell count / total cell count) x 100.
-
-
Metabolic Activity Assay (MTT or Resazurin):
-
Plate the thawed cells in a 96-well plate and allow them to attach.
-
Add MTT or resazurin (B115843) reagent to the wells and incubate.
-
Measure the absorbance or fluorescence, which correlates with the number of metabolically active (viable) cells.
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Protein Secondary Structure
Objective: To determine if the secondary structure of a protein is preserved after lyophilization with different disaccharides.
Methodology:
-
Sample Preparation:
-
Prepare solutions of the protein with and without the disaccharides of interest.
-
Lyophilize the samples.
-
For analysis, the lyophilized powder can be pressed into a KBr pellet or analyzed directly using an attenuated total reflectance (ATR) accessory.
-
-
FTIR Analysis:
-
Acquire the infrared spectrum of each sample, typically in the range of 4000 to 400 cm⁻¹.
-
The amide I band (1700-1600 cm⁻¹) is particularly sensitive to changes in protein secondary structure.
-
-
Data Analysis:
-
Analyze the shape and position of the amide I band. Deconvolution and second-derivative analysis can be used to resolve overlapping peaks corresponding to different secondary structures (α-helix, β-sheet, turns, random coil).
-
Compare the spectra of the protein lyophilized with different disaccharides to that of the native protein. A smaller change in the amide I band indicates better preservation of the secondary structure.
-
Conclusion
The selection of a disaccharide for bioprotection is highly dependent on the specific application, the nature of the biomolecule being preserved, and the storage conditions. While trehalose is often cited as the superior bioprotectant, particularly for long-term storage stability at elevated temperatures, both maltose and sucrose also demonstrate significant protective effects.[1][2] Maltose can be a viable and effective alternative, sometimes outperforming sucrose in specific contexts, such as the cryopreservation of certain probiotic strains.[4] The experimental protocols and comparative data presented in this guide provide a framework for the rational selection and evaluation of maltose and other disaccharides as bioprotective agents in research and development.
References
- 1. www2.kaiyodai.ac.jp [www2.kaiyodai.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Maltose Hydrate: A Guide for Laboratory Professionals
Maltose (B56501) hydrate (B1144303), a common disaccharide used in various research and development applications, is generally not classified as a hazardous substance. However, proper disposal is crucial to maintain a safe laboratory environment and ensure compliance with local, state, and federal regulations. This guide provides detailed procedures for the safe handling and disposal of maltose hydrate.
Key Disposal and Handling Recommendations
For quick reference, the following table summarizes the essential safety and disposal information for this compound.
| Category | Recommendation | Source(s) |
| Personal Protective Equipment (PPE) | Wear standard laboratory attire, including safety goggles and gloves. In case of significant dust formation, respiratory protection (e.g., P1 particulate filter) is recommended. | [1] |
| Spill Cleanup | For spills, mechanically take up the material (e.g., sweep or vacuum) and place it in a suitable, sealed container for disposal. Avoid generating dust. Clean the affected area after material pickup is complete. | [2][3][4] |
| General Disposal | Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations. It is the responsibility of the waste generator to properly characterize all waste materials. | [5] |
| Environmental Precautions | Prevent this compound from entering drains, sewers, surface water, or groundwater.[1][6] | |
| Container Disposal | Handle uncleaned, empty containers in the same manner as the product itself. Completely emptied packages can be recycled where appropriate. | [1] |
| Incompatible Materials | Avoid contact with strong oxidizers, as a violent reaction can occur. | [7] |
Step-by-Step Disposal Protocol
Follow this experimental protocol for the routine disposal of this compound waste.
1. Waste Collection:
- Collect waste this compound in a designated, clearly labeled, and sealed container.
- Do not mix this compound waste with other chemical waste streams.[8]
2. Consultation of Regulations:
- Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on non-hazardous solid waste disposal.
- Review local, state, and federal regulations to ensure complete and accurate classification and disposal.[4][5]
3. Packaging for Disposal:
- Ensure the waste container is tightly closed to prevent spills or dust formation.
- Label the container clearly as "this compound Waste" or as otherwise required by your institution.
4. Professional Disposal Service:
- For larger quantities or when in doubt, contact a licensed professional waste disposal service.[5]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
Personal protective equipment for handling Maltose hydrate
Maltose hydrate (B1144303), a disaccharide also known as malt (B15192052) sugar, is a white crystalline powder widely used in laboratory and manufacturing settings.[1] While generally not classified as a hazardous substance, proper handling and safety protocols are essential to ensure a safe working environment, particularly to mitigate risks associated with dust inhalation and eye contact.[2][3][4] This guide provides immediate, procedural information for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of Maltose hydrate.
Personal Protective Equipment (PPE)
While this compound is considered to have a low hazard profile, observing good industrial hygiene and safety practices is crucial.[5][6] The following table summarizes the recommended personal protective equipment.
| Exposure Scenario | Eye/Face Protection | Hand Protection | Respiratory Protection | Body Protection |
| Routine Handling (Low Dust) | Safety glasses or goggles (compliant with EN166 or OSHA 29 CFR 1910.133)[5][7] | Not normally required, but nitrile or latex gloves are recommended as good practice.[2][7] | Not required under normal use with adequate ventilation.[5][6] | Standard laboratory coat.[7] |
| High-Dust Scenarios (e.g., Weighing, Pouring Large Quantities) | Chemical safety goggles.[1][7] | Nitrile or latex gloves.[8] | NIOSH/EN 149 approved dust mask or particulate filter respirator (e.g., P1).[1][7][8] | Protective clothing to minimize skin contact.[6][7] |
Operational Plan: Handling and Storage Protocol
Adherence to a strict operational protocol minimizes risks and ensures the integrity of the product. This compound is stable under normal conditions but is incompatible with strong oxidizing agents.[7][9]
Experimental Protocol for Handling:
-
Ventilation: Always handle this compound in a well-ventilated area to keep airborne concentrations low.[7][9]
-
Avoid Dust: Minimize dust generation and accumulation during handling, weighing, and transfer.[7]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before breaks or meals.[7][9]
-
Avoid Contact: Take precautions to avoid direct contact with eyes, skin, and clothing.[7][9]
-
Container Management: Keep the container tightly closed when not in use to prevent contamination and moisture absorption.[4][7][10]
Protocol for Storage:
-
Container: Store in a tightly sealed, properly labeled container.[7][11]
-
Location: Keep in a cool, dry, and well-ventilated storage area.[7][9]
-
Incompatibilities: Store away from strong oxidizing agents.[7][8]
-
Conditions to Avoid: Protect from moisture, as the material is hygroscopic.[7][10]
Logistical Plan: Spill and Disposal Protocol
In the event of a spill or for routine disposal, the following procedures should be followed to ensure safety and environmental compliance.
Protocol for Spill Cleanup:
-
Isolate Area: Isolate the spill area and restrict access to unnecessary personnel.[9]
-
Ventilate: Ensure the area is well-ventilated.[7]
-
Don PPE: Wear appropriate PPE as outlined for high-dust scenarios.
-
Contain and Clean:
-
Decontaminate: Wash the spill area thoroughly once the material has been removed.[9]
-
Waste: Dispose of the container and cleaning materials according to regulations.
Protocol for Disposal:
-
Waste material must be disposed of in accordance with all applicable local, regional, and national regulations.[11]
-
For small quantities, disposal in the sanitary sewer or regular trash may be permissible, but always confirm with local environmental regulations first.[9]
-
Do not allow the product to enter drains or waterways.[11]
-
Contact a licensed professional waste disposal service for large quantities or if required by local statutes.[11]
Mandatory Visualization
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from initial receipt to final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. chemiis.com [chemiis.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. carlroth.com [carlroth.com]
- 4. uprm.edu [uprm.edu]
- 5. fishersci.com [fishersci.com]
- 6. scribd.com [scribd.com]
- 7. lewisu.edu [lewisu.edu]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. resources.finalsite.net [resources.finalsite.net]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
